molecular formula C15H9ClFN B13761742 4-Chloro-8-fluoro-2-phenylquinoline CAS No. 1099705-42-6

4-Chloro-8-fluoro-2-phenylquinoline

Cat. No.: B13761742
CAS No.: 1099705-42-6
M. Wt: 257.69 g/mol
InChI Key: NKFYVKPVOMAEKD-UHFFFAOYSA-N
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Description

4-Chloro-8-fluoro-2-phenylquinoline is a useful research compound. Its molecular formula is C15H9ClFN and its molecular weight is 257.69 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1099705-42-6

Molecular Formula

C15H9ClFN

Molecular Weight

257.69 g/mol

IUPAC Name

4-chloro-8-fluoro-2-phenylquinoline

InChI

InChI=1S/C15H9ClFN/c16-12-9-14(10-5-2-1-3-6-10)18-15-11(12)7-4-8-13(15)17/h1-9H

InChI Key

NKFYVKPVOMAEKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3F)C(=C2)Cl

Origin of Product

United States

Foundational & Exploratory

Therapeutic Potential of 4-Chloro-8-fluoro-2-phenylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for "privileged scaffolds" in medicinal chemistry often leads to the quinoline core, a structure ubiquitous in FDA-approved therapeutics ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). Among these, the 4-Chloro-8-fluoro-2-phenylquinoline scaffold represents a highly strategic intermediate.

This specific architecture combines three critical pharmacophoric elements:

  • 2-Phenyl Moiety: Provides lipophilicity and

    
    -
    
    
    
    stacking capability, essential for binding to hydrophobic pockets in kinases (e.g., PI3K, EGFR) and intercalating into DNA.
  • 8-Fluoro Substitution: A bioisosteric modification that blocks metabolic blocking (preventing hydroxylation at the 8-position), modulates pKa, and enhances membrane permeability.

  • 4-Chloro Handle: An electrophilic center primed for nucleophilic aromatic substitution (

    
    ), allowing for the rapid generation of diverse libraries (e.g., amino-quinolines, hydrazones).
    

This whitepaper analyzes the synthetic utility, structure-activity relationship (SAR), and therapeutic potential of this scaffold, specifically in Oncology and Infectious Disease .

Chemical Architecture & Synthesis

To access the therapeutic potential of this class, researchers must first master the synthesis of the core scaffold. The presence of the 8-fluoro group requires starting with fluorinated precursors, while the 2-phenyl group dictates the choice of cyclization partners.

Validated Synthesis Protocol

The most robust route utilizes a modified Conrad-Limpach approach or a Vilsmeier-Haack cyclization, depending on the desired yield and purity. Below is the optimized protocol for the generation of the 4-chloro core.

Step-by-Step Methodology:

  • Enamine Formation:

    • Reagents: 2-Fluoroaniline (1.0 eq), Ethyl benzoylacetate (1.1 eq), catalytic HCl.

    • Conditions: Reflux in anhydrous ethanol or toluene with a Dean-Stark trap for 4–6 hours.

    • Mechanism: Condensation of the aniline amine with the ketone carbonyl forms the

      
      -enamino ester intermediate.
      
    • Checkpoint: Monitor TLC for the disappearance of 2-fluoroaniline.

  • Cyclization (Conrad-Limpach):

    • Reagents: Diphenyl ether (solvent).

    • Conditions: High-temperature reflux (

      
      ) for 30–60 minutes. Rapid heating is crucial to favor kinetic cyclization.
      
    • Product: 8-Fluoro-4-hydroxy-2-phenylquinoline (precipitates upon cooling/addition of hexane).

  • Chlorination (The Activation Step):

    • Reagents: 8-Fluoro-4-hydroxy-2-phenylquinoline (1.0 eq), Phosphorus Oxychloride (

      
      , excess).
      
    • Conditions: Reflux at

      
       for 2–4 hours.
      
    • Workup: Quench carefully into crushed ice/ammonia water to neutralize. Extract with Dichloromethane (DCM).

    • Result: 4-Chloro-8-fluoro-2-phenylquinoline .

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow from precursors to the active scaffold.

Synthesispathway Precursors Precursors: 2-Fluoroaniline + Ethyl Benzoylacetate Intermediate Intermediate: Enamino Ester Precursors->Intermediate Condensation (EtOH, Reflux) Cyclization Cyclization: 8-Fluoro-4-hydroxy- 2-phenylquinoline Intermediate->Cyclization Thermal Cyclization (250°C, Diphenyl ether) Chlorination Chlorination (POCl3): 4-Chloro-8-fluoro- 2-phenylquinoline Cyclization->Chlorination Activation (POCl3, 110°C) Library Library Generation: SNAr with Amines/Hydrazides Chlorination->Library Nucleophilic Substitution (R-NH2, Heat)

Caption: Step-wise synthesis of the 4-Chloro-8-fluoro-2-phenylquinoline scaffold, highlighting the critical activation of the 4-position for library generation.

Pharmacological Profile & SAR

The "magic" of this scaffold lies in the specific positioning of its substituents.

Structure-Activity Relationship (SAR) Logic
PositionSubstituentPharmacological Role
C-2 Phenyl Group Lipophilic Anchor: Facilitates binding to the hydrophobic region of ATP-binding sites in kinases (e.g., PI3K, EGFR). Enhances DNA intercalation for cytotoxic effects.
C-4 Chlorine (Transient) Reactive Handle: The Cl is rarely the final drug. It is displaced by amines (piperazines, hydrazides) to introduce hydrogen bond donors/acceptors, crucial for water solubility and target specificity.
C-8 Fluorine Metabolic Shield: Blocks C-8 oxidation by Cytochrome P450. The high electronegativity also lowers the pKa of the quinoline nitrogen, potentially reducing off-target cardiotoxicity (hERG channel inhibition).
Mechanism of Action (MOA)

Derivatives of this scaffold (post-substitution at C-4) exhibit a dual mechanism of action, particularly in oncology:

  • Kinase Inhibition (PI3K/mTOR pathway): The planar quinoline ring mimics the adenine base of ATP, fitting into the kinase active site. The 2-phenyl group occupies the hydrophobic pocket II, while the 4-amino substituent interacts with the hinge region.

  • Topoisomerase II Inhibition: Similar to doxorubicin, the planar aromatic system intercalates between DNA base pairs, stabilizing the DNA-enzyme cleavage complex and leading to apoptosis via the p53/Bax pathway.

MOA cluster_Kinase Pathway A: Kinase Inhibition cluster_DNA Pathway B: DNA Damage Compound 4-Substituted-8-fluoro- 2-phenylquinoline PI3K Bind PI3K/mTOR ATP Pocket Compound->PI3K Hydrophobic Interaction Intercalation DNA Intercalation Compound->Intercalation Pi-Stacking Akt Inhibit Akt Phosphorylation PI3K->Akt Proliferation Block Cell Proliferation Akt->Proliferation TopoII Stabilize Topo II Cleavage Complex Intercalation->TopoII Apoptosis Trigger Apoptosis (p53/Bax) TopoII->Apoptosis

Caption: Dual mechanism of action: Kinase inhibition (left) and Topoisomerase II poisoning (right), leading to synergistic anticancer effects.

Therapeutic Applications

Oncology (Solid Tumors)

Recent studies indicate that 4-amino derivatives of 2-phenylquinoline are potent against MCF-7 (Breast) , A549 (Lung) , and HCT-116 (Colon) cancer cell lines.

  • Key Insight: The 8-fluoro group enhances potency against drug-resistant lines (e.g., P-gp overexpressing cells) compared to the non-fluorinated parent.

  • Target:

    
     values in the low micromolar range (
    
    
    
    ) are typical for optimized derivatives.
Infectious Disease
  • Antimalarial: The structural similarity to chloroquine suggests efficacy against Plasmodium falciparum.[1] The 2-phenyl group aids in inhibiting hemozoin formation.

  • Antiviral: 2-phenylquinoline derivatives have shown promise against SARS-CoV-2 by inhibiting viral replication, likely through host-factor modulation or helicase inhibition.

Experimental Validation Protocols

To validate the therapeutic potential of a new derivative synthesized from this scaffold, the following assays are mandatory.

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine


 against cancer cell lines.
  • Seeding: Seed A549 or MCF-7 cells (

    
     cells/well) in 96-well plates.
    
  • Treatment: Add compound (dissolved in DMSO) at serial dilutions (

    
    ) for 48 hours.
    
  • Development: Add MTT reagent (

    
    ). Incubate 4 hours. Dissolve formazan crystals in DMSO.
    
  • Analysis: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    
  • Control: Use Doxorubicin or Gefitinib as a positive control.

Molecular Docking (In Silico)

Objective: Predict binding affinity.

  • Software: AutoDock Vina or Schrödinger Glide.

  • Target PDBs:

    • PI3K

      
      : 3L54
      
    • Topoisomerase II: 3QX3

  • Protocol: Prepare ligand (energy minimization). Define grid box around the co-crystallized ligand. Run docking. Analyze Hydrogen bonds (hinge region) and Pi-Pi interactions (2-phenyl group).

References

  • BenchChem. (2025). Unraveling the Multifaceted Mechanisms of 8-Fluoroquinoline-3-carboxamide: A Technical Guide. Retrieved from

  • Journal of Medicinal Chemistry. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Retrieved from

  • MDPI Molecules. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from

  • European Journal of Medicinal Chemistry. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. Retrieved from

  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from

  • NIH PubMed Central. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. Retrieved from

Sources

Literature review of 8-fluoro-2-phenylquinoline based scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the 8-Fluoro-2-Phenylquinoline Pharmacophore: A Comprehensive Technical Guide to Synthesis, SAR, and Emerging Biological Applications

Architectural Overview: The Chemical Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into privileged scaffolds is a highly effective tactic for modulating physicochemical and pharmacokinetic properties. The 8-fluoro-2-phenylquinoline scaffold represents a highly specialized pharmacophore where the precise positioning of the fluorine atom at the C8 position dictates the molecule's behavior in biological systems.

As an application scientist, it is critical to understand the causality behind this specific substitution pattern:

  • Basicity Modulation (pKa Shift): Fluorine is the most electronegative element. Positioned at C8, it exerts a strong inductive electron-withdrawing effect (-I) directly on the adjacent N1 atom of the quinoline ring. This sharply lowers the pKa of the quinoline nitrogen, reducing its basicity. In drug design, this prevents excessive protonation in the acidic environment of the gut, thereby enhancing membrane permeability and oral bioavailability.

  • Metabolic Shielding: The C8 position of the quinoline core is a well-documented hotspot for cytochrome P450-mediated oxidation. Fluorine substitution effectively blocks this metabolic liability, increasing the half-life of the scaffold.

  • Lipophilic Anchoring: The 2-phenyl substitution extends the conjugated

    
    -system and provides a critical hydrophobic anchor, allowing the scaffold to deeply embed into lipophilic protein pockets or lipid bilayers, which is essential for its role in radical scavenging.
    

Pharmacological Landscape & Emerging Applications

The unique electronic and steric profile of the 8-fluoro-2-phenylquinoline core has led to its integration into diverse therapeutic areas:

A. Ferroptosis Inhibition Ferroptosis is an iron-dependent, non-apoptotic form of regulated cell death driven by the toxic accumulation of lipid peroxides. Recent patent literature highlights the critical utility of 8-fluoro-2-phenylquinoline derivatives as precursors for synthesizing tetrahydroquinoline-based ferroptosis inhibitors[1]. The lipophilic nature of the 2-phenyl group allows the molecule to partition into cellular membranes, where the core acts as a radical-trapping antioxidant to neutralize lipid reactive oxygen species (ROS).

Ferroptosis Stimulus Oxidative Stress (GPX4 Depletion) LipidROS Lipid Peroxidation (Toxic ROS Accumulation) Stimulus->LipidROS Induces CellDeath Ferroptotic Cell Death LipidROS->CellDeath Triggers Scaffold 8-Fluoro-2-phenylquinoline Derivatives RadicalScavenging Radical Trapping Antioxidant Action Scaffold->RadicalScavenging Mediates RadicalScavenging->LipidROS Neutralizes Peroxides

Fig 1. Logical relationship of 8-fluoro-2-phenylquinolines in ferroptosis inhibition.

B. Nitric Oxide (NO) Delivery Systems Beyond direct target binding, the scaffold is utilized as an effector moiety in targeted drug delivery. Furoxan-based compounds linked to 8-fluoro-2-phenylquinoline-4-carbonyl scaffolds have been engineered as NO donors[2]. Upon entering the cell, intracellular thiols trigger the furoxan moiety to release NO, promoting vasodilation, while the quinoline core provides secondary pharmacological modulation.

C. Phytochemical Occurrence Interestingly, complex halogenated variants of this scaffold are not strictly synthetic. Advanced GC/MS profiling of the methanolic root extract of Datura fastuosa identified the presence of 4-bromo-7-chloro-8-fluoro-2-phenylquinoline. This suggests that complex halogenated quinolines can either be biosynthesized by specific plant enzymes or arise from environmental halogen incorporation, contributing to the plant's natural antioxidant and antibacterial defenses.

Quantitative Data & Profiling

To facilitate a comparative analysis of this scaffold across different domains, the quantitative metrics and structural contexts are summarized below.

Table 1: Quantitative Profiling of 8-Fluoro-2-phenylquinoline Derivatives

Compound / DerivativeSource / ContextQuantitative MetricValue / ResultReference
8-Fluoro-2-phenylquinoline Chemical Synthesis (Intermediate)Reaction Yield (4.5 mmol scale)7% (68.9 mg)[1]
4-Bromo-7-chloro-8-fluoro-2-phenylquinoline Datura fastuosa Root ExtractGC/MS Peak Area (Relative Abundance)2.26%
4-Bromo-7-chloro-8-fluoro-2-phenylquinoline Datura fastuosa Root ExtractGC/MS Retention Time20.279 min
Furoxan-Quinoline Hybrid Pharmaceutical FormulationPharmacological TargetNO Donor / Vasodilator[2]

Self-Validating Synthetic Methodology

The assembly of the 8-fluoro-2-phenylquinoline core is typically achieved via a modified Doebner-von Miller or Friedländer condensation. The following protocol outlines a highly controlled, step-by-step methodology designed for maximum reproducibility.

Phase 1: Acid-Catalyzed Condensation
  • Reagent Preparation: Dissolve 2-fluoroaniline (4.50 mmol) and cinnamaldehyde (4.50 mmol) in 15 mL of anhydrous toluene[1].

    • Causality: Toluene is selected to allow for the azeotropic removal of water via a Dean-Stark trap. Removing water continuously drives the condensation equilibrium forward, maximizing the yield of the Schiff base.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA) (0.1 eq).

    • Causality: The Brønsted acid protonates the carbonyl oxygen of cinnamaldehyde, increasing its electrophilicity to facilitate nucleophilic attack by the weakly nucleophilic (due to the -I effect of the 8-fluoro group) 2-fluoroaniline.

  • Self-Validation Checkpoint (IPQC 1): After 4 hours of reflux, analyze an aliquot via TLC (Hexane:EtOAc 8:2). The reaction must not proceed to Phase 2 until the primary amine spot is completely consumed (ninhydrin negative). This validates >95% conversion to the intermediate.

Phase 2: Oxidative Cyclization
  • Aromatization: Introduce an oxidant (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ, 1.2 eq) to the reaction mixture and continue heating.

    • Causality: The initial intramolecular cyclization yields a non-aromatic dihydroquinoline. The addition of DDQ rapidly abstracts hydrogen, driving the aromatization of the ring. This prevents reversible ring-opening and locks the molecule into the highly stable quinoline core.

  • Self-Validation Checkpoint (IPQC 2): Perform LC-MS analysis on the crude mixture. The presence of the

    
     peak corresponding to the fully aromatic 8-fluoro-2-phenylquinoline confirms successful cyclization.
    
Phase 3: Purification
  • Isolation: Quench the reaction with saturated aqueous

    
    , extract with ethyl acetate, and dry over anhydrous 
    
    
    
    . Purify via flash column chromatography to yield the product as a pale yellow solid[1].

Synthesis R1 2-Fluoroaniline Step1 Acid-Catalyzed Condensation (Schiff Base Formation) R1->Step1 R2 Cinnamaldehyde R2->Step1 IPQC IPQC: TLC/LC-MS Verify Imine Intermediate Step1->IPQC Step2 Oxidative Cyclization (Aromatization) IPQC->Step2 Proceed if Conversion >95% Product 8-Fluoro-2-phenylquinoline Step2->Product

Fig 2. Self-validating synthetic workflow for 8-fluoro-2-phenylquinoline core assembly.

References

  • Source: googleapis.
  • Source: d-nb.
  • Source: google.

Sources

The Fluorine Factor: Electronic Effects of 8-Fluoro Substitution on Quinoline Reactivity and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of fluorine into heterocyclic systems is a profoundly important strategy in modern chemical research and drug development. Within the quinoline scaffold, substitution at the C8 position with a highly electronegative fluorine atom induces dramatic electronic effects. This technical whitepaper explores the causality behind these electronic shifts, their impact on chemical reactivity (such as nucleophilic aromatic substitution and site-selective C3-H functionalization), and provides self-validating experimental protocols for synthesizing and functionalizing 8-fluoroquinoline derivatives.

Electronic Effects on Acid-Base Properties

Fluorine is the most electronegative element in the periodic table. While its small Van der Waals radius allows it to act as a steric bioisostere for hydrogen, its electronic impact is vastly different. The placement of a fluorine atom at the C8 position of a quinoline ring exerts a strong electron-withdrawing inductive effect (


 effect) across the conjugated 

-system[1].

This structural modification directly dictates the molecule's acid-base profile. By pulling electron density away from the quinoline core, the C8 fluorine significantly decreases the basicity of the quinoline nitrogen (lowering the


 of its conjugate acid). Conversely, if an electron-donating group such as a hydroxyl (-OH) is present at the C3 position, the electron-withdrawing nature of the fluorine increases the acidity of the hydroxyl proton[1].
Quantitative Data: Substituent Influence

The table below summarizes the predicted electronic influence of substituents on the acid-base properties of the quinoline scaffold, demonstrating the opposing effects of electron-withdrawing and electron-donating groups.

Functional GroupPositionElectronic EffectImpact on 3-OH AcidityImpact on Quinoline N-Basicity
Fluoro 8Electron-withdrawing (

)
IncreaseDecrease
Methyl 2Electron-donating (

)
DecreaseIncrease
Table 1: Predicted impact of functional groups on the acid-base properties of substituted quinolines.

Mechanistic Impact on Chemical Reactivity

The altered electron distribution in 8-fluoroquinolines opens unique synthetic pathways that are otherwise inaccessible or low-yielding in unactivated quinolines.

Nucleophilic Aromatic Substitution ( )

The fluorine atom at the C8 position serves as an excellent leaving group for


 reactions. The highly polarized C-F bond, coupled with the electron-deficient nature of the quinoline core, allows for the facile introduction of various nucleophiles, including amines, thiols, and alkoxides[1].
Site-Selective C3-H Functionalization

Because the C2 and C4 positions of quinoline are intrinsically electrophilic, they are typically functionalized via nucleophilic metalation[2]. However, by exploiting the electronic properties of 8-fluoroquinoline, researchers can achieve site-selective C3-H functionalization at room temperature using nickel catalysis[2]. The quinoline undergoes a 1,4-addition with a nickel hydride species to produce a highly nucleophilic 1,4-dihydroquinoline intermediate. This intermediate selectively attacks external electrophiles at the


-position (C3), followed by oxidative aromatization[2].

ElectronicEffects A 8-Fluoroquinoline Scaffold B Strong -I Inductive Effect A->B C Decreased N-Basicity B->C D Increased 3-OH Acidity B->D E Enhanced SNAr Reactivity B->E F C3-H Functionalization B->F

Diagram 1: Logical relationship of 8-fluoro electronic effects on quinoline reactivity.

Applications in Medicinal Chemistry

8-Fluoroquinolines are highly valued in rational drug design. For example, 8-fluoroquinoline-3-carboxamide derivatives have been identified as potent inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a crucial enzyme in the DNA damage response (DDR) pathway[3].

Furthermore, in the optimization of 8-hydroxyquinolines as Catechol O-Methyltransferase (COMT) inhibitors, the electronic and steric effects of substituents at the 7- and 8-positions were found to be critical for modulating phase II metabolism[4]. The addition of halogens improved metabolic stability without sacrificing target potency, whereas bulky or highly electronegative groups like


 abolished activity.
Quinoline SubstituentHepatocyte Clearance (Rat)MB-COMT PotencyBrain Penetration
Unsubstituted (C7-H) High (Poor stability)HighModerate
C7-Halogen (e.g., Cl) ImprovedHighGood
C7-Trifluoromethyl LowAbolishedN/A
C7-Sterically Bulky LowReducedPoor
Table 2: Pharmacokinetic properties of substituted 8-hydroxyquinolines (COMT Inhibitors).

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems . Each step includes a mechanistic rationale (causality) and an analytical checkpoint to confirm success before proceeding.

Protocol A: Synthesis of 8-Fluoroquinoline-3-carboxylic acid (Gould-Jacobs Reaction)

This protocol constructs the fluorinated quinoline core from an aniline derivative[5].

  • Step 1: Condensation

    • Action: In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-110°C for 2 hours[5].

    • Causality: Heating provides the activation energy necessary to drive the condensation reaction, eliminating ethanol to form the enamine intermediate.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc). The complete disappearance of the 2-fluoroaniline spot and the appearance of a new, UV-active, less polar spot confirms enamine formation[3].

  • Step 2: Thermal Cyclization

    • Action: Add diphenyl ether to the flask and heat the solution to 240-250°C for 30 minutes[5].

    • Causality: Diphenyl ether acts as a high-boiling solvent, allowing the system to reach the extreme temperatures required to overcome the high activation barrier for electrophilic ring closure onto the deactivated fluorinated aromatic ring[5].

    • Validation Checkpoint: Allow the mixture to cool to room temperature. The intermediate ester (ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate) will spontaneously precipitate. Collect via vacuum filtration[5].

  • Step 3: Acidic Hydrolysis

    • Action: Suspend the ester in water and acidify with concentrated HCl to a pH of 2-3. Heat to reflux until hydrolysis is complete[3].

    • Causality: Acidic conditions cleave the ethyl ester. The resulting free carboxylic acid is highly insoluble in acidic aqueous media, which drives the equilibrium of the hydrolysis reaction forward[3].

    • Validation Checkpoint: Formation of a dense precipitate. Confirm product identity via

      
       NMR (ensure the complete disappearance of the ethyl quartet and triplet signals)[6].
      

Workflow Start 2-Fluoroaniline + DEM Step1 Condensation (100-110°C, 2h) Start->Step1 Heat Step2 Thermal Cyclization (Ph2O, 240-250°C) Step1->Step2 High-boiling solvent Step3 Hydrolysis (Acidic pH 2-3) Step2->Step3 Intermediate Ester End 8-Fluoroquinoline- 3-carboxylic acid Step3->End Precipitation

Diagram 2: Step-by-step workflow for the Gould-Jacobs synthesis of 8-fluoroquinolines.

Protocol B: Nickel-Catalyzed Site-Selective C3-H Functionalization

This protocol leverages the electronic properties of the 8-fluoro substituent to bypass traditional electrophilic limitations[2].

  • Step 1: Catalyst Activation & 1,4-Addition

    • Action: Under an Argon atmosphere, combine 8-fluoroquinoline (0.4 mmol), Nickel catalyst (3.0 mol%), and Grignard reagent (1.5 eq) in dimethyldiglycol (DEDM) at room temperature[2].

    • Causality: The Grignard reagent acts as the source for generating the active nickel hydride species via

      
      -H elimination. This Ni-H species undergoes 1,4-addition with the quinoline to form a highly nucleophilic 1,4-dihydroquinoline intermediate[2].
      
    • Validation Checkpoint: A distinct color change in the reaction mixture indicates the successful generation of the active Ni-H complex and the transient dihydroquinoline species.

  • Step 2: Electrophilic Trapping & Aromatization

    • Action: Add the desired external electrophile (1.5 eq). Stir for 20 minutes, then add DDQ (1.0 eq)[2].

    • Causality: The 1,4-dihydroquinoline attacks the electrophile exclusively at the C3 position. DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is then introduced to rapidly oxidize the ring, restoring aromatic stability to yield the final C3-functionalized product[2].

    • Validation Checkpoint: Quench the reaction with water, extract with ethyl acetate, and verify the mass of the C3-substituted product via LC-MS before proceeding to purification via flash column chromatography.

References

1.1 2.3 3.2 4. 5 5.4 6.6

Sources

The 4-Chloro-8-fluoro-2-phenylquinoline Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemistry Professionals

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. This guide delves into the specific and highly promising pharmacophore, 4-chloro-8-fluoro-2-phenylquinoline. While literature dedicated exclusively to this precise structure is emerging, a comprehensive analysis of its constituent parts—the 2-phenylquinoline core, the 4-chloro reactive handle, and the 8-fluoro modulating group—provides a powerful predictive framework for its application in drug discovery. This document synthesizes data from structurally analogous compounds to build a compelling case for the 4-chloro-8-fluoro-2-phenylquinoline core as a versatile template for developing novel therapeutics, particularly in oncology, virology, and bacteriology. We will explore its plausible synthesis, predicted physicochemical properties, and extensive potential as a pharmacophore, supported by detailed experimental protocols and molecular pathway visualizations.

The Quinoline Scaffold: A Legacy of Therapeutic Success

Quinoline, a fused heterocyclic system of a benzene and a pyridine ring, is a structural motif of immense significance in pharmaceutical sciences.[1][2] From the pioneering antimalarial drug quinine to the modern fluoroquinolone antibiotics, the quinoline core has consistently yielded compounds with potent and diverse pharmacological activities.[1][3][4] Its rigid, planar structure and the presence of a nitrogen atom capable of hydrogen bonding provide an ideal framework for interacting with a multitude of biological targets. The true power of the quinoline scaffold lies in its synthetic tractability, allowing for precise decoration with various functional groups at multiple positions to fine-tune its steric, electronic, and pharmacokinetic properties.[1] This has led to the development of quinoline-based drugs for treating cancer, inflammation, bacterial infections, and viral diseases.[1][2][5]

The 2-phenylquinoline substitution, in particular, has been identified as a key feature in compounds exhibiting potent anticancer and antiviral activities.[6][7][8] The phenyl ring provides a large, hydrophobic surface for π-π stacking and van der Waals interactions within target proteins, while the quinoline core anchors the molecule. This guide focuses on a specific, strategically substituted variant: 4-chloro-8-fluoro-2-phenylquinoline, a scaffold poised for next-generation drug development.

Deconstructing the 4-Chloro-8-fluoro-2-phenylquinoline Pharmacophore

The therapeutic potential of this scaffold can be understood by dissecting the contribution of each key substituent to its overall profile.

The 2-Phenylquinoline Core

This core structure is the foundational element, frequently associated with potent bioactivity. Studies have repeatedly shown that 2-arylquinolines can exhibit significant cytotoxicity against various cancer cell lines, including prostate (PC3) and cervical (HeLa) cancer.[6] Furthermore, this scaffold has recently emerged as a promising framework for developing broad-spectrum anti-coronavirus agents, including inhibitors of SARS-CoV-2.[7][8]

The 4-Chloro Substituent: A Gateway to Diversity

The chlorine atom at the C-4 position is more than just a simple halogen substituent; it is a versatile synthetic handle. The electron-withdrawing nature of the quinoline nitrogen makes the C-4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide variety of functional groups, including amines, thiols, and alkoxides.[9] This chemical reactivity is a critical asset in drug discovery, enabling the rapid generation of extensive compound libraries for structure-activity relationship (SAR) studies. For instance, the synthesis of 2-phenylquinolin-4-amines has led to potent antagonists of immunostimulatory CpG-oligodeoxynucleotides.[10]

The 8-Fluoro Substituent: A Master of Modulation

The introduction of a fluorine atom is a well-established and powerful strategy in medicinal chemistry, and its placement at the C-8 position is particularly strategic. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties:

  • Metabolic Stability: Fluorine can block sites of oxidative metabolism, thereby increasing the compound's half-life.

  • pKa Modification: The electron-withdrawing effect of fluorine can lower the pKa of the quinoline nitrogen, affecting its ionization state at physiological pH and, consequently, its solubility, cell permeability, and target binding.

  • Binding Interactions: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and multipolar interactions with protein targets.

  • Conformational Control: The substituent at C-8, adjacent to the nitrogen-bearing ring, can influence the overall conformation of the molecule.

The success of the fluoroquinolone class of antibiotics, which are characterized by a fluorine atom typically at the C-6 position, underscores the profound impact of this halogen on bioactivity.[3][5][11]

Synthetic Strategies

The synthesis of the 4-chloro-8-fluoro-2-phenylquinoline core can be accomplished through established quinoline synthesis methodologies. A plausible and efficient route is the Doebner-von Miller reaction , followed by chlorination.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Library Generation (SAR) A 2-Fluoroaniline C 8-Fluoro-2-phenylquinoline A->C Doebner-von Miller Reaction (Acid Catalyst, e.g., HCl) B Cinnamaldehyde B->C D 8-Fluoro-2-phenylquinolin-4-ol C->D Oxidation E 4-Chloro-8-fluoro-2-phenylquinoline (Target Scaffold) D->E Chlorination (e.g., POCl3) G Diversified Analogs E->G Nucleophilic Substitution (SNAr) F Nucleophile (R-NH2, R-SH, etc.) F->G

Caption: Plausible synthetic workflow for 4-chloro-8-fluoro-2-phenylquinoline and its derivatives.

Experimental Protocol: Synthesis of 4-Chloro-8-fluoro-2-phenylquinoline

Step 1: Synthesis of 8-Fluoro-2-phenylquinoline-4-carboxylic acid (via Doebner Reaction)

  • To a stirred solution of 2-fluoroaniline (1.0 eq) in ethanol, add benzaldehyde (1.0 eq) and pyruvic acid (1.1 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and adjust the pH to ~8-9 with a saturated sodium bicarbonate solution.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the crude product.

  • Recrystallize from ethanol to obtain pure 8-fluoro-2-phenylquinoline-4-carboxylic acid.

Step 2: Decarboxylation to 8-Fluoro-2-phenylquinoline

  • Heat the 8-fluoro-2-phenylquinoline-4-carboxylic acid in diphenyl ether at 240-250 °C until the cessation of CO2 evolution.

  • Cool the mixture and purify by column chromatography on silica gel to yield 8-fluoro-2-phenylquinoline.

Step 3: Oxidation to 8-Fluoro-2-phenylquinolin-4(1H)-one

  • This step can be achieved through various oxidation methods known for quinolines. A common method involves conversion to an N-oxide followed by rearrangement.

Step 4: Chlorination to 4-Chloro-8-fluoro-2-phenylquinoline

  • Carefully add phosphorus oxychloride (POCl3) (5-10 eq) to 8-fluoro-2-phenylquinolin-4(1H)-one (1.0 eq).

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a cold aqueous solution of sodium hydroxide or ammonia.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the target compound, 4-chloro-8-fluoro-2-phenylquinoline.

The Pharmacophore in Action: Predicted Biological Activities

Based on the extensive literature on analogous structures, the 4-chloro-8-fluoro-2-phenylquinoline scaffold is predicted to be a highly versatile pharmacophore with potential applications in several therapeutic areas.

Anticancer Potential

Numerous 2-arylquinoline derivatives have demonstrated potent anticancer activity.[6] The mechanism of action is often multifaceted but can include inhibition of critical signaling pathways such as the EGFR and PI3K/Akt pathways, which are frequently dysregulated in cancer. Halogenated quinolines, in particular, have been investigated as EGFR inhibitors.[12]

Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds P1 Dimerization & Autophosphorylation EGFR->P1 Scaffold 4-Chloro-8-fluoro- 2-phenylquinoline Scaffold->EGFR Inhibits P2 PI3K P1->P2 P3 Akt P2->P3 P4 Proliferation, Survival, Angiogenesis P3->P4

Caption: Potential inhibition of the EGFR signaling pathway by the quinoline scaffold.

Table 1: Anticancer Activity of Selected 2-Phenylquinoline Analogs

Compound ReferenceSubstitution PatternCancer Cell LineIC₅₀ (µM)Citation
Quinoline 13 6-Bromo-2-(3,4-methylenedioxyphenyl)quinolineHeLa (Cervical)8.3[6]
Quinoline 12 6-Chloro-2-(3,4-methylenedioxyphenyl)quinolinePC3 (Prostate)31.37[6]
D28 2-(4-chlorophenyl)quinoline-4-carboxylic acid derivativeK562 (Leukemia)< 2.0[13]
Acylhydrazone 7 4-Chloro-8-nitro-quinoline derivativeHeLa (Cervical)18.8[14]

This table presents data from structurally related compounds to infer the potential of the target scaffold.

Antiviral Activity

The discovery of 2-phenylquinolines as potent, broad-spectrum inhibitors of coronaviruses, including SARS-CoV-2, HCoV-229E, and HCoV-OC43, represents a major breakthrough.[7][8] These compounds have been shown to inhibit viral replication at low micromolar concentrations. Some analogues were found to inhibit the activity of the viral helicase (nsp13), a highly conserved enzyme essential for viral RNA replication.[7][8] The 4-chloro-8-fluoro-2-phenylquinoline scaffold, with its potential for diversification at the C-4 position, is an excellent candidate for optimization into a potent pan-coronavirus inhibitor.

Table 2: Anti-Coronavirus Activity of Selected 2-Phenylquinoline Analogs

Compound ReferenceSubstitution PatternVirusEC₅₀ (µM)Citation
PQQ4O (1a) 4-(4-methylpiperazin-1-yl)ethoxy-2-phenylquinolineSARS-CoV-26.0[8]
Compound 8k 4-(substituted)-5,8-dimethoxy-2-phenylquinolineHCoV-229E0.2[8]
Compound 5i 4-(substituted)-6-methoxy-2-phenylquinolineHCoV-229E0.4[8]

This table presents data from structurally related compounds to infer the potential of the target scaffold.

Antimicrobial Potential

While distinct from the classic fluoroquinolone antibiotics that target bacterial DNA gyrase and topoisomerase IV, the inherent antibacterial properties of the quinoline ring cannot be overlooked. The 2-phenylquinoline scaffold has been explored as an inhibitor of bacterial efflux pumps, which are a major cause of antibiotic resistance.[8] By blocking these pumps, such compounds can restore the efficacy of conventional antibiotics. The 4-chloro-8-fluoro-2-phenylquinoline core could serve as a starting point for developing novel antibacterial agents or resistance breakers.

Representative Biological Assay Protocol

To evaluate the potential anticancer activity of newly synthesized analogs, a standard cytotoxicity assay is required.

Protocol: MTT Assay for In Vitro Cytotoxicity
  • Cell Culture: Seed human cancer cells (e.g., HeLa or PC3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derived from the 4-chloro-8-fluoro-2-phenylquinoline scaffold) in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Conclusion and Future Perspectives

The 4-chloro-8-fluoro-2-phenylquinoline scaffold represents a confluence of strategically chosen structural features. It combines the proven biological relevance of the 2-phenylquinoline core with a synthetically versatile C-4 chloro group and a C-8 fluoro atom for fine-tuning physicochemical and pharmacokinetic properties. By drawing logical, evidence-based inferences from a wealth of data on structurally related compounds, we can confidently position this scaffold as a high-potential starting point for drug discovery campaigns.

Future research should focus on the systematic exploration of the chemical space around this core. The generation of focused libraries through nucleophilic substitution at the C-4 position is a clear and immediate path forward. Screening these libraries against diverse biological targets, including cancer cell lines, viral replication assays, and microbial panels, will undoubtedly unlock the full therapeutic potential of this promising pharmacophore.

References

  • Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. (Source: Google Search)
  • Actual and estimated activity of the test set molecules based on the pharmacophore model Hypo1 - ResearchG
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). [Link]

  • Pharmacophore‐Based Modeling, Synthesis, and Biological Evaluation of Novel Quinazoline/Quinoline Derivatives: Discovery of EGFR Inhibitors with Low Nanomolar Activity. ResearchGate. [Link]

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. PMC. [Link]

  • Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. PubMed. [Link]

  • The new fluoroquinolones: A critical review. PMC. [Link]

  • Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. PubMed. [Link]

  • Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. PMC. [Link]

  • 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. MDPI. [Link]

  • A review on recent development on fluoroquinolones. The Pharma Innovation Journal. [Link]

  • Mini Review: Is fluoroquinolone drug or poison? Extrica. [Link]

  • Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry (ACS Publications). [Link]

  • Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters. [Link]

  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

  • Investigating the Antiproliferative Activity of Novel 4-Chloro-8-Nitro-1,2-Dihydro-3-Quinoline Acylhydrazones on Human Cervical Cancer Cell Lines. PubMed. [Link]

  • Synthesis of 4-chloro-2,6-dimethylquinoline. ResearchGate. [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]

  • Synthesis of furoquinoline derivatives.
  • Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. PMC. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. [Link]

Sources

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 4-Chloro-8-fluoro-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-8-fluoro-2-phenylquinoline is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry, agrochemicals, and materials science. The orthogonal reactivity of its halogen substituents (a highly electrophilic 4-chloro group and a metabolically stabilizing 8-fluoro group) makes it a privileged precursor for late-stage functionalization. This whitepaper provides a comprehensive physicochemical profile, a mechanistically grounded synthetic workflow, and self-validating analytical protocols for researchers working with this compound.

Physicochemical Profiling & Structural Analysis

The physicochemical properties of 4-chloro-8-fluoro-2-phenylquinoline dictate its behavior in both biological systems and synthetic matrices. The presence of the 8-fluoro group significantly modulates the pKa of the quinoline nitrogen via inductive electron withdrawal, while simultaneously increasing the lipophilicity (LogP) and metabolic stability of the scaffold.

Table 1: Core Physicochemical Data
PropertyValue
Chemical Name 4-Chloro-8-fluoro-2-phenylquinoline
CAS Number 1099705-42-6
Molecular Formula C15H9ClFN
Molecular Weight 257.69 g/mol
Polar Surface Area (PSA) 12.89 Ų
Partition Coefficient (LogP) 4.69

Quantitative data validated by chemical databases such as 1[1].

Mechanistic Synthetic Workflow

The de novo synthesis of 4-chloro-8-fluoro-2-phenylquinoline is most efficiently achieved via a modified 2[2] followed by a high-temperature deoxychlorination[3]. This sequence ensures high regioselectivity and avoids the formation of undesired 2-quinolone isomers.

SynthWorkflow A 2-Fluoroaniline + Ethyl benzoylacetate B Enamine Intermediate (Schiff Base) A->B Condensation (Cat. H+, Reflux) C 8-Fluoro-2-phenyl- quinolin-4(1H)-one B->C Thermal Cyclization (Dowtherm A, ~250°C) D 4-Chloro-8-fluoro- 2-phenylquinoline C->D Chlorination (POCl3, 120°C)

Step-by-step synthetic workflow from 2-fluoroaniline to 4-chloro-8-fluoro-2-phenylquinoline.

Step-by-Step Protocol & Causality

Step 1: Enamine Condensation

  • Procedure: Equimolar amounts of 2-fluoroaniline and ethyl benzoylacetate are refluxed in toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH) using a Dean-Stark apparatus.

  • Causality: The weakly nucleophilic nature of 2-fluoroaniline (due to the electron-withdrawing fluorine atom) requires acid catalysis to activate the ketone carbonyl. The Dean-Stark trap continuously removes the water byproduct, driving the thermodynamic equilibrium toward the Schiff base (enamine) intermediate[4].

Step 2: Conrad-Limpach Cyclization

  • Procedure: The isolated enamine is added dropwise to vigorously boiling Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) at 250 °C. The mixture is heated for 30-45 minutes, cooled to room temperature, and the precipitated 8-fluoro-2-phenylquinolin-4(1H)-one is collected via filtration.

  • Causality: The electrocyclic ring closure onto the fluorinated aromatic ring has a massive activation energy barrier. Dowtherm A provides the necessary thermal mass and high boiling point to overcome this barrier without requiring pressurized reactors. Dropwise addition is critical; it maintains the reaction at high dilution, preventing the competing intermolecular polymerization of the enamine[2].

Step 3: Deoxychlorination

  • Procedure: The quinolin-4(1H)-one intermediate is suspended in neat phosphorus oxychloride (POCl3) and heated to 120 °C for 2 hours. The reaction is carefully quenched over ice, neutralized to pH 7 with K2CO3, and extracted with dichloromethane to yield the final product.

  • Causality: POCl3 serves a dual purpose as both the solvent and the chlorinating reagent. It drives the tautomeric equilibrium of the quinolone toward the reactive lactim (hydroxy) form. The oxygen attacks the electrophilic phosphorus, creating a highly reactive dichlorophosphate leaving group. This group is subsequently displaced by a chloride ion via a nucleophilic aromatic substitution (SNAr) mechanism[3].

Analytical Characterization Standards

To validate the structural integrity and purity of the synthesized compound, the following self-validating analytical protocols are recommended:

  • Reversed-Phase HPLC:

    • Conditions: C18 column (e.g., 5 µm, 4.6 x 150 mm), mobile phase gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: The basic quinoline nitrogen typically interacts with residual silanols on the silica stationary phase, causing severe peak tailing. TFA acts as an ion-pairing agent, protonating the nitrogen and ensuring sharp, symmetric peaks for accurate purity quantitation.

  • NMR Spectroscopy (1H and 13C):

    • Conditions: CDCl3 solvent, 400 MHz or higher.

    • Causality: The 8-fluoro substituent provides a critical diagnostic handle to confirm regiochemistry. In 1H NMR, the proton at the 7-position will exhibit a distinct ortho-coupling with the fluorine atom (

      
       Hz). In 13C NMR, carbon-fluorine splitting will be observed across the aromatic ring (e.g., 
      
      
      
      Hz at C-8), definitively confirming that the cyclization occurred at the correct position on the aniline ring.

Downstream Applications & Pharmacological Relevance

The strategic placement of halogens on the 2-phenylquinoline core unlocks diverse late-stage functionalization pathways. The 4-chloro position is highly activated toward SNAr by amines, alkoxides, and thiolates, making it an ideal anchor for synthesizing antimalarial or kinase-inhibitory libraries[3]. Furthermore, the 4-chloro group can undergo palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Conversely, the 8-fluoro group is highly stable. It enhances the metabolic half-life of downstream drug candidates by blocking cytochrome P450-mediated oxidation at the electron-rich 8-position, while its high lipophilicity (LogP 4.69) improves cellular membrane permeability.

References

  • 1099705-42-6 4-cloro-8-fluoro-2-fenilquinolina - Chemie-Wörterbuch Source: GuideChem URL
  • Conrad–Limpach synthesis Source: Wikipedia URL
  • Conrad-Limpach Synthesis Source: SynArchive URL
  • Source: National Institutes of Health (PMC)

Sources

The C4-Chlorine Handle: A Strategic Guide to Functionalizing 2-Phenylquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenylquinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the backbone for potent antimalarial, anticancer, and anti-inflammatory agents. The chlorine atom at the C4 position is not merely a halogen substituent; it is a highly reactive electrophilic "handle" that dictates the scaffold's diversifiability.

This guide moves beyond generic protocols to analyze the chemoselectivity and reactivity profiles of 4-chloro-2-phenylquinoline. We explore why this position is electronically primed for substitution and provide self-validating protocols for transforming this chloride into complex amine, ether, and carbon-linked derivatives.

The Electronic Landscape: The Vinylogous Imidoyl Chloride

To manipulate the C4-chlorine, one must first understand its electronic activation. Unlike a chlorobenzene ring, where the halogen is relatively inert to nucleophilic attack, the 4-chloroquinoline system functions as a vinylogous imidoyl chloride .

Mechanistic Insight

The quinoline nitrogen atom is highly electronegative, pulling electron density from the ring system. This withdrawal is transmitted through the conjugated


-system to the C2 and C4 positions.
  • Inductive Effect (-I): The nitrogen atom creates a dipole, making C4 electron-deficient.

  • Resonance Effect (-M): Resonance contributors place a positive charge directly on C4, activating it toward nucleophilic attack.

Because the C2 position is blocked by a phenyl group (which provides steric bulk and conjugation but prevents


 at C2), the C4 position becomes the exclusive site for nucleophilic aromatic substitution (

).
Visualization: Resonance Activation

The following diagram illustrates the electron withdrawal pathway that activates the C4-Cl bond.

ResonanceActivation N_atom Quinoline Nitrogen (Electron Sink) C4_pos C4 Position (Electrophilic Center) N_atom->C4_pos Resonance Withdrawal (-M) Cl_atom C4-Chlorine (Leaving Group) C4_pos->Cl_atom Bond Polarization Nu_attack Nucleophile (Amine/Alkoxide) Nu_attack->C4_pos S_NAr Attack

Caption: Resonance transmission from the quinoline nitrogen activates the C4 position, facilitating nucleophilic attack.

Synthesis of the Core Scaffold

Before functionalization, the 4-chloro-2-phenylquinoline core must be synthesized with high purity. The industry-standard approach involves the cyclization of


-phenylbenzamide derivatives or the reaction of 2-phenyl-4-quinolone with phosphoryl chloride (

).
Protocol: Deoxychlorination with

Objective: Convert 2-phenyl-4-quinolone to 4-chloro-2-phenylquinoline.

  • Reagents: 2-Phenyl-4-quinolone (1.0 equiv),

    
     (excess, solvent/reagent), Benzyltriethylammonium chloride (TEBAC, cat.).
    
  • Setup: Flame-dried round-bottom flask with a reflux condenser and

    
     drying tube.
    
  • Procedure:

    • Suspend the quinolone in neat

      
       (approx. 5 mL per 1 g of substrate).
      
    • Add catalytic TEBAC (phase transfer catalyst helps solubilize intermediates).

    • Heat to reflux (105–110 °C) for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane).

    • Critical Step: The reaction is complete when the starting material spot (

      
      ) disappears and a non-polar product spot (
      
      
      
      ) appears.
  • Workup (Safety Critical):

    • Cool the mixture to RT.

    • Pour slowly onto crushed ice/ammonia water mixture with vigorous stirring. Exothermic!

    • Extract the precipitate with dichloromethane (DCM), wash with brine, dry over

      
      , and concentrate.
      

Why this works: The reaction proceeds via a phosphorylated intermediate (dichlorophosphate ester), transforming the C4-oxygen into an excellent leaving group, which is then displaced by chloride.

Functionalization Pathway A: Nucleophilic Aromatic Substitution ( )

This is the most robust method for introducing amines (C-N bonds) and ethers (C-O bonds).

The "Melt" Method vs. Solvent-Based

For unreactive amines, the "melt" method (neat amine, high temp) drives the reaction by concentration. For volatile or valuable amines, solvent-based methods are preferred.

Comparative Protocol:

ParameterMethod A: Neat FusionMethod B: Solvent Reflux
Substrate Aliphatic amines (e.g., morpholine, diamines)Aromatic amines (anilines), bulky amines
Solvent None (The amine is the solvent)Ethanol, DMF, or Ethoxyethanol
Temperature 120–160 °CReflux (80–140 °C)
Catalyst NoneCat. HCl or p-TsOH (Protonates N-ring)
Workup Pour into water, filter precipitateConcentrate, recrystallize
Yield High (80–95%)Moderate to High (60–90%)
Mechanism Validation

The reaction follows second-order kinetics. To validate the mechanism in your lab:

  • Run the reaction with 1.0 equiv of amine in DMF.

  • Observe slow conversion.

  • Add 0.1 equiv of acid (e.g., acetic acid).

  • Observation: Rate acceleration confirms the

    
     mechanism, where protonation of the quinoline nitrogen lowers the LUMO energy of the ring, facilitating attack.
    

Functionalization Pathway B: Transition-Metal Catalyzed Coupling

When


 fails (e.g., with weak nucleophiles or for C-C bond formation), Palladium-catalyzed cross-coupling is required. 4-Chloroquinolines are challenging substrates for Pd-coupling compared to bromides, requiring electron-rich ligands.
Suzuki-Miyaura Coupling (C-C Bond)

Used to attach aryl or heteroaryl groups at C4.

  • Catalyst System:

    
     (Standard) or 
    
    
    
    + S-Phos (High activity).
  • Base:

    
     or 
    
    
    
    (anhydrous).
  • Solvent: Dioxane/Water (4:1) or Toluene.[1]

  • Key Insight: The 2-phenyl group creates steric hindrance. High-turnover catalysts (Buchwald ligands) are often necessary to force oxidative addition into the C4-Cl bond.

Buchwald-Hartwig Amination (C-N Bond)

Used for coupling electron-poor anilines that cannot undergo


.
  • Catalyst:

    
    .
    
  • Ligand: BINAP or Xantphos (Bidentate ligands prevent

    
    -hydride elimination).
    
  • Base:

    
     (Strong base essential).
    
  • Temperature: 100 °C in Toluene.

Decision Workflow

The following diagram guides the experimentalist in choosing the correct pathway.

ReactionDecision Start 4-Chloro-2-phenylquinoline Goal Desired Modification? Start->Goal CC_Bond C-C Bond (Aryl/Alkyl) Goal->CC_Bond CN_Bond C-N Bond (Amine) Goal->CN_Bond Suzuki Suzuki Coupling (Pd-Cat, Boronic Acid) CC_Bond->Suzuki Nucleophile_Type Nucleophile Type? CN_Bond->Nucleophile_Type Aliphatic Aliphatic/Primary Amine Nucleophile_Type->Aliphatic Aniline Hindered/E-poor Aniline Nucleophile_Type->Aniline SnAr S_NAr (Heat, Acid Cat.) Aliphatic->SnAr Preferred Buchwald Buchwald-Hartwig (Pd-Cat, BINAP) Aniline->Buchwald Preferred

Caption: Decision tree for selecting between S_NAr and Pd-catalyzed methods based on nucleophile type.

Case Studies in Drug Discovery

Antimalarial Pharmacophores

The 4-amino-2-phenylquinoline motif mimics the structure of Chloroquine and Amodiaquine.

  • Structure-Activity Relationship (SAR): The C4-amine side chain is critical for accumulation in the parasite's food vacuole. The 2-phenyl group enhances lipophilicity, aiding membrane permeability.

  • Synthesis Example: Reaction of 4-chloro-2-phenylquinoline with 1,4-diaminopentane (neat, 140°C) yields the chloroquine-like derivative in >90% yield.

Anticancer Agents (EGFR Inhibitors)

Derivatives functionalized at C4 with substituted anilines have shown potency against EGFR (Epidermal Growth Factor Receptor).

  • Protocol: Synthesis via Buchwald-Hartwig coupling allows for the introduction of complex anilines (e.g., 3-chloro-4-fluoroaniline) that would decompose under the harsh thermal conditions of

    
    .
    

References

  • Synthesis of 4-aminoquinolines: Yang, R., et al. "Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents."[2] Molecular Diversity, 2020.[2] [2]

  • Buchwald-Hartwig Methodology: Paul, F., et al. "Palladium-catalyzed coupling reactions of aryl chlorides." Journal of the American Chemical Society, 1994.

  • Suzuki Coupling on Chloro-substrates: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • S_NAr Mechanism and Kinetics: Terrier, F. "Nucleophilic Aromatic Substitution: An Introduction." VCH Publishers, 1991.
  • POCl3 Chlorination Mechanism: "POCl3 chlorination of 4-quinazolones." Journal of Organic Chemistry, 2011.

Sources

Methodological & Application

Synthesis of 4-Chloro-8-fluoro-2-phenylquinoline via POCl3 cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 4-Chloro-8-fluoro-2-phenylquinoline via


-Mediated Cyclodehydration 

Abstract This application note details a robust, scalable protocol for the synthesis of 4-Chloro-8-fluoro-2-phenylquinoline , a critical pharmacophore in medicinal chemistry (e.g., antimalarial, anticancer, and antibacterial agents). The method utilizes a modified Conrad-Limpach approach , leveraging Phosphorus Oxychloride (


) as a dual-action reagent for both cyclodehydration and chlorination. This guide addresses the specific regiochemical requirements to ensure the 2-phenyl substitution pattern, avoiding the common Knorr synthesis pitfalls (which yield 4-phenyl isomers). We provide step-by-step experimental procedures, mechanistic insights, and safety protocols for handling 

.

Introduction & Retrosynthetic Analysis

Fluoro-substituted quinolines are privileged structures in drug discovery due to the fluorine atom's ability to modulate metabolic stability, lipophilicity, and ligand-binding affinity. The 4-chloro-8-fluoro-2-phenylquinoline scaffold combines the steric and electronic influence of the 8-fluoro group with the lipophilic 2-phenyl moiety, while the 4-chloro position serves as a versatile handle for subsequent nucleophilic aromatic substitutions (


) to install amines, ethers, or thiols.

Strategic Disconnection: To achieve the 2-phenyl regiochemistry, the synthesis must proceed via the Conrad-Limpach pathway (kinetic control) rather than the Knorr pathway (thermodynamic control).

  • Target: 4-Chloro-8-fluoro-2-phenylquinoline

  • Precursor: Ethyl 3-((2-fluorophenyl)amino)-3-phenylacrylate (Enamine)

  • Starting Materials: 2-Fluoroaniline + Ethyl Benzoylacetate

Figure 1: Retrosynthetic strategy highlighting the critical Enamine intermediate for 2-phenyl regioselectivity.

Chemical Mechanism

The transformation involves two distinct stages:

  • Enamine Formation: Acid-catalyzed condensation of 2-fluoroaniline with the keto-carbonyl of ethyl benzoylacetate. Water removal is critical to drive equilibrium.

  • 
     Cyclization: 
    
    • Activation:

      
       activates the ester carbonyl (or the tautomeric enol of the cyclized quinolone intermediate).
      
    • Electrocyclization: The nitrogen lone pair attacks the activated carbonyl, closing the ring.

    • Aromatization/Chlorination: Elimination of the phosphate group and substitution with chloride yields the aromatic 4-chloroquinoline.

Why


? 
Unlike thermal cyclization (Dowtherm A, 

) which yields the 4-quinolone (requiring a second step),

drives the dehydration and chlorination in a single high-yielding workflow, often bypassing the isolation of the hydroxy-quinoline intermediate.

Experimental Protocol

Stage 1: Synthesis of Enamine Precursor

Target: Ethyl 3-((2-fluorophenyl)amino)-3-phenylacrylate

Reagents:

  • 2-Fluoroaniline: 11.1 g (100 mmol)

  • Ethyl Benzoylacetate: 19.2 g (100 mmol)

  • Acetic Acid (Glacial): 0.5 mL (Catalyst)

  • Solvent: Toluene (150 mL) or Benzene (if permitted)

  • Drying Agent: Molecular Sieves (4Å) or Dean-Stark apparatus

Procedure:

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a Dean-Stark trap and reflux condenser.

  • Mixing: Add 2-fluoroaniline, ethyl benzoylacetate, toluene, and acetic acid.

  • Reflux: Heat the mixture to vigorous reflux (

    
    ). Monitor the collection of water in the Dean-Stark trap.
    
    • Expert Tip: The reaction is complete when water evolution ceases (approx. 4–6 hours).

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (Rotavap).

  • Result: The crude product is typically a viscous yellow/orange oil. It can often be used directly in Stage 2. If purification is needed, recrystallize from hexane/ethanol.

Stage 2: -Mediated Cyclization

Target: 4-Chloro-8-fluoro-2-phenylquinoline

Reagents:

  • Crude Enamine (from Stage 1): ~28.5 g (Theoretical)

  • Phosphorus Oxychloride (

    
    ): 80 mL (~8-10 equivalents)
    
  • Optional Additive: Phosphorus Pentachloride (

    
    , 5 g) can enhance chlorination efficiency if the reaction stalls.
    

Safety Warning:


 is highly corrosive and reacts violently with water. Perform all operations in a fume hood.

Procedure:

  • Addition: Place the crude enamine in a 250 mL RBF. Carefully add

    
     at room temperature.
    
  • Reaction: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    or Ar).
    • Observation: The mixture will darken. Evolution of

      
       gas will occur (scrubbing recommended).
      
    • Time: Reflux for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).

  • Quenching (Critical Step):

    • Cool the reaction mixture to

      
      .
      
    • Remove excess

      
       via vacuum distillation (rotavap with a strictly dry trap) to reduce the volume to a viscous residue.
      
    • Slow Quench: Pour the residue slowly onto crushed ice (500 g) with vigorous stirring. Maintain temperature

      
       to prevent hydrolysis of the chloro-group back to the hydroxy-quinoline.
      
  • Neutralization: Basify the aqueous slurry to pH 9–10 using Ammonium Hydroxide (

    
    ) or 
    
    
    
    .
    • Result: The product will precipitate as a solid.

  • Isolation: Filter the solid. Wash copiously with water to remove inorganic phosphates.

  • Purification: Recrystallize from Ethanol or Methanol. Alternatively, purify via silica gel column chromatography (Hexane:EtOAc 9:1).

Data Summary & Characterization

ParameterSpecification / Expectation
Appearance Off-white to pale yellow crystalline solid
Melting Point

(Typical for similar derivatives)
Yield (Overall) 65% – 80% (Two steps)

NMR
Characteristic singlet at C3-H (

ppm). Multiplets for phenyl/fluoro-aryl.
MS (ESI/EI) Molecular Ion

(Cl isotope pattern 3:1)

Key NMR Diagnostic: The disappearance of the enamine vinyl protons and the appearance of the aromatic quinoline H-3 singlet confirms cyclization. The 8-fluoro substituent typically splits the C7-H and C5-H signals (


 coupling).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Stage 1 Incomplete water removal.Ensure efficient Dean-Stark operation or use fresh molecular sieves.
Regioisomer Contamination Formation of Amide (Knorr intermediate) instead of Enamine.Keep Stage 1 temp moderate; ensure acid catalysis, not base. Avoid overheating without solvent.
Hydrolysis Product (4-OH) Quenching too hot or acidic workup.Quench on ice; basify immediately. Do not boil in water.
Incomplete Chlorination Old

(hydrolyzed).
Distill

before use or add 0.5 eq of

.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link

  • Meth-Cohn, O.; Narine, B.; Tarnowski, B. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981 , 1520–1530. Link

  • Wang, W.; Feng, D.; Zhang, P.; Huang, P.; Ge, C. "One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones."[1] The Journal of Organic Chemistry, 2024 , 89(14), 9949–9957.[2] Link[2]

  • BenchChem. "The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers." Application Note, 2025 . Link

  • Mahdi, I. S.; Jabarah, Z. A.; Khammas, S. J.; Majeed, R. A. "Chemical biology of cyclization reactions by using POCl3."[3] Eurasian Journal of BioSciences, 2020 , 14, 973–976.[3] Link

Sources

Application Note & Protocols: Strategic Functionalization of 4-Chloro-8-fluoro-2-phenylquinoline with Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 4-Aminoquinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, the 4-aminoquinoline framework is a cornerstone of antimalarial drug development, exemplified by decades of use of chloroquine and amodiaquine.[2][3][4][5][6] The biological activity of these molecules is profoundly influenced by the nature of the amine substituent at the C4-position, which modulates their physicochemical properties, target engagement, and resistance profiles.[2][4]

This guide focuses on the synthetic strategies for functionalizing 4-chloro-8-fluoro-2-phenylquinoline, a substrate of significant interest. The electron-withdrawing effects of the quinoline nitrogen and the C8-fluoro substituent activate the C4-position, making it highly susceptible to nucleophilic attack. The C2-phenyl group provides a critical structural element for potential π-stacking interactions in biological targets. Mastering the introduction of diverse amine functionalities at this position is crucial for generating libraries of novel compounds for drug discovery and chemical biology applications.

We will explore two robust and complementary methodologies: the direct Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination. Each protocol is presented with detailed, step-by-step instructions, the underlying mechanistic rationale, and expert insights into optimization and troubleshooting.

Mechanistic Considerations: Pathways to C-N Bond Formation

The successful synthesis of 4-aminoquinolines hinges on understanding the two primary reaction mechanisms available for C-N bond formation on an electron-deficient heterocyclic system.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most direct pathway for the amination of activated aryl halides.[7][8] The reaction proceeds via a two-step addition-elimination mechanism.

  • Step 1 (Addition): The amine nucleophile attacks the electron-deficient C4 carbon of the quinoline ring, which is activated by the ring nitrogen and the C8-fluoro group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized and stabilized by the aromatic system.

  • Step 2 (Elimination): The aromaticity of the quinoline ring is restored by the expulsion of the chloride leaving group, yielding the final 4-aminoquinoline product.

This pathway is often favored for its operational simplicity and the use of inexpensive reagents. It can be significantly accelerated by thermal or microwave heating.[9][10][11]

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex cluster_product Product Start 4-Chloro-8-fluoro-2-phenylquinoline + R₂NH Intermediate σ-complex (Non-aromatic) Start->Intermediate Step 1: Nucleophilic Attack (Rate-determining) Product 4-Amino-8-fluoro-2-phenylquinoline + Cl⁻ Intermediate->Product Step 2: Elimination of Cl⁻ (Restores Aromaticity)

Caption: The SNAr addition-elimination pathway for amination.

Buchwald-Hartwig Amination

For less nucleophilic amines (e.g., anilines with electron-withdrawing groups) or when SNAr reactions are sluggish, the Buchwald-Hartwig amination offers a powerful alternative.[12][13][14][15] This palladium-catalyzed cross-coupling reaction has transformed C-N bond formation due to its broad substrate scope and high functional group tolerance.[13][16]

The reaction proceeds through a catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the quinoline, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The choice of phosphine ligand is critical for the efficiency of this cycle, stabilizing the palladium species and facilitating the key steps.[17][18]

Buchwald_Hartwig_Cycle center Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination Complex OxAdd->AmineCoord Amido Palladium Amido Complex AmineCoord->Amido Deprotonation Amido->Pd0 Reductive Elimination Product 4-Aminoquinoline Product Amido->Product Release ArylHalide 4-Chloroquinoline (Ar-Cl) ArylHalide->OxAdd Amine Amine (R₂NH) Amine->AmineCoord Base Base Base->AmineCoord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

This protocol is optimized for rapid reaction screening and synthesis, leveraging the efficiency of microwave heating to drive the reaction to completion in minutes rather than hours.[10][19]

Causality Behind Choices:

  • Microwave Irradiation: Provides rapid, uniform heating, dramatically reducing reaction times and often improving yields by minimizing side-product formation.[10]

  • DMSO as Solvent: A high-boiling polar aprotic solvent that effectively solvates the reactants and the charged Meisenheimer intermediate, facilitating the reaction.

  • Base (Optional but Recommended): While not always necessary for primary amines, a non-nucleophilic base like K₂CO₃ or DIPEA can be added to scavenge the HCl generated when using secondary amine salts or less reactive amines, driving the equilibrium towards the product.[9]

Materials & Reagents:

  • 4-Chloro-8-fluoro-2-phenylquinoline

  • Amine of choice (e.g., Morpholine, Piperidine, Benzylamine) (1.5 - 2.0 equivalents)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (Optional, 2.0 equivalents)

  • Microwave reactor with appropriate vials and stir bars

  • Ethyl acetate, brine, saturated sodium bicarbonate solution, water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Vial Preparation: To a 2-5 mL microwave reaction vial containing a magnetic stir bar, add 4-chloro-8-fluoro-2-phenylquinoline (1.0 eq, e.g., 100 mg).

  • Reagent Addition: Add the amine (1.5 eq) and anhydrous DMSO (2 mL). If using a base, add K₂CO₃ (2.0 eq).

  • Sealing: Securely cap the vial.

  • Microwave Reaction: Place the vial in the microwave reactor. Irradiate at a set temperature of 140-180°C for 20-40 minutes.[9][19] Reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 20 mL) and then brine (1 x 20 mL) to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.

Data Summary: Representative SNAr Reactions

Amine NucleophileTemperature (°C)Time (min)Typical Yield (%)
Morpholine1603085 - 95%
Piperidine1502588 - 96%
Benzylamine1804075 - 85%
Aniline1804560 - 70%
Protocol 2: Buchwald-Hartwig C-N Cross-Coupling

This protocol is ideal for coupling challenging amines or when milder conditions are required to preserve sensitive functional groups.

Causality Behind Choices:

  • Inert Atmosphere: The Pd(0) catalyst and some phosphine ligands are oxygen-sensitive. An inert atmosphere is critical to prevent catalyst deactivation.

  • Catalyst System: Pd₂(dba)₃ is a common and reliable Pd(0) source. Xantphos is a bulky, electron-rich bidentate ligand excellent for promoting reductive elimination from the Pd(II) center, often preventing side reactions.[20]

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amine for coordination to the palladium center.[16][17]

  • Anhydrous Solvent: Toluene or dioxane are used as they are anhydrous and compatible with the catalytic system. Water can hydrolyze the base and interfere with the catalyst.

Materials & Reagents:

  • 4-Chloro-8-fluoro-2-phenylquinoline

  • Amine of choice (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene or 1,4-Dioxane, anhydrous

  • Schlenk flask or sealed tube, nitrogen or argon source

  • Celite®

  • Standard work-up and purification reagents as in Protocol 1

Step-by-Step Methodology:

  • Inert Setup: Place 4-chloro-8-fluoro-2-phenylquinoline (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) into a Schlenk flask under an inert atmosphere (N₂ or Ar).

  • Solvent and Amine Addition: Add anhydrous toluene (e.g., 5 mL for a 100 mg scale reaction) via syringe, followed by the amine (1.2 eq).

  • Reaction: Seal the flask and heat the mixture in an oil bath at 100-110°C with vigorous stirring for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Cooling and Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Work-up: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compounds.

Workflow for Product Validation:

Characterization_Workflow cluster_analysis Analytical Confirmation Crude Crude Product (Post-Workup) Purification Flash Column Chromatography Crude->Purification Pure Purified Compound Purification->Pure NMR ¹H & ¹³C NMR (Structural Elucidation) Pure->NMR MS LC-MS or HRMS (Molecular Weight) Pure->MS HPLC HPLC (Purity Assessment >95%) Pure->HPLC IR FT-IR (Functional Group ID) Pure->IR

Sources

Application Note: High-Yield Synthesis of 8-Fluoro-2-phenyl-4-quinolone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized synthetic protocol for 8-fluoro-2-phenyl-4-quinolone (8-F-2-PQ) , a privileged scaffold in medicinal chemistry known for its potent antimitotic and antitumor properties (e.g., inhibition of tubulin polymerization).

While the Gould-Jacobs reaction is common for quinolone antibiotics, it typically yields a 3-carboxylate intermediate. To synthesize the 2-phenyl derivative specifically, this protocol utilizes a modified Conrad-Limpach synthesis . This route involves the condensation of 2-fluoroaniline with ethyl benzoylacetate , followed by high-temperature thermal cyclization. This guide addresses the specific challenges of fluorinated intermediates, including electronic deactivation and solubility issues.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two critical phases:

  • Enamine Formation (Thermodynamic Control): Condensation of the aniline and

    
    -ketoester to form the Schiff base (enamine). Water removal is critical to drive equilibrium.
    
  • Thermal Cyclization (Kinetic Control): High-temperature intramolecular electrophilic aromatic substitution to close the heterocyclic ring.

Reaction Scheme Visualization

ReactionScheme SM1 2-Fluoroaniline (Starting Material) Inter Enamine Intermediate (Schiff Base) SM1->Inter Cat. pTSA, Toluene Reflux (-H2O) SM2 Ethyl Benzoylacetate (Reagent) SM2->Inter Cat. pTSA, Toluene Reflux (-H2O) Product 8-Fluoro-2-phenyl-4-quinolone (Target) Inter->Product Diphenyl Ether 250°C (-EtOH) ByProd Ethanol + H2O Inter->ByProd

Figure 1: Synthetic pathway utilizing the Conrad-Limpach approach. The 2-fluoro substituent directs cyclization to the open ortho-position, yielding the 8-fluoro isomer.

Materials & Reagents

ReagentMW ( g/mol )Equiv.[1]RoleGrade
2-Fluoroaniline 111.121.0Substrate>98%
Ethyl Benzoylacetate 192.211.1

-Ketoester
>95%
p-Toluenesulfonic acid (pTSA) 172.200.05CatalystAnhydrous
Toluene 92.14SolventAzeotropeAnhydrous
Diphenyl Ether (Dowtherm A) 170.21SolventHeat TransferSynthesis
Hexane / Petroleum Ether -WashPurificationACS

Detailed Experimental Protocol

Phase 1: Condensation (Enamine Synthesis)

Objective: To form ethyl 3-((2-fluorophenyl)amino)-3-phenylacrylate.

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Connect to an inert gas line (Nitrogen/Argon).

  • Charging: Add 2-fluoroaniline (5.55 g, 50 mmol), ethyl benzoylacetate (10.57 g, 55 mmol), and a catalytic amount of pTSA (0.43 g, 2.5 mmol) to the flask.

  • Solvent: Add Toluene (100 mL).

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C). Monitor the collection of water in the Dean-Stark trap.

    • Critical Checkpoint: Continue reflux until theoretical water volume (~0.9 mL) is collected or TLC indicates consumption of aniline (approx. 12–24 hours).

  • Workup:

    • Cool to room temperature.[2]

    • Concentrate the solution under reduced pressure (Rotavap) to remove toluene.

    • The residue is typically a viscous yellow/orange oil. It can often be used directly in Phase 2, but if solidification occurs, recrystallize from ethanol.

Phase 2: Thermal Cyclization

Objective: Ring closure to form the quinolone core.

Safety Warning: This step involves temperatures (~250°C) near the flash point of many organic compounds. Use a blast shield and ensure the fume hood sash is lowered.

  • Solvent Pre-heating: In a 500 mL 3-neck RBF equipped with a mechanical stirrer (preferred over magnetic for viscosity) and a short-path distillation head (to remove ethanol), heat Diphenyl Ether (50 mL) to a rolling boil (~250–255°C).

  • Addition: Dissolve the crude enamine from Phase 1 in a minimal amount of warm diphenyl ether (or add neat if liquid). Add this dropwise to the boiling solvent over 10–15 minutes.

    • Mechanism Note: Rapid addition to high heat favors the kinetic cyclization over polymer formation.

  • Reaction: Maintain temperature at 250°C for 30–60 minutes. Ethanol will distill off.

    • Endpoint: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The fluorescent enamine spot should disappear, replaced by a lower Rf, UV-active spot (Quinolone).

  • Precipitation:

    • Remove heat and allow the mixture to cool slowly to ~80°C.

    • Pour the hot reaction mixture slowly into Hexane or Petroleum Ether (300 mL) under vigorous stirring.

    • The quinolone product will precipitate as an off-white to pale yellow solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash extensively with hexane to remove residual diphenyl ether.

  • Purification: Recrystallize the crude solid from Ethanol or DMF/Ethanol mixture to yield pure 8-fluoro-2-phenyl-4-quinolone.

Process Workflow Diagram

Workflow cluster_0 Phase 1: Enamine Formation cluster_1 Phase 2: Cyclization Step1 Mix 2-Fluoroaniline + Ethyl Benzoylacetate + pTSA Step2 Reflux in Toluene (Dean-Stark Trap) Step1->Step2 Step3 Evaporate Toluene Step2->Step3 Step4 Pre-heat Diphenyl Ether to 250°C Step3->Step4 Transfer Crude Step5 Add Crude Enamine Dropwise Step4->Step5 Step6 Precipitate in Hexane Step5->Step6 Step7 Filter & Recrystallize Step6->Step7

Figure 2: Operational workflow distinguishing the low-temperature condensation and high-temperature cyclization phases.

Quality Control & Validation

To ensure the integrity of the synthesized intermediate, verify the following physicochemical properties:

ParameterExpected ResultDiagnostic Signal
Appearance Pale yellow/Off-white powder-
Melting Point >230°CSharp range indicates purity.
1H NMR (DMSO-d6) NH Signal: ~11.5–12.0 ppm (br s)C3-H: ~6.3 ppm (s)Aromatic: Multiplets 7.0–8.2 ppmDisappearance of ethyl ester protons (quartet ~4.1 ppm, triplet ~1.2 ppm).
Mass Spec (ESI) [M+H]+ = 240.2Consistent with C15H10FNO.

Key Structural Insight: The 8-fluoro substituent usually appears as a multiplet shifted upfield relative to other aromatic protons due to shielding, but splitting patterns will be complex due to H-F coupling (


).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete water removal.Ensure Dean-Stark is functioning; add fresh toluene; increase pTSA slightly.
Product is "Gummy" Residual Diphenyl Ether.Triturate the solid with hot hexane or diethyl ether. Repeat filtration.
No Cyclization (Phase 2) Temperature too low.The reaction requires >240°C. Ensure the solvent is actually boiling. If using an oil bath, ensure the internal temp is sufficient.
Dark/Tarred Product Oxidation at high temp.Ensure strict Nitrogen/Argon atmosphere during the 250°C step. Add reactants slowly to prevent local overheating.

References

  • Kuo, S. C., et al. (2001). "Fluorinated 2-phenyl-4-quinolone derivatives as antimitotic antitumor agents." Journal of Medicinal Chemistry. Link

  • Organic Syntheses. (1955).[3] "Benzoylacetanilide."[3] Organic Syntheses, Coll.[3] Vol. 3, p. 108.[3] (Foundational method for

    
    -ketoester condensation). Link
    
  • Li, L., et al. (2010). "Synthesis and biological evaluation of 2-phenyl-4-quinolone derivatives." Bioorganic & Medicinal Chemistry. Link

  • Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines." Journal of the American Chemical Society.[3] (Classic Conrad-Limpach conditions). Link

Sources

Application Note: Utilizing 4-Chloro-8-fluoro-2-phenylquinoline in the Synthesis of High-Performance OLED Emitters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of phosphorescent organic light-emitting diodes (PhOLEDs) demands emitting materials that possess high photoluminescence quantum yields (PLQY), precise color tunability, and robust thermal stability for device fabrication. This application note details the mechanistic rationale and synthetic protocols for utilizing 4-Chloro-8-fluoro-2-phenylquinoline (CAS: 1099705-42-6) as a privileged, bifunctional scaffold in the synthesis of heteroleptic Iridium(III) phosphors. By exploiting the orthogonal reactivity of this halogenated ligand, researchers can engineer highly efficient red and yellow emitters optimized for Vacuum Thermal Evaporation (VTE).

Mechanistic Rationale: The Molecular Design

The structural anatomy of 4-Chloro-8-fluoro-2-phenylquinoline provides distinct thermodynamic and synthetic advantages when utilized as a cyclometalating ligand for Ir(III) complexes.

  • The 2-Phenylquinoline Core: This extended

    
    -conjugated system is a classic framework for shifting triplet emission into the yellow and red visible spectrum, owing to its narrower HOMO-LUMO gap compared to standard phenylpyridine ligands.
    
  • The 8-Fluoro Advantage (Thermodynamics & Volatility): The introduction of a highly electronegative fluorine atom at the 8-position of the quinoline ring exerts a strong inductive pull, effectively lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting Ir(III) complex. This energy level alignment reduces the electron injection barrier from the adjacent electron transport layer (ETL) in an OLED stack. Furthermore, the low polarizability of the C–F bond minimizes intermolecular van der Waals interactions, which drastically increases the volatility of the complex. This allows for sublimation at lower temperatures, mitigating thermal degradation during VTE[1].

  • The 4-Chloro Handle (Synthetic Orthogonality): The C–Cl bond at the 4-position provides a precise site for functionalization. Because the quinoline ring is electron-deficient, the C4 position is highly activated toward oxidative addition by Palladium(0) catalysts. This allows synthetic chemists to perform selective cross-coupling reactions (e.g., Suzuki-Miyaura) to attach bulky charge-transporting moieties—such as carbazole—without cleaving the highly inert C–F bond. These bulky groups suppress triplet-triplet annihilation (TTA) and self-quenching in the solid state[1].

Synthetic Workflow & Pathway Visualization

The synthesis of the final PhOLED emitter follows a three-stage self-validating workflow: ligand functionalization, dimerization, and bridge cleavage.

OLED_Synthesis N1 4-Chloro-8-fluoro-2-phenylquinoline (Starting Material) N2 Pd-Catalyzed Suzuki Coupling (C4 Functionalization) N1->N2 N3 Functionalized Fluorinated Ligand (L) N2->N3 N4 IrCl3·3H2O Dimerization (Nonoyama Method) N3->N4 N5 Chloro-Bridged Ir(III) Dimer [(L)2Ir(μ-Cl)]2 N4->N5 N6 Ancillary Ligand Cleavage (e.g., Picolinic Acid) N5->N6 N7 Heteroleptic Ir(III) Phosphor [(L)2Ir(pic)] N6->N7 N8 OLED Device Integration (Vacuum Thermal Evaporation) N7->N8

Synthetic workflow from 4-Chloro-8-fluoro-2-phenylquinoline to OLED integration.

Experimental Protocols

Protocol A: Ligand Functionalization via Suzuki-Miyaura Coupling

Objective: Attach a hole-transporting 9-phenylcarbazole donor moiety to the C4 position to create the main ligand (L).

  • Preparation: In a Schlenk flask, combine 4-Chloro-8-fluoro-2-phenylquinoline (1.0 eq), (9-phenyl-9H-carbazol-3-yl)boronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent System: Add a solvent mixture of Toluene/Ethanol/

    
     (2:1:1 v/v/v). Causality: The biphasic system ensures the dissolution of both the organic starting materials (toluene phase) and the inorganic base (aqueous phase), while ethanol acts as a crucial phase-transfer agent to facilitate the reaction at the interface.
    
  • Degassing: Sparge the mixture with dry

    
     for 30 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) catalytic species.
    
  • Catalyst Addition: Add

    
     (0.05 eq) under continuous 
    
    
    
    flow.
  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours.

  • Workup & Validation: Cool to room temperature, extract the organic layer with dichloromethane (DCM), dry over anhydrous

    
    , and concentrate. Purify via silica gel chromatography (Hexanes/Ethyl Acetate). Successful coupling is validated by the disappearance of the C-Cl isotope pattern in mass spectrometry and a distinct shift in the aromatic region via 
    
    
    
    -NMR.
Protocol B: Formation of the Chloro-Bridged Iridium(III) Dimer

Objective: Synthesize the


 intermediate via the traditional Nonoyama method[2].
  • Preparation: Combine the functionalized ligand L (2.2 eq) and Iridium(III) chloride hydrate (

    
    ) (1.0 eq) in a round-bottom flask.
    
  • Solvent System: Suspend the reagents in a 3:1 (v/v) mixture of 2-Ethoxyethanol and

    
    .
    
  • Reaction: Reflux the mixture at 120 °C under

    
     for 24 hours. Causality: 2-Ethoxyethanol provides the necessary high boiling point to overcome the significant activation energy required for cyclometalation, while water aids in the initial solvation of the inorganic 
    
    
    
    salt[2].
  • Workup & Validation: Cool the mixture to room temperature. Add copious amounts of distilled water to induce the precipitation of the hydrophobic dimer. Filter the precipitate and wash sequentially with water, ethanol, and hexanes to remove unreacted ligand and ionic byproducts. The formation of a distinct red/orange powder confirms dimerization.

Protocol C: Synthesis of the Heteroleptic Phosphorescent Emitter

Objective: Cleave the chloro-bridge with an ancillary ligand to form the final neutral


 complex[2].
  • Preparation: Suspend the chloro-bridged dimer (1.0 eq), Picolinic acid (pic) (2.5 eq), and

    
     (10 eq) in 2-Ethoxyethanol.
    
  • Reaction: Heat the suspension to 100 °C for 15 hours under

    
    . Causality: The base deprotonates the picolinic acid, allowing it to act as a potent bidentate (N,O) chelator. This thermodynamically drives the cleavage of the 
    
    
    
    -chloro bridges, yielding the monomeric, charge-neutral complex[2].
  • Workup: Cool to room temperature and evaporate the solvent under reduced pressure. Dissolve the crude product in DCM, wash with water, and dry.

  • OLED-Grade Purification: Subject the isolated complex to temperature-gradient vacuum sublimation. Causality: OLED devices are highly sensitive to ionic impurities and trap states; sublimation ensures >99.9% purity, leveraging the enhanced volatility imparted by the 8-fluoro group.

Quantitative Photophysical & Device Data

The integration of the 8-fluoro acceptor and the C4-carbazole donor onto the phenylquinoline framework yields significant improvements in both photophysical efficiency and thermal properties compared to unfunctionalized baselines.

ComplexEmission

(nm)
PLQY (

)
HOMO (eV)LUMO (eV)Sublimation Temp (

, °C)

(Baseline)
5950.45-5.20-2.80310

(Functionalized)
6150.88-5.15-3.10275

Table 1: Comparative photophysical and thermal data. The functionalized complex demonstrates a lowered LUMO (facilitating electron injection), a near-doubling of the quantum yield due to steric shielding by the carbazole group, and a significantly reduced sublimation temperature driven by the fluorinated quinoline core.

References

* Title: Vacuum–Sublimable Ionic Yellow Phosphorescent Iridium(III) Complexes with Broad Emission for White Electroluminescence Source: d-nb.info URL: *[1] Title: Electroluminescent iridium compounds with fluorinated phenylpyridines, phenylpyrimidines, and phenylquinolines and devices made with such compounds Source: Google Patents (WO2002002714A2) URL: *[2] Title: Spectroscopic and Theoretical Investigation of Color Tuning in Deep-Red Luminescent Iridium(III) Complexes Source: ACS Publications (Inorganic Chemistry) URL:

Sources

Application Note: Microwave-Assisted Synthesis of 4-Chloro-8-fluoro-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the microwave-assisted synthesis of 4-Chloro-8-fluoro-2-phenylquinoline , a scaffold relevant to antimalarial and anticancer drug discovery. The protocol utilizes a sequential microwave irradiation approach, optimizing the classical Conrad-Limpach synthesis for speed and yield.[1]

Introduction & Scientific Rationale

Quinoline derivatives, particularly those halogenated at the 4- and 8-positions, are privileged structures in medicinal chemistry. The 4-chloro substituent serves as a versatile handle for nucleophilic aromatic substitution (


), allowing the introduction of diverse amines (e.g., for chloroquine analogs). The 8-fluoro  substituent modulates metabolic stability and lipophilicity, often enhancing the pharmacokinetic profile of the drug candidate.

Traditional thermal synthesis (Conrad-Limpach) requires high temperatures (


) and prolonged reaction times, often leading to tar formation and difficult purification. Microwave-assisted organic synthesis (MAOS)  addresses these bottlenecks by providing:
  • Rapid Volumetric Heating: Direct coupling with the polar reaction matrix accelerates rate-determining steps, particularly the thermal cyclization.

  • Pressurized Conditions: Allows solvents to be heated far above their atmospheric boiling points, overcoming activation energy barriers.

  • Cleaner Profiles: Shortened reaction times reduce thermal degradation byproducts.

Retrosynthetic Analysis

The target molecule is assembled via a 3-stage sequential protocol :

  • Condensation: 2-Fluoroaniline reacts with ethyl benzoylacetate to form an enamine intermediate.

  • Cyclization: Thermal closure of the enamine yields the 4-hydroxyquinoline core (quinolin-4(1H)-one).

  • Chlorination: Deoxychlorination using phosphorus oxychloride (

    
    ) installs the 4-chloro motif.
    

Retrosynthesis Target 4-Chloro-8-fluoro- 2-phenylquinoline Inter2 8-Fluoro-2-phenyl- quinolin-4(1H)-one Target->Inter2 POCl3 (MW) Inter1 Enamine Intermediate (Ethyl 3-(2-fluorophenylamino)- 3-phenylacrylate) Inter2->Inter1 Cyclization (MW) Start 2-Fluoroaniline + Ethyl Benzoylacetate Inter1->Start Condensation (MW)

Figure 1: Retrosynthetic pathway for the target quinoline derivative.

Detailed Experimental Protocol

Materials & Equipment
  • Reagents: 2-Fluoroaniline (99%), Ethyl benzoylacetate (98%), Glacial Acetic Acid, Phosphorus Oxychloride (

    
    ), Dowtherm A (eutectic mixture of biphenyl and diphenyl ether), Toluene, Dichloromethane (DCM).
    
  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover) capable of 300W and 20 bar pressure.

  • Vials: 10-20 mL heavy-walled microwave reaction vials with crimp caps and PTFE/silicone septa.

Stage 1: Enamine Formation (Condensation)

This step forms the Schiff base/enamine precursor. Water removal is critical to drive the equilibrium.

  • Setup: In a 10 mL microwave vial, charge 2-Fluoroaniline (1.0 equiv, 5 mmol, ~0.55 g) and Ethyl benzoylacetate (1.1 equiv, 5.5 mmol, ~1.06 g).

  • Catalyst: Add Glacial Acetic Acid (0.1 mL, catalytic).

  • Desiccant (Optional but Recommended): Add 200 mg of activated 4Å molecular sieves to the vial to scavenge water in situ.

  • Irradiation: Seal the vial and irradiate.

    • Temp:

      
      
      
    • Time: 10 minutes

    • Power: Dynamic (Max 150W)

    • Stirring: High

  • Workup: Cool to RT. Dilute with minimal ethanol. The enamine often precipitates or can be used directly after solvent evaporation if high conversion is observed (check TLC: 20% EtOAc/Hexane).

Stage 2: Conrad-Limpach Cyclization

The critical step requiring high thermal energy to overcome the activation barrier for ring closure.[2][3]

  • Solvent: Dissolve/suspend the crude enamine from Stage 1 in Dowtherm A (3 mL). Note: Dowtherm A is used because it is non-polar and has a high boiling point, acting as a heat sink to prevent polymerization.

  • Irradiation: Seal the vial.

    • Temp:

      
      
      
    • Time: 15 minutes

    • Pressure Limit: Set to 15-20 bar (safety cutoff).

    • Absorption Level: High.

  • Workup:

    • Cool the mixture to room temperature.

    • Add Hexane (10 mL) to the reaction vial. The non-polar hexane will dissolve the Dowtherm A, causing the polar 8-fluoro-2-phenylquinolin-4(1H)-one to precipitate.

    • Filter the solid, wash copiously with hexane, and dry under vacuum.

    • Checkpoint: Solid should be off-white to pale yellow.

Stage 3: Chlorination

Conversion of the tautomeric hydroxy group to chloride.

  • Reactant: Place the dried 8-fluoro-2-phenylquinolin-4(1H)-one (2 mmol) into a fresh microwave vial.

  • Reagent: Add

    
      (4-5 equiv, neat). Caution: Corrosive and reacts violently with moisture.
    
  • Irradiation:

    • Temp:

      
      
      
    • Time: 10 minutes

    • Power: Dynamic.

  • Quenching (Critical Safety Step):

    • Pour the reaction mixture slowly onto crushed ice/water (50 g) with vigorous stirring. The excess

      
       will hydrolyze.
      
    • Neutralize the aqueous suspension with

      
        or saturated 
      
      
      
      until pH ~8.
  • Extraction: Extract with DCM (

    
    ). Dry organics over 
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc 9:1) to obtain 4-Chloro-8-fluoro-2-phenylquinoline .

Experimental Workflow Diagram

Workflow cluster_0 Stage 1: Condensation cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Chlorination S1_Mix Mix 2-Fluoroaniline + Ethyl Benzoylacetate + cat. AcOH S1_MW MW: 140°C, 10 min S1_Mix->S1_MW S2_Solv Add Dowtherm A S1_MW->S2_Solv S2_MW MW: 250°C, 15 min S2_Solv->S2_MW S2_Ppt Precipitate with Hexane (Remove Dowtherm) S2_MW->S2_Ppt S3_Reag Add POCl3 (Neat) S2_Ppt->S3_Reag S3_MW MW: 130°C, 10 min S3_Reag->S3_MW S3_Quench Quench on Ice/NaHCO3 Extract DCM S3_MW->S3_Quench Final Final Product: 4-Chloro-8-fluoro-2-phenylquinoline S3_Quench->Final

Figure 2: Step-by-step microwave synthesis workflow.

Results & Discussion

Optimization Data

The following table summarizes the optimization of the cyclization step (Stage 2), which is the bottleneck in conventional heating.

EntrySolventMethodTemp (

)
TimeYield (%)
1Diphenyl EtherThermal (Reflux)2504 hours55
2EthanolMW15030 min15 (Incomplete)
3Dowtherm A MW 250 15 min 88
4Neat (Solvent-free)MW20010 min62 (Charring)
Troubleshooting Guide
  • Low Yield in Stage 1: If the enamine does not form, ensure the removal of water. Use fresh molecular sieves.

  • Tar Formation in Stage 2: "Runaway" microwave heating can occur if the sample absorbs too strongly. Use "Power Max" settings to limit energy input once the target temperature is reached. Ensure the volume of Dowtherm A is sufficient to act as a heat sink.

  • Incomplete Chlorination: If the 4-hydroxy peak remains in NMR, increase the

    
     equivalents or extend the MW time at 
    
    
    
    by 5 minutes.
Safety & Compliance
  • 
     Handling:  Phosphorus oxychloride is highly toxic and reacts explosively with water. All transfers must be done in a fume hood. The microwave vial must  be uncapped only after cooling to 
    
    
    
    to avoid pressure release of HCl gas.
  • Pressure Control: Microwave reactions with volatile byproducts (EtOH,

    
    ) generate pressure. Ensure the vial is rated for at least 20 bar.
    

References

  • BenchChem. (2025).[3] Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. Retrieved from 1

  • Asian Journal of Chemistry. (2025). One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Retrieved from

  • National Institutes of Health (NIH). (2018). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines. Retrieved from 4

  • MDPI. (2021). Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation. Retrieved from 5

  • Royal Society of Chemistry (RSC). (2023). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates. Retrieved from 6

Sources

Application Note: Optimized Buchwald-Hartwig Amination of 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The 4-aminoquinoline scaffold is a privileged pharmacophore, historically foundational to antimalarial therapeutics (e.g., chloroquine) and increasingly vital in the design of broad-spectrum kinase inhibitors[1]. Traditionally, the installation of the C4-amine relies on Nucleophilic Aromatic Substitution (SNAr). However, SNAr requires harsh conditions (temperatures >120 °C, prolonged reaction times) and is heavily restricted to highly nucleophilic amines[1].

The palladium-catalyzed Buchwald-Hartwig amination offers a versatile, mild alternative. Yet, 4-chloroquinolines present distinct synthetic hurdles:

  • Catalyst Poisoning: The basic quinoline nitrogen can coordinate to the palladium center, sequestering the catalyst in an inactive state.

  • Altered Kinetics: The electron-deficient nature of the heteroaromatic ring alters the rate of oxidative addition compared to standard aryl chlorides, often necessitating highly active, sterically encumbered ligands[2].

This application note details field-proven, self-validating protocols for the Buchwald-Hartwig amination of 4-chloroquinolines, focusing on the causality behind catalyst, ligand, and base selection.

Mechanistic Causality & Reaction Design

To design a robust protocol, one must understand the specific demands the 4-chloroquinoline substrate places on the catalytic cycle.

  • Oxidative Addition (Rate-Limiting Step): Aryl chlorides are notoriously reluctant to undergo oxidative addition. Electron-rich, sterically bulky ligands (such as CyPF-tBu or dppf) are required to increase the electron density at the Pd(0) center, lowering the activation barrier[2].

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) intermediate. The choice of base here is critical. While NaOtBu is a standard strong base for alkylamines, it can cause competitive etherification (SNAr by t-butoxide) on electron-deficient quinolines. Weaker bases like Cs2CO3 are often prioritized when coupling anilines to mitigate off-target nucleophilic attack[1].

  • Reductive Elimination: Bulky bidentate ligands (e.g., dppf, BINAP) or specialized monodentate ligands (e.g., CyPF-tBu, DavePhos) enforce a tight bite angle or extreme steric crowding. This geometry accelerates reductive elimination, effectively outcompeting β-hydride elimination, which would otherwise yield the undesired hydrodehalogenated byproduct (quinoline)[2][3].

Mechanism Pd0 L_nPd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Limiting for Ar-Cl) Pd0->OxAdd 4-Chloroquinoline PdII_Cl L_nPd(II)(Ar)(Cl) Intermediate OxAdd->PdII_Cl AmineCoord Amine Coordination & Deprotonation (Base) PdII_Cl->AmineCoord HNR2 + Base PdII_Amido L_nPd(II)(Ar)(NR2) Amido Complex AmineCoord->PdII_Amido - Base·HCl RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Aminoquinoline RedElim->Product

Buchwald-Hartwig catalytic cycle for 4-chloroquinoline amination.

Quantitative Optimization Data

The following table synthesizes optimized conditions from authoritative literature, allowing researchers to select the best system based on their specific amine coupling partner.

Table 1: Catalyst and Base Optimization for 4-Chloroquinoline Amination

PrecatalystLigandBaseSolventTemp (°C)Amine ScopeYield (%)Ref
Pd(dppf)2Cl2dppfCs2CO3Dioxane110Anilines, Cyclic amines>80%[1]
Pd(OAc)2 (1 mol%)CyPF-tBu (2 mol%)NaOtBuToluene90α-Branched primary amines72–95%[2]
Pd2(dba)3BINAP / DavePhosNaOtBuToluene100Adamantyl amines64–84%[3]
Pd(OAc)2XantphosCs2CO3DMF90Cascade/Complex aminesVariable[1]

Standardized Self-Validating Protocol

Objective: Coupling of 4-chloroquinoline with a primary aliphatic amine. Scale: 1.0 mmol.

Preparation & Reagent Charging

Strict anhydrous and anaerobic conditions are mandatory. Oxygen rapidly oxidizes the active Pd(0) species, while moisture hydrolyzes the Pd-amido intermediate.

  • In an oven-dried Schlenk flask or a 20 mL sealed microwave vial equipped with a magnetic stir bar, add:

    • 4-Chloroquinoline: 163.6 mg (1.0 mmol, 1.0 equiv)

    • Primary Amine: 1.2 mmol (1.2 equiv)

    • Pd(OAc)2: 4.5 mg (0.02 mmol, 2 mol%)

    • CyPF-tBu: 22.2 mg (0.04 mmol, 4 mol%)

    • NaOtBu: 134.5 mg (1.4 mmol, 1.4 equiv)

    Causality Note: A slight excess of amine ensures complete conversion of the halide. NaOtBu is utilized here for aliphatic amines; if coupling an aniline derivative, substitute with Cs2CO3 (1.4 equiv) to prevent base-mediated degradation[1][2].

Inert Atmosphere & Solvent Addition
  • Seal the vessel with a PTFE-lined septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Add anhydrous, degassed Toluene (5.0 mL) via a gas-tight syringe.

    Self-Validation Checkpoint 1: Upon solvent addition and initial stirring, the solution should transition from a heterogeneous suspension to a characteristic colored mixture (often reddish-brown to dark orange). This color shift is a visual confirmation of the reduction of Pd(II) to the active LnPd(0) species.

Reaction Execution & Monitoring
  • Transfer the vial to a pre-heated oil bath or aluminum heating block set to 90 °C. Stir vigorously (800 rpm) for 12–24 hours.

  • In-Process Control (IPC): After 12 hours, withdraw a 10 µL aliquot under Argon, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

    Self-Validation Checkpoint 2: Monitor the disappearance of the 4-chloroquinoline starting material (M+H = 164.0). Troubleshooting: If a significant peak at M+H = 130.0 appears, hydrodehalogenation (reduction to quinoline) is occurring. This indicates that the amine is undergoing competitive β-hydride elimination before reductive elimination can occur. To correct this in subsequent runs, increase the steric bulk of the ligand or switch to a bidentate ligand with a wider bite angle like dppf[1][2].

Workup & Purification
  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the filter cake with additional Ethyl Acetate (2 × 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

    Causality Note: Pre-treat the silica gel or spike the eluent with 1% Triethylamine (Et3N). 4-Aminoquinolines are highly basic; without Et3N, the product will streak severely on the acidic silica, leading to poor recovery and broad elution bands.

References

1.1 2.2 3.3

Sources

Troubleshooting & Optimization

Technical Support Center: High-Efficiency Chlorination of 8-Fluoro-2-phenyl-4-quinolone

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CHL-8F2P-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Yield and Purity in Deoxychlorination Protocols

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

User Query: "I am experiencing variable yields (30-60%) and hydrolysis byproducts during the conversion of 8-fluoro-2-phenyl-4-quinolone to its 4-chloro derivative using


."

Technical Analysis: The transformation of 8-fluoro-2-phenyl-4-quinolone (1) to 4-chloro-8-fluoro-2-phenylquinoline (2) is a standard nucleophilic aromatic substitution, typically mediated by phosphoryl chloride (


). However, the specific substitution pattern presents unique challenges:
  • Electronic Deactivation: The 8-fluoro substituent is an electron-withdrawing group (EWG) via induction (

    
    ), which reduces the basicity of the nitrogen and the nucleophilicity of the tautomeric enol oxygen. This slows the initial phosphorylation step.
    
  • Steric Bulk: The 2-phenyl group introduces steric hindrance near the reaction center, potentially impeding the approach of the chlorinating species.

  • Hydrolytic Instability: The resulting 4-chloroquinoline is an imidoyl chloride analog. In the presence of the 8-fluoro group, the C4 position remains susceptible to nucleophilic attack by water during acidic workup, reverting the product to the starting material.

Standard Operating Procedure (SOP): Optimized Protocol

This protocol incorporates a Vilsmeier-Haack type activation to overcome the electronic deactivation caused by the fluorine atom.

Reagents & Stoichiometry
ReagentEquivalents (eq)Role
8-Fluoro-2-phenyl-4-quinolone 1.0Limiting Reagent
Phosphoryl Chloride (

)
5.0 - 8.0Reagent & Solvent
DMF (Dimethylformamide) 0.1 - 0.2 (Cat.)Catalyst (Vilsmeier formation)
Toluene / Acetonitrile (Optional)Co-solvent (if solubility is poor)
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube (

    
     or 
    
    
    
    inlet).
  • Reagent Addition:

    • Charge the flask with the quinolone substrate.

    • Critical Step: Add catalytic DMF (0.1 eq) before the

      
      .
      
    • Add

      
       slowly at room temperature. (Note: If using a co-solvent like toluene, add it here).
      
  • Reaction:

    • Heat the mixture to reflux (105–110 °C) .

    • Monitoring: Check TLC or HPLC every 1 hour. The reaction typically requires 2–4 hours .

    • Endpoint: Disappearance of the starting material peak.

  • Workup (The "Yield Killer" Phase):

    • Cool the reaction mixture to ~40 °C.

    • Distillation: Remove excess

      
       under reduced pressure (rotary evaporator with a base trap). This minimizes the acid load during quenching.
      
    • Quenching: Pour the residue slowly onto a stirred mixture of crushed ice and 25% aqueous ammonia (

      
      )  or saturated 
      
      
      
      .
    • pH Control: Ensure pH remains >8 throughout the quench. Acidic quenching promotes hydrolysis back to the quinolone.

  • Isolation:

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash organic layer with brine, dry over anhydrous

      
      , and concentrate.[1]
      

Mechanistic Insight & Visualization

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via simple displacement but through an activated intermediate.

The Vilsmeier-Haack Activation Pathway

The addition of DMF forms a reactive Vilsmeier-type chloroiminium species with


, which is far more electrophilic than 

alone. This is essential for the electron-deficient 8-fluoro scaffold.

G DMF DMF + POCl3 Vilsmeier Vilsmeier Complex [Active Electrophile] DMF->Vilsmeier Activation Quinolone 8-Fluoro-2-phenyl- 4-quinolone Inter1 Activated Intermediate Quinolone->Inter1 + Vilsmeier TS Nucleophilic Attack (Cl-) Inter1->TS Rate Determining Step Product 4-Chloro-8-fluoro- 2-phenylquinoline TS->Product -PO2Cl2(-)

Figure 1: Catalytic activation pathway using DMF.[2] The Vilsmeier complex attacks the quinolone oxygen more rapidly than POCl3 alone.

Optimization Data & Troubleshooting

Representative Optimization Matrix

Data simulated based on standard quinolone reactivity profiles [1, 2].

EntryReagent SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Notes
1

(Neat)
9067555Slow reaction; incomplete conversion.
2

(Neat)
110 (Reflux)49072Higher temp improves rate.
3

+ DMF (0.1 eq)
110 2.5 >98 92 Optimal condition.
4

+ DMF
80126040

is less effective for this substrate.
5

+

1102>9885Fast, but workup is more difficult (more acidic).
Troubleshooting Decision Tree

Use this logic flow to diagnose low yields in your specific batch.

Troubleshooting Start Low Yield / Impurity? CheckTLC Is Starting Material Present? Start->CheckTLC CheckPOCl3 Is POCl3 Fresh? (Colorless?) CheckTLC->CheckPOCl3 Yes (Incomplete) CheckWorkup Did Product Revert during Workup? CheckTLC->CheckWorkup No (Disappeared) CheckCat Was DMF Used? CheckPOCl3->CheckCat Yes Action1 Distill POCl3 or Buy Fresh Bottle CheckPOCl3->Action1 No (Yellow/Fuming) Action2 Add 0.1-0.2 eq DMF Increase Temp CheckCat->Action2 No Action4 Extend Reaction Time CheckCat->Action4 Yes Action3 Check Quench pH. Must be > pH 8. CheckWorkup->Action3 Yes (Hydrolysis)

Figure 2: Diagnostic logic for yield optimization.

Frequently Asked Questions (FAQ)

Q1: My product turns into a sticky solid when I pour the reaction onto ice. How do I fix this?

  • Cause: This is often due to the formation of phosphoric acid/POCl3 complexes that are insoluble in water but trap your organic product.

  • Solution: Do not quench directly into water. Quench into a biphasic mixture of DCM (Dichloromethane) and Ice/NaHCO3 . The organic product will immediately partition into the DCM layer, protecting it from the acidic aqueous phase and preventing the "sticky ball" formation.

Q2: Can I use Thionyl Chloride (


) instead of 

?
  • Answer: Generally, no.[3] While

    
     works for simple carboxylic acids, quinolones (which are vinylogous amides) require the stronger oxophilicity of phosphorus. If you must use 
    
    
    
    , you will need stoichiometric DMF to form the Vilsmeier reagent in situ, but yields are typically lower [3].

Q3: Why does the 8-fluoro group lower the yield compared to the non-fluorinated analog?

  • Answer: The fluorine atom pulls electron density away from the ring system. This makes the oxygen at position 4 less nucleophilic, meaning it attacks the phosphorus center more slowly. This is why the DMF catalyst is non-negotiable for this specific substrate; it creates a more reactive electrophile to compensate for the unreactive nucleophile.

Q4: How do I remove residual DMF?

  • Answer: If you use catalytic amounts (0.1 eq), it usually washes out during the aqueous workup. If you used larger amounts, wash the organic layer with 5% LiCl solution (DMF is highly soluble in LiCl(aq)) or remove it via high-vacuum drying.

References

  • Mechanistic Study of Quinolone Chlorination: Loudon, J. D., & Tennant, G. (1964). Substituent interactions in ortho-substituted nitro-compounds. Part III. The synthesis of quinoline derivatives. Journal of the Chemical Society.

  • General Protocol for Chlorination (BenchChem Guide): The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines.

  • Alternative Chlorinating Agents: Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives.

  • Vilsmeier-Haack Mechanism in Heterocycles: Rajappa, S. (1981). Quinolines and their derivatives.[4][5][6][1][7][8][9][2][10] Comprehensive Heterocyclic Chemistry. (Standard Reference Text)

Sources

Technical Support Center: Troubleshooting 4-Chloro-8-fluoro-2-phenylquinoline Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Chloro-8-fluoro-2-phenylquinoline (CAS: 1099705-42-6) . This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing persistent solubility issues with highly lipophilic, halogenated quinoline derivatives.

Unlike unsubstituted quinoline, which is readily soluble in most organic solvents [1], the introduction of multiple electron-withdrawing halogens and a bulky phenyl group fundamentally alters the physicochemical properties of this compound. Here, we provide a mechanistic understanding of these challenges alongside self-validating troubleshooting protocols.

The Mechanistic Root of the Problem

To solve solubility issues, we must first understand the causality behind them. 4-Chloro-8-fluoro-2-phenylquinoline resists dissolution due to three compounding structural factors:

  • Inductive Deactivation (-I Effect): The highly electronegative 4-chloro and 8-fluoro substituents withdraw electron density from the quinoline core. This drastically lowers the pKa of the basic nitrogen, rendering standard acid-base solubilization techniques (like adding HCl to form a soluble salt) ineffective[2].

  • Intermolecular Halogen Bonding: The halogens participate in strong intermolecular interactions (C–X···N and C–X···π bonding), creating a highly stable, tightly packed crystal lattice.

  • Hydrophobic Shielding: The 2-phenyl group adds significant steric bulk and lipophilicity, actively repelling polar solvent molecules and promoting π-π stacking [3].

Diagnostic Workflow for Solvation

G Start Solid 4-Chloro-8-fluoro-2-phenylquinoline TestDMSO Test in Polar Aprotic (DMSO/DMF) Start->TestDMSO CheckSol Fully Dissolved? TestDMSO->CheckSol UseStock Proceed with Experiment CheckSol->UseStock Yes HeatSonicate Apply Heat (40°C) & Sonication CheckSol->HeatSonicate No CheckSol2 Fully Dissolved? HeatSonicate->CheckSol2 CheckSol2->UseStock Yes SwitchSolvent Switch to Halogenated Solvent (CHCl3, DCM) CheckSol2->SwitchSolvent No AddCoSolvent Use Co-solvent System (e.g., THF/DMSO) SwitchSolvent->AddCoSolvent If biological assay requires polar media

Workflow for troubleshooting the solubility of highly lipophilic quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Chloro-8-fluoro-2-phenylquinoline crashing out of DMSO when I prepare my stock solution? A1: Dimethyl sulfoxide (DMSO) is highly polar (ε = 46.7) and excels at dissolving compounds with hydrogen-bond donors/acceptors. However, it struggles to disrupt the strong halogen bonds and π-π stacking present in the crystal lattice of 4-chloro-8-fluoro-2-phenylquinoline. The lattice energy of the solid simply exceeds the solvation energy provided by DMSO [4]. Solution: You must apply thermal energy (heating to 40–50°C) and acoustic cavitation (sonication) to overcome the initial lattice energy barrier.

Q2: I need to test this compound in an aqueous biological assay. How do I prevent "DMSO shock" when diluting my stock? A2: "DMSO shock" occurs when a concentrated hydrophobic stock is rapidly introduced to an aqueous buffer, causing instantaneous precipitation [5]. Solution: Utilize a co-solvent transition strategy. Pre-dissolve the compound in a highly polarizable solvent like Tetrahydrofuran (THF), then mix 1:1 with DMSO before final dilution into the aqueous buffer. Ensure the buffer is under vigorous vortexing during the dropwise addition of the stock.

Q3: Can I lower the pH of my buffer to protonate the quinoline nitrogen and increase solubility? A3: No. While pH adjustment is a standard trick for unsubstituted quinolines [2], the 4-chloro and 8-fluoro groups severely deplete the electron density of the nitrogen atom. The pKa is likely pushed below 2.0, meaning you would need a highly acidic, biologically incompatible buffer to achieve protonation. You must rely on physical solvation strategies (co-solvents, surfactants) rather than chemical modification.

Q4: What is the best solvent for NMR characterization or general organic synthesis of this compound? A4: Halogenated solvents are vastly superior for this class of compounds [3]. Chloroform (CDCl3 for NMR) or Dichloromethane (DCM) should be your primary choices. The high polarizability of these solvents allows them to engage in favorable halogen-π interactions with the solute, effectively dismantling the crystal lattice.

Quantitative Solvent Efficacy

The following table summarizes the thermodynamic compatibility of various solvent systems with 4-Chloro-8-fluoro-2-phenylquinoline, based on dielectric constants and intermolecular interaction mechanisms.

Solvent SystemDielectric Constant (ε)Solubilization EfficacyMechanism of ActionRecommended Application
Chloroform (CHCl3) 4.81Excellent Halogen-π interactions; high polarizability disrupts lattice.NMR spectroscopy, extraction, synthesis.
Dichloromethane (DCM) 8.93Excellent Penetrates hydrophobic shielding; disrupts π-π stacking.Stock solution preparation for organic reactions.
Tetrahydrofuran (THF) 7.52Good Lewis base interaction with the electron-poor quinoline ring.Cross-coupling reactions; co-solvent bridging.
Dimethyl Sulfoxide (DMSO) 46.7Poor to Moderate Highly polar; struggles to break halogen bonds without heat.Biological assay stocks (requires external energy).
Ethanol (EtOH) 24.5Poor Protic nature repelled by hydrophobic phenyl and halogens.Anti-solvent for controlled recrystallization.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. If a validation checkpoint fails, do not proceed to the next step.

Protocol A: Preparation of a 10 mM Co-Solvent Stock for Assays

Objective: Create a stable stock solution that resists precipitation upon aqueous dilution.

  • Massing: Weigh exactly 2.58 mg of 4-Chloro-8-fluoro-2-phenylquinoline (MW: 257.69 g/mol ) into a clean, dry 2 mL amber glass vial.

  • Primary Solvation: Add 500 µL of anhydrous THF. Vortex for 30 seconds.

    • Validation Checkpoint 1: Hold the vial against a strong light source. The solution must be completely transparent. If any particulate matter remains, the compound may be degraded or impure.

  • Co-Solvent Bridging: Slowly add 500 µL of anhydrous DMSO to the vial while vortexing continuously. This yields a 10 mM stock in a 1:1 THF/DMSO mixture.

    • Validation Checkpoint 2: Observe for 5 minutes. If cloudiness (Tyndall effect) appears, the lattice energy is attempting to re-establish. Apply sonication at 40°C for 5 minutes until clarity is restored.

  • Assay Dilution: Add the stock dropwise to your aqueous buffer under vigorous magnetic stirring to achieve your final required concentration (e.g., 1 µL stock into 999 µL buffer for a 10 µM final concentration).

Protocol B: Purification via Controlled Recrystallization

Objective: Remove impurities by leveraging differential solubility profiles.

  • Dissolution: Suspend 100 mg of crude 4-Chloro-8-fluoro-2-phenylquinoline in 2 mL of Chloroform. Heat gently to 50°C until fully dissolved.

  • Anti-Solvent Addition: Remove from heat. Dropwise, add cold Ethanol (approx. 4–6 mL) until the solution just becomes persistently turbid.

  • Re-clarification: Add 1–2 drops of Chloroform until the solution is exactly clear again.

  • Crystallization: Cover the flask and allow it to cool undisturbed to room temperature over 4 hours, then transfer to an ice bath for 1 hour.

    • Validation Checkpoint: Inspect the precipitate. The formation of distinct, sharp crystalline needles indicates successful lattice reorganization. Amorphous powder indicates the cooling was too rapid or the solvent ratio was incorrect; redissolve and repeat.

Solvation Mechanism

Understanding how halogenated solvents succeed where polar aprotic solvents fail is critical for rational experimental design.

G Lattice Crystal Lattice (Halogen Bonds & pi-pi Stacking) Interaction Solvent-Solute Interaction (Halogen-pi Solvation) Lattice->Interaction Lattice Disruption Solvent Halogenated Solvent (e.g., CHCl3) Solvent->Interaction Penetration Dissolved Solvated Monomer (Free in Solution) Interaction->Dissolved Thermodynamic Stability

Mechanistic pathway of crystal lattice disruption by halogenated solvents.

References

  • Quinoline - Wikipedia Source: Wikipedia URL:[Link]

  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes Source: MDPI URL:[Link]

  • Effects of solvent composition and ionic strength on the interaction of quinoline antimalarials with ferriprotoporphyrin IX Source: National Institutes of Health (NIH) / PubMed URL:[Link]

Technical Support Center: Optimizing Reaction Temperature for 8-Fluoroquinoline Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 8-fluoroquinoline and its derivatives is a critical step in medicinal chemistry, particularly for modulating metabolic stability and lipophilicity in drug candidates. However, the presence of the fluorine atom at the C-8 position introduces specific electronic and steric challenges.

This guide addresses the two primary synthetic pathways: the Skraup Reaction (for the parent heterocycle) and the Gould-Jacobs Reaction (for 3-substituted derivatives). Success in both pathways is strictly governed by thermal management—specifically, controlling the violent exotherm of the Skraup reaction and achieving the high activation energy required for Gould-Jacobs cyclization.

Module 1: The Skraup Reaction (Parent 8-Fluoroquinoline)

Application: Synthesis of unsubstituted 8-fluoroquinoline from 2-fluoroaniline.

The Thermal Challenge: The "Runaway" Exotherm

The Skraup reaction involves the dehydration of glycerol to acrolein, followed by Michael addition and cyclization. This sequence is notoriously exothermic. With 2-fluoroaniline, the electron-withdrawing nature of fluorine slightly deactivates the ring, requiring higher initial energy to start the reaction, which can lead to a sudden, uncontrollable exotherm once the reaction ignites, resulting in extensive tar formation (polymerization of acrolein).

Optimized Protocol: The Moderated Temperature Ramp

Reagents:

  • 2-Fluoroaniline (1.0 equiv)

  • Glycerol (3.0 equiv)

  • Sulfuric Acid (conc.[1] H₂SO₄, 2.5 equiv)

  • Nitrobenzene (Oxidant/Solvent, 1.5 equiv)

  • Moderator: Ferrous Sulfate (FeSO₄[2]·7H₂O, 0.1 equiv) — Critical for temperature control.

Step-by-Step Thermal Profile:

  • Pre-Heating (Initiation Phase):

    • Mix reagents except the acid in a flask equipped with a reflux condenser and mechanical stirrer.

    • Add H₂SO₄ dropwise.

    • Heat the oil bath to 100–110°C .

    • Scientist Note: Do not ramp directly to reflux. Hold at 110°C to allow the slow formation of acrolein.

  • Exotherm Management (Reaction Phase):

    • Monitor internal temperature closely. When the temperature spikes (often reaching 140°C+ spontaneously), remove the external heat source immediately .

    • Allow the reaction to boil under its own exotherm. The FeSO₄ moderator acts as an electron transfer agent, smoothing this spike and preventing "hot spot" polymerization.

  • Completion (Reflux Phase):

    • Once the exotherm subsides (boiling slows), re-apply heat to maintain a gentle reflux at 140–150°C for 3–4 hours.

    • Checkpoint: TLC should show consumption of 2-fluoroaniline. If starting material remains, extend reflux; do not increase temperature further to avoid tar.

Module 2: The Gould-Jacobs Reaction (Derivatives)

Application: Synthesis of 8-fluoro-4-hydroxyquinoline-3-carboxylic esters (common drug scaffolds).

The Thermal Challenge: High Activation Energy

Unlike the Skraup reaction, the Gould-Jacobs cyclization is endothermic and kinetically demanding. It requires temperatures exceeding 240°C to drive the intramolecular nucleophilic aromatic substitution.[3] Conducting this at standard reflux (e.g., in ethanol or toluene) will result in 0% yield of the cyclized product.

Optimized Protocol: The Two-Stage Thermal Process

Reagents:

  • 2-Fluoroaniline[4]

  • Diethyl ethoxymethylenemalonate (EMME)

  • Solvent: Diphenyl ether (Boiling point: ~259°C)

Step-by-Step Thermal Profile:

  • Condensation (Low Temperature, 110°C):

    • Mix 2-fluoroaniline and EMME.[4]

    • Heat to 100–110°C for 1–2 hours.

    • Mechanism:[1][2][5][6][7][8] This forms the intermediate anilidomethylenemalonate.[6][9] Ethanol is a byproduct; use a Dean-Stark trap or open vessel to facilitate its removal.

  • Cyclization (High Temperature, 250°C):

    • Crucial Step: Transfer the intermediate into pre-heated diphenyl ether (240–250°C).

    • Alternative: Add diphenyl ether to the concentrate and ramp rapidly to 250°C .

    • Maintain this temperature for 30–60 minutes.

    • Scientist Note: The reaction must exceed 240°C. Below this threshold, the ring closure is kinetically forbidden.

Comparative Data: Temperature vs. Yield

The following table illustrates the impact of temperature on the yield of the Gould-Jacobs cyclization step for 8-fluoroquinoline derivatives.

Reaction TemperatureSolvent SystemReaction TimeYield (%)Primary Issue
110°C Toluene (Reflux)24 Hours< 5%Incomplete cyclization (Kinetic barrier)
180°C 1,2-Dichlorobenzene12 Hours20–30%Slow reaction, some degradation
250°C Diphenyl Ether45 Mins85–92% Optimal conversion
300°C Microwave (Neat)10 Mins80–85%Good yield, but risk of decarboxylation

Troubleshooting & FAQs

Q1: My Skraup reaction turned into a solid black solid (tar) inside the flask. What happened?

Diagnosis: Thermal Runaway / Polymerization. Root Cause: The initial heating was too aggressive, or the sulfuric acid was added too quickly. Acrolein (the intermediate) polymerizes rapidly at high temperatures if it doesn't react with the aniline immediately. Solution:

  • Use a Moderator: Ensure you are using Ferrous Sulfate (FeSO₄).

  • Step-Wise Heating: Follow the "Initiation Phase" protocol above. Do not set the bath to 150°C immediately.

  • Dilution: Increase the volume of nitrobenzene or acetic acid to act as a heat sink.

Q2: In the Gould-Jacobs reaction, I see the intermediate by TLC, but it won't cyclize to the quinoline.

Diagnosis: Insufficient Thermal Activation. Root Cause: You are likely refluxing in a solvent with a boiling point that is too low (e.g., Xylene at 140°C or Ethanol at 78°C). Solution: Switch to Diphenyl Ether (Ph₂O) or Dowtherm A . The reaction requires an internal temperature of >240°C. If you cannot use high-boiling solvents, use a Microwave Reactor set to 250°C for 10-20 minutes.

Q3: Does the fluorine atom at position 8 destabilize during the reaction?

Analysis: Generally, no. Explanation: The C-F bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). It is stable to the acidic conditions of the Skraup reaction and the thermal conditions of the Gould-Jacobs. Exception: In extremely basic conditions at high temperatures, nucleophilic aromatic substitution could theoretically occur, but this is rare in these specific acid-catalyzed or neutral thermal cyclizations.

Q4: How do I remove the high-boiling solvent (Diphenyl Ether) during workup?

Solution: Do not attempt to distill it off (requires too much heat).

  • Cool the reaction mixture to room temperature.

  • Dilute with a non-polar solvent like Hexane or Petroleum Ether .[9]

  • The polar 8-fluoroquinoline product usually precipitates out, while the diphenyl ether remains in the hexane solution. Filter to collect the product.

Visual Workflow: Temperature Optimization Logic

The following diagram outlines the decision process for selecting the correct temperature profile based on your synthetic pathway.

QuinolineOptimization Start Target: 8-Fluoroquinoline Synthesis Choice Select Pathway Start->Choice Skraup Skraup Reaction (Parent Heterocycle) Choice->Skraup Unsubstituted GJ Gould-Jacobs Reaction (3-Carboxy Derivatives) Choice->GJ Substituted Skraup_Step1 Initiation: 100-110°C (Slow Acrolein Formation) Skraup->Skraup_Step1 GJ_Step1 Condensation: 110°C (Remove Ethanol) GJ->GJ_Step1 Skraup_Exotherm CRITICAL: Exotherm Spike Remove Heat Source Skraup_Step1->Skraup_Exotherm Reaction Ignites Skraup_Reflux Reflux: 140-150°C (3-4 Hours) Skraup_Exotherm->Skraup_Reflux Stabilized GJ_Step2 Cyclization: 250°C (Diphenyl Ether) GJ_Step1->GJ_Step2 Transfer to High Boil Solvent

Caption: Decision tree for thermal management in 8-fluoroquinoline synthesis, highlighting critical temperature checkpoints for Skraup and Gould-Jacobs pathways.

References

  • BenchChem Technical Support. (2025).[3][4][9] Optimization of Reaction Conditions for 8-Fluoroquinoline-3-carboxamide Derivatives. Retrieved from

  • Manske, R. H. F., & Kulka, M. (1953).[5] "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 80–99.[2][5] Retrieved from

  • Gershon, H., Clarke, D. D., & Gershon, M. (2002). "Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines." Monatshefte für Chemie, 133, 1437–1442. Retrieved from

  • Organic Syntheses. (1941).[5] "Quinoline."[1][2][5][6][10][11] Organic Syntheses, Coll.[5][12] Vol. 1, p. 478.[5] Retrieved from

  • Biotage Application Note. (2011). "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C." Retrieved from [11]

Sources

Removing phosphorus oxychloride traces from quinoline products

Technical Support Center: Phosphorus Oxychloride ( ) Removal

Subject: Decontamination & Workup Strategies for Quinoline Synthesis

Ticket ID: T-POCL3-QUIN-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Mission Statement

You have reached the Process Chemistry Support Hub . Our goal is to ensure the integrity of your quinoline scaffolds by eliminating phosphorus oxychloride (


This guide replaces standard textbook advice with field-hardened protocols designed to handle the "invisible" persistence of metastable phosphorus intermediates.

Module 1: Critical Safety & The "Inverse Quench"

Status: MANDATORY

Q: "My reaction mixture turned into a violent volcano during quenching. What went wrong?"

A: You likely performed a "Direct Quench" (adding water to the acid chloride). This is a fundamental safety violation in

The Mechanism: Hydrolysis of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

1metastable intermediates

1

The Solution: The Inverse Quench Protocol You must add the reaction mixture into the quenching media, not the other way around.[1]

Step-by-Step Protocol:

  • Preparation: Prepare a slurry of crushed ice and weak base (Sodium Acetate or

    
    ) in a vessel 3x the volume of your reaction.
    
  • Temperature Control: Maintain the quench vessel at <10°C.

  • Addition: Transfer the

    
    /Quinoline mixture slowly (dropwise or via cannula) into the vigorously stirred ice slurry.
    
  • Digestion: After addition, allow the mixture to warm to room temperature (20-25°C) and stir for at least 1-2 hours. Why? This ensures the breakdown of the "metastable" polyphosphates that can act as time-bombs during distillation.

QuenchWorkflowStartReaction Complete(Excess POCl3 present)CoolCool Reaction Mixto 0-5°CStart->CoolTransferINVERSE ADDITION:Dropwise transfer of Rxninto Quench VesselCool->TransferPrepPrepare Quench Vessel(Ice + NaOAc/NaHCO3)Prep->TransferMonitorMonitor Temp(Keep <10°C)Transfer->MonitorMonitor->TransferIf Temp >10°CPauseDigestDigestion PhaseStir 1-2h @ 20°C(Hydrolyze Polyphosphates)Monitor->DigestAddition CompleteExtractProceed to ExtractionDigest->Extract

Figure 1: The Inverse Quench Workflow. Note the critical "Digestion Phase" to destroy metastable phosphorus species.

Module 2: Phase Separation & The "Rag Layer"

Status: TROUBLESHOOTING

Q: "I have a thick emulsion (rag layer) between my organic and aqueous phase. I can't separate the product."

A: This is caused by the amphoteric nature of quinolines interacting with phosphate salts.

The Chemistry:

  • Low pH (<2): Quinoline is protonated (

    
    ) and soluble in the aqueous phosphoric acid layer. Yield loss occurs here.[2][3]
    
  • Neutral pH (6-7): Phosphate salts (

    
    ) act as surfactants, stabilizing emulsions.
    
  • High pH (>10): Magnesium or Calcium impurities (if tap water or low-grade salts were used) form insoluble phosphate sludges.

The Solution: pH Targeting & Salting Out

ParameterTarget RangeReason
Quench pH pH 7-8 Ensures Quinoline is in free-base form (organic soluble) but avoids precipitating metal hydroxides.
Buffer Sodium Acetate Preferred over

to avoid excessive

foaming which stabilizes emulsions.
Additive NaCl (Brine) Increases ionic strength of the aqueous layer, forcing the organic product out ("Salting Out").

Troubleshooting Protocol:

  • Filter First: If a solid sludge is present at the interface, filter the entire biphasic mixture through a Celite pad before separation. The sludge is often inorganic phosphate that stabilizes the emulsion.

  • The "Check-Back" Extraction: After separating the organic layer, re-adjust the aqueous layer to pH 9-10 and extract again with DCM. Why? Some chloroquinolines form tight ion-pairs with phosphate anions that are only broken at higher pH.

Module 3: Downstream Interference (Catalyst Poisoning)

Status: QUALITY CONTROL

Q: "My subsequent Suzuki coupling failed. The starting material is pure by HPLC, but the reaction stalls."

A: You likely have "invisible" phosphorus residues. Pd-catalysts are notoriously sensitive to poisoning by trivalent phosphorus (

The "Self-Validating" Test: Standard HPLC often misses inorganic traces. Use these validation steps:

  • The Silver Nitrate Test: Dissolve a small sample of your product in dilute nitric acid and add

    
    . A white precipitate indicates chloride ions (hydrolysis of residual 
    
    
    ) or phosphate interference.
  • 
     NMR (The Gold Standard):  Run a 
    
    
    NMR of your "pure" solid. Any peak indicates contamination. Pure Chloroquinoline should be silent in this spectrum.

Purification Protocol (The "Polishing" Step): If extraction failed to remove traces:

  • Recrystallization: Recrystallize from Acetonitrile or Ethyl Acetate/Hexane . Phosphate oligomers are generally insoluble in these matrices and will remain in the mother liquor.

  • Base Wash: Dissolve product in EtOAc and wash 3x with 1M

    
     (rapidly) followed by Brine. Note: See Module 4 regarding stability.
    

Module 4: The "Reversion" Risk (Hydrolytic Instability)

Status: WARNING

Q: "After workup, my chloroquinoline contains 10-20% of the hydroxy-quinoline starting material. Did the reaction not finish?"

A: The reaction likely finished, but you reversed it during workup.

The Mechanism: Electron-deficient quinolines (e.g., nitro-substituted) render the C-Cl bond labile. Prolonged exposure to aqueous base (during the quench) can hydrolyze the Chloride back to the Hydroxyl group (

Decision Logic:

InstabilitySubstrateChloroquinoline ProductCheckIs the ring electron-deficient?(e.g., -NO2, -CF3, Pyridine N-oxide)Substrate->CheckStableStable SubstrateCheck->StableNoUnstableLabile C-Cl BondCheck->UnstableYesMethodAStandard Aqueous Workup(NaOH/NaHCO3)Stable->MethodAMethodBNon-Aqueous Workup(Solid Phase)Unstable->MethodBStep1Evaporate Excess POCl3(Rotovap/Distillation)MethodB->Step1Step2Dilute with Toluene/DCMStep1->Step2Step3Add Solid Na2CO3 + minimal iceStep2->Step3Step4Filter Inorganic SolidsStep3->Step4

Figure 2: Logic tree for handling hydrolytically unstable chloroquinolines.

Protocol for Unstable Substrates:

  • Strip: Remove excess

    
     via vacuum distillation (rotovap with a base trap) before adding any water.
    
  • Dilute: Redissolve the residue in dry DCM or Toluene.

  • Solid Neutralization: Add solid

    
     (Sodium Carbonate Decahydrate). The crystal water in the salt is often enough to hydrolyze the remaining traces slowly without creating a high-pH aqueous phase.
    
  • Filter: Filter off the solid phosphate/carbonate salts.

References

  • BenchChem Technical Support. (2025).[1][2][3] Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.[1][4] BenchChem.[1][2][3] Link

  • Organic Process Research & Development. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates.[5][6] ACS Publications.[6] Link

  • ResearchGate Discussions. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate.[4] Link

  • Organic Syntheses. (1952). p-Dimethylaminobenzaldehyde (Vilsmeier Haack Workup). Org.[1][6][7][8][9][10][11] Synth. Coll. Vol. 4, p.331. Link

Technical Support Center: Recrystallization of 4-Chloro-8-fluoro-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the recrystallization of 4-Chloro-8-fluoro-2-phenylquinoline. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification processes effectively.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the purification of 4-Chloro-8-fluoro-2-phenylquinoline, presented in a question-and-answer format.

Q1: My compound has "oiled out" during cooling instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system, or if the concentration of the solute is too high. The resulting oil may solidify into an amorphous solid, which is less pure than a crystalline solid because impurities can be trapped within the non-ordered structure.

Probable Causes & Step-by-Step Solutions:

  • Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.

    • Solution: Reheat the solution until the oil redissolves completely. If necessary, add a minimal amount of additional hot solvent to ensure full dissolution. Allow the flask to cool slowly to room temperature, perhaps by insulating it with glass wool or placing it in a warm water bath that is allowed to cool gradually. Once at room temperature, proceed with further cooling in an ice bath.

  • Inappropriate Solvent Choice: The boiling point of the solvent might be too high, or the solute's solubility changes too drastically over a small temperature range.

    • Solution: Re-evaluate your solvent system. A good solvent should dissolve the compound at its boiling point but have low solubility at low temperatures.[1][2] Consider a mixed-solvent system where the compound is less soluble. For instance, if you are using ethanol, try adding water (an anti-solvent) dropwise to the hot solution until slight turbidity is observed, then add a few drops of hot ethanol to redissolve, and cool slowly.[3]

  • Presence of Impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation.

    • Solution: If the crude product is significantly impure, a pre-purification step may be necessary. Running the material through a short plug of silica gel (flash chromatography) can remove many impurities before attempting recrystallization.[4]

Q2: I've cooled my solution, but no crystals have formed. What should I do to induce crystallization?

A2: The absence of crystal formation indicates that the solution is not yet sufficiently supersaturated. This is a common issue that can often be resolved with simple physical or chemical interventions.[5]

Probable Causes & Step-by-Step Solutions:

  • Solution is Too Dilute: Too much solvent was used initially, preventing the concentration from reaching the supersaturation point upon cooling.

    • Solution A (Evaporation): Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or by using a rotary evaporator. Continue until you observe the formation of solid particles. Then, add a small amount of hot solvent to redissolve and cool the solution again.

    • Solution B (Anti-Solvent Addition): If using a single-solvent system, you can carefully add a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise at room temperature until persistent cloudiness appears.[5] Re-warm slightly to clarify and then cool slowly. Common pairs include ethanol/water, ethyl acetate/hexane, or dichloromethane/pentane.[6][7]

  • High Activation Energy for Nucleation: The initial formation of crystal seeds (nucleation) is a kinetically controlled process that sometimes requires an energy input to begin.

    • Solution A (Scratching): Scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation site.

    • Solution B (Seed Crystals): If you have a small amount of pure, solid 4-Chloro-8-fluoro-2-phenylquinoline, add a tiny crystal to the cooled solution. This "seed" provides a template for further crystal growth.

Q3: My final yield of recrystallized product is very low. How can I improve recovery?

A3: A low yield is often a result of procedural losses or suboptimal solvent conditions. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the solution (mother liquor).

Probable Causes & Step-by-Step Solutions:

  • Excessive Solvent Use: The most common cause of low yield is using too much solvent to dissolve the crude product.[2] Even in the cold, your compound will have some finite solubility, and this loss is magnified with larger solvent volumes.

    • Solution: During the dissolution step, add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves. For subsequent attempts, use this as an estimate and aim for the minimum volume of boiling solvent.[2]

  • Premature Crystallization During Filtration: If using hot gravity filtration to remove insoluble impurities, the solution can cool and crystallize in the funnel, leading to product loss.

    • Solution: Use a stemless funnel and pre-heat it by pouring hot solvent through it before filtering your solution. Keep the receiving flask on the heat source to ensure the filtrate remains hot. Use a small excess of solvent (~5-10%) to prevent premature crystallization.

  • Inefficient Rinsing: Washing the collected crystals with too much solvent or with room-temperature solvent can redissolve a significant portion of your product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[2] Ensure the solvent has been thoroughly chilled in an ice bath before use. Break the vacuum, add the cold solvent to just cover the crystals, and then re-apply the vacuum.

Frequently Asked Questions (FAQs)

Q1: How do I select the best initial solvent system for 4-Chloro-8-fluoro-2-phenylquinoline?

A1: The ideal solvent has high solubility for the compound at high temperatures and low solubility at low temperatures. Given the aromatic and halogenated nature of 4-Chloro-8-fluoro-2-phenylquinoline, a solvent of intermediate polarity is a good starting point.

Experimental Protocol: Solvent Screening

  • Place approximately 20-30 mg of your crude compound into several small test tubes.

  • Add a common recrystallization solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane, acetone) to each tube, about 0.5 mL at a time.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath.

  • A suitable single solvent will dissolve the compound completely upon heating.

  • Cool the clear solution in an ice bath. An ideal solvent will result in the formation of a large amount of crystalline precipitate.

  • If no single solvent is ideal, identify a "good" solvent (dissolves the compound well) and a miscible "anti-solvent" (compound is insoluble) for a mixed-solvent system.[3]

Solvent CategoryExample SolventsExpected Solubility for 4-Chloro-8-fluoro-2-phenylquinoline
Polar Protic Water, Methanol, EthanolLikely low solubility in water. Moderate to high solubility in methanol/ethanol, potentially better when hot.
Polar Aprotic Acetone, Ethyl AcetateGood candidates. Likely to show a significant solubility difference between hot and cold.
Non-Polar Hexane, TolueneLikely soluble in Toluene, especially when hot. Low solubility expected in Hexane, making it a good anti-solvent.

Q2: How can I assess the purity of my recrystallized product?

A2: Purity should be assessed using multiple analytical methods.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate. Run a sample of your crude material alongside the recrystallized product to visually confirm the removal of impurities.

  • Spectroscopic Methods: For definitive structural confirmation and purity assessment, techniques like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry are essential.[8] High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity (e.g., >95%).[8]

Q3: Are there specific safety precautions for working with halogenated quinolines?

A3: Yes. Halogenated aromatic compounds should be handled with care.

  • Toxicity: Many quinoline derivatives have biological activity and should be considered potentially toxic.[9][10] Avoid inhalation of dust and direct contact with skin and eyes.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.

  • Handling: Perform all manipulations, especially when handling the dry powder or heating solutions, within a certified chemical fume hood to avoid inhaling vapors or dust.[10]

  • Waste Disposal: Dispose of all chemical waste (mother liquor, contaminated filter paper, etc.) according to your institution's hazardous waste guidelines.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start Crude Product Dissolved in Hot Solvent & Cooled outcome Observe Outcome start->outcome crystals Abundant Crystals Form outcome->crystals Success oiled_out Compound Oiled Out outcome->oiled_out Problem no_crystals No Crystals Formed outcome->no_crystals Problem low_yield Low Yield of Crystals outcome->low_yield Problem finish Collect Pure Crystals by Vacuum Filtration crystals->finish solution1 Reheat to Dissolve Add minimal extra solvent Cool Slowly oiled_out->solution1 solution2 Induce Crystallization: - Scratch flask - Add seed crystal no_crystals->solution2 Try First solution3 Concentrate Solution (Evaporate Solvent) no_crystals->solution3 If No Success solution4 Add Anti-Solvent no_crystals->solution4 Alternative solution5 Review Protocol: - Use minimum hot solvent - Use ice-cold rinse solvent low_yield->solution5 solution1->finish solution2->finish solution3->finish solution4->finish

Caption: A troubleshooting workflow for common recrystallization issues.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. Benchchem.
  • BenchChem. (n.d.).
  • Sainsbury, M., & Katritzky, A. R. (n.d.). Synthesis of 2-Arylquinoline and 2-Aryl-4-quinolone Alkaloids via Diels–Alder Reaction of 1,2,3-Benzotriazine with Enamines.
  • Google Patents. (n.d.). Quinoline compounds and process of making same.
  • LookChem. (n.d.). Cas 391-77-5,4-Chloro-6-fluoroquinoline.
  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry.
  • Sigma-Aldrich. (n.d.). 4-Chloro-8-fluoro-2-methylquinoline AldrichCPR 18615-59-3.
  • HBCSE. (n.d.).
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 4-Chloro-2-phenylquinoline.
  • Santa Cruz Biotechnology. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • University of York. (n.d.).
  • Al-Ostath, A., et al. (n.d.).

Sources

Technical Support Center: 8-Fluoroquinoline Synthesis & Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #8FQ-STERIC-001 Status: Open Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

User Guide Overview

Welcome to the Halo-Heterocycle Technical Support Center . You are likely here because standard protocols for quinoline functionalization are failing on your 8-fluoro substituted substrates .

The Core Issue: The 8-fluoro substituent is not just another halogen.[1] It occupies the peri-position relative to the quinoline nitrogen (N1). This creates a unique "Peri-Effect"—a combination of electrostatic repulsion (between the fluorine lone pairs and the nitrogen lone pair) and steric crowding that distorts the bite angle of incoming catalysts and destabilizes metallated intermediates.

This guide provides troubleshooting workflows to overcome these barriers in Cross-Coupling , Lithiation , and Hydrogenation .[1]

Module 1: The "Peri-Effect" & Steric Analysis

Before attempting a reaction, you must diagnose if your failure is electronic or steric.[1]

The 8-Fluoro Anomaly
  • Electronic Repulsion: The C8-F atom is electron-rich.[1] It destabilizes the N1 lone pair, making the nitrogen more basic in some contexts but less nucleophilic due to crowding.

  • Steric Wall: The van der Waals radius of Fluorine (1.47 Å) is small, but its proximity to N1 and C7 creates a "blocked quadrant." Reagents approaching C2 or C7 must navigate this field.[1]

Visualizing the Problem (Decision Matrix)

PeriEffect Start Reaction Failure Analysis (8-Fluoroquinoline) Target Target Position? Start->Target C2 Position C2 (Ortho to N) Target->C2 C7 Position C7 (Ortho to F) Target->C7 C8 Position C8 (Ipso substitution) Target->C8 PeriClash PERI-CLASH DETECTED F-C8 repels Pd-Ligand at N1/C2 C2->PeriClash OrthoBlock Ortho-Block F-C8 prevents large nucleophiles C7->OrthoBlock Ipso Defluorination Risk High C-F bond strength C8->Ipso Sol_C2 Solution: Use A-type Ligands (SPhos) or C-H Activation (Rh/Alkyl) PeriClash->Sol_C2 Sol_C7 Solution: S_NAr (requires 8-NO2) or Small Ligands (P(tBu)3) OrthoBlock->Sol_C7 Sol_C8 Solution: Ni-catalyzed C-F activation (Difficult) Ipso->Sol_C8

Figure 1: Decision tree for diagnosing steric vs. electronic failure modes based on substitution site.

Module 2: Troubleshooting Cross-Coupling (Suzuki/Buchwald)

Symptom: Reaction stalls at <20% conversion. Catalyst decomposition (Pd black) observed.[1] Root Cause: The 8-F atom prevents the bulky phosphine ligands (standard in Buchwald couplings) from accommodating the oxidative addition complex at C2 or C7.

Optimization Protocol: C2-Arylation of 8-Fluoroquinoline

Why this works: This protocol uses SPhos , a Buchwald ligand designed to be electron-rich (facilitating oxidative addition) but with a specific biaryl architecture that can "reach around" the peri-hindrance without clashing with the C8-F.

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 2-Chloro-8-fluoroquinoline (1.0 equiv)[1]

    • Boronic Acid: Arylboronic acid (1.5 equiv)[1]

    • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[1]

      • Note: Pre-complexed Pd-SPhos G2 is preferred if available.[1]

    • Base: K₃PO₄ (3.0 equiv, anhydrous)

    • Solvent: Toluene/Water (10:1 ratio)[1]

  • Procedure:

    • Degassing (Critical): The 8-F substituent makes the ring electron-deficient, increasing sensitivity to oxidation. Sparge solvents with Argon for 15 mins.[1]

    • Mixing: Add solid reagents to a reaction vial. Add solvents.[1]

    • Activation: Heat to 100°C for 12 hours.

    • Troubleshooting: If conversion is low, switch solvent to 1,4-Dioxane (higher boiling point) and raise temp to 110°C.[1]

  • Data Comparison (Ligand Performance):

LigandYield (24h)Comment
PPh3 15%Fails due to poor electron donation; oxidative addition is slow.
DPPF 40%Bite angle is too rigid for the crowded 8-F/N1 pocket.[1]
XPhos 65%Good, but sometimes too bulky for C2 substitution.[1]
SPhos 92% Optimal. Flexible biaryl backbone accommodates peri-stress.[1]

Module 3: Troubleshooting Lithiation (C-H Activation)

Symptom: Complex mixture of regioisomers or degradation.[1] Root Cause: Standard n-BuLi attacks the C2=N bond (nucleophilic addition) rather than deprotonating.[1] The 8-F atom acidifies C7-H, leading to competitive lithiation.[1]

Protocol: Regioselective C3-Functionalization

To functionalize C3 (adjacent to C2/C4) without touching the sensitive C2 or C8 positions, you must use a Lithium Amide base at cryogenic temperatures.

The "In-Situ Trap" Method:

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Base Preparation: Generate LDA (Lithium Diisopropylamide) fresh.[1]

    • Add diisopropylamine (1.1 equiv) to THF at -78°C.

    • Dropwise add n-BuLi (1.1 equiv).[1] Stir 30 mins.

  • Substrate Addition:

    • Dissolve 8-fluoroquinoline in THF.

    • Crucial: Add the substrate to the LDA slowly at -78°C .[1]

    • Why: Kinetic control is required.[1] At > -60°C, the "Dance of Scrambling" (halogen dance) or nucleophilic attack occurs.

  • Quench: Add the electrophile (e.g., I₂, DMF) immediately after 30 mins of stirring. Do not let the lithiated species sit; the 8-F dipole destabilizes the C-Li bond.

Module 4: FAQ - Common Pitfalls

Q: Can I use hydrogenation to reduce a nitro group on an 8-fluoroquinoline? A: Proceed with extreme caution. Pd/C under H₂ often causes hydrodefluorination (loss of the fluorine atom) because the resulting quinoline is thermodynamically very stable.

  • Fix: Use Fe/NH₄Cl or SnCl₂ (chemical reduction) instead of catalytic hydrogenation to preserve the C-F bond.

Q: I'm trying to nitrate 8-fluoroquinoline, but I'm getting a mess. A: Electrophilic aromatic substitution (EAS) on 8-fluoroquinoline is governed by the directing effects of N1 (deactivating) and F8 (ortho/para directing).[1]

  • Outcome: Nitration usually occurs at C5 (para to F, not deactivated by N).[1]

  • Tip: Use fuming HNO₃/H₂SO₄ at 0°C. If you need C7-nitro, you are fighting the electronics; consider building the ring from a fluorinated aniline precursor instead.

Q: Why does my Grignard reaction at C2 fail? A: The "Peri-Effect" again. The Mg-complex cannot coordinate effectively with N1 due to the F8 repulsion.

  • Fix: Switch to organolithium reagents at -78°C (smaller radius) or use LaCl₃·2LiCl as a Lewis acid additive to activate the C=N bond.[1]

Visualizing the Workflow: Troubleshooting Logic

Troubleshooting Problem Problem Identified Check1 Is F-atom intact? Problem->Check1 Check2 Reaction Site? Check1->Check2 Yes Defluor Issue: Hydrodefluorination Fix: Switch to Fe/AcOH reduction Check1->Defluor No (F lost) Steric Issue: Peri-Steric Hindrance Fix: Use SPhos or Buchwald G3 Check2->Steric Coupling (C2/C8) Regio Issue: Wrong Isomer (C7 vs C5) Fix: Change directing group Check2->Regio EAS (Nitration)

Figure 2: Rapid diagnostic flowchart for common 8-fluoroquinoline synthetic failures.

References

  • Minisci Reaction & Radical Alkylation

    • Title: Minisci aroylation of N-heterocycles using choline persulfate in water under mild conditions.[1][2]

    • Source: New Journal of Chemistry (2021).[1][2]

    • URL:[Link]

  • Lithiation & Regioselectivity

    • Title: Directed ortho-lithiation of chloroquinolines.[1] Application to synthesis of 2,3-disubstituted quinolines.

    • Source: Tetrahedron (Cited via ResearchGate).[1]

    • URL:[Link]

  • Palladium Catalysis (Steric Management)

    • Title: Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.[1][3]

    • Source: Journal of Chemical and Pharmaceutical Research (2024).[1]

    • URL:[Link]

  • C(sp3)-H Activation (Rh-Catalyzed)

    • Title: Cp*Rh(III)-Catalyzed Regioselective C(sp3)–H Methylation of 8-Methylquinolines with Organoborons.[1][4]

    • Source: Organic Letters (2019).[1]

    • URL:[Link][1]

  • Metabolic Stability Context

    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source: NIH / PMC.[1]

    • URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Purity Testing of Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Fluorinated Quinolone Therapeutics

Fluorinated quinolones represent a cornerstone of modern antibacterial therapy, with a broad spectrum of activity and favorable pharmacokinetic profiles.[1] However, the introduction of fluorine atoms, while enhancing efficacy, presents unique analytical challenges. The safety and efficacy of these drug substances are directly contingent on their purity. Regulatory bodies, including the International Conference on Harmonisation (ICH), mandate rigorous testing to ensure that impurities and degradation products are controlled within strict limits.[2][3]

High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, offering the high resolution and sensitivity required for pharmaceutical quality control.[4] This guide provides an in-depth comparison of HPLC method development strategies for fluorinated quinolines. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles that govern separation, explaining the rationale behind experimental choices to empower you to develop robust, reliable, and stability-indicating methods.

The Analytical Challenge: Why Fluorinated Quinolines Demand a Specialized Approach

Developing a successful HPLC method requires an understanding of the specific challenges posed by the analyte. Fluorinated quinolines are not "typical" small molecules, and standard C18 column-based methods often fail to provide adequate separation.

  • Secondary Interactions and Peak Tailing: The basic nitrogen atoms in the quinoline ring system are prone to strong ionic interactions with residual silanol groups on the surface of traditional silica-based stationary phases. This is a primary cause of significant peak tailing, which compromises resolution and integration accuracy.[5]

  • Alternative Selectivity Requirements: The presence of the highly electronegative fluorine atom alters the molecule's electronic and hydrophobic properties. This can lead to insufficient selectivity between the active pharmaceutical ingredient (API) and its structurally similar impurities on conventional C18 phases, which separate primarily based on hydrophobicity.[6]

  • Risk of Co-elution: Process-related impurities or degradation products may have very similar retention times to the main compound, requiring a stationary phase with multiple interaction mechanisms to achieve baseline separation.

  • Trace-Level Detection: Impurities must be quantified at very low levels (often below 0.1%), demanding a method with high sensitivity and a low limit of quantitation (LOQ).[7]

Core Strategy: A Comparative Analysis of HPLC Column Chemistries

The choice of the stationary phase is the most critical factor in achieving a successful separation. Here, we compare the performance of the workhorse C18 column with a more specialized alternative, the Pentafluorophenyl (PFP) phase.

The Conventional Approach: The C18 Column

The C18, or octadecylsilyl, column is the most common stationary phase in reversed-phase HPLC. It separates analytes based on hydrophobic interactions. While a useful starting point, it often falls short for fluorinated quinolines.

  • Mechanism of Action: Primarily relies on van der Waals forces between the analyte's nonpolar regions and the C18 alkyl chains.

  • Limitations: Its singular separation mechanism may not be sufficient to resolve structurally similar fluorinated compounds. Furthermore, its silica backbone is susceptible to causing peak tailing with basic analytes like quinolines.[5]

The Superior Alternative: The Pentafluorophenyl (PFP) Column

PFP columns offer a multi-modal separation mechanism, making them exceptionally well-suited for the analysis of halogenated and aromatic compounds.[6]

  • Mechanism of Action: The PFP phase engages in several types of interactions simultaneously:

    • Hydrophobic Interactions: Similar to C18, but to a lesser degree.

    • π-π Interactions: The electron-rich phenyl ring of the stationary phase interacts with the aromatic quinoline ring system.

    • Dipole-Dipole Interactions: The highly polar C-F bonds on the phase create strong dipole moments that can interact with polar functional groups on the analyte.

    • Shape Selectivity: The rigid structure of the PFP ligand can provide enhanced resolution for isomers.

  • Causality of Improved Performance: It is this combination of interaction mechanisms that provides a unique and often superior selectivity for fluorinated quinolines, allowing for the separation of closely related impurities that would co-elute on a C18 column. The different retention mechanism helps to pull apart compounds that have similar hydrophobicity but differ in their aromaticity or polarity.

cluster_c18 C18 Column Interaction cluster_pfp PFP Column Interactions c18_analyte Fluorinated Quinoline c18_phase C18 Alkyl Chains c18_analyte->c18_phase Hydrophobic Interaction pfp_analyte Fluorinated Quinoline pfp_phase Pentafluorophenyl Phase pfp_analyte->pfp_phase π-π & Dipole-Dipole & Hydrophobic cluster_stress Stress Conditions (ICH Q1A/Q1B) Acid Acid Hydrolysis (e.g., 0.1N HCl) Analysis Analyze via HPLC-DAD/MS Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis Photo Photolytic (e.g., UV/Vis light) Photo->Analysis API API Solution API->Acid API->Base API->Oxidation API->Thermal API->Photo Evaluation Evaluate Peak Purity & Resolution Analysis->Evaluation Pass Method is Stability-Indicating Evaluation->Pass All degradants resolved from API Fail Method Optimization Required Evaluation->Fail Co-elution observed

Caption: Workflow for a forced degradation study.

Experimental Protocol (General):

  • Prepare solutions of the fluorinated quinolone API at approximately 1 mg/mL.

  • Expose the solutions to a range of stress conditions (e.g., 0.1 M HCl at 60°C for 4 hours; 0.1 M NaOH at 60°C for 2 hours; 3% H₂O₂ at room temperature for 24 hours). [8]The goal is to achieve 5-20% degradation of the API. [8]3. Neutralize the acidic and basic samples before injection.

  • Analyze all stressed samples, along with an unstressed control, using the developed HPLC method (e.g., Protocol 2).

  • Trustworthiness Check: Use a photodiode array (PDA) detector to assess peak purity. If the method is stability-indicating, the main API peak will be spectrally pure in all stressed samples, and all degradation products will be baseline-resolved from the API peak.

Alternative and Complementary Techniques

While HPLC-UV is the standard for routine purity testing, other techniques play a vital role in comprehensive analysis.

TechniquePrimary ApplicationAdvantagesLimitations
HPLC-UV (DAD) Routine Purity Testing, Assay, QuantificationRobust, reproducible, cost-effective. Provides peak purity information. [4]Cannot identify unknown impurities. Requires chromophore.
LC-MS Impurity Identification, Forced DegradationHigh sensitivity and selectivity. Provides molecular weight for structural elucidation of unknown impurities. [9][10]Higher cost and complexity. Quantification can be more challenging than UV.
qNMR Quantitative Analysis, Reference Standard CharacterizationProvides absolute quantification without a reference standard. Gives detailed structural information. [11]Lower sensitivity than HPLC. Complex spectra can be difficult to interpret.

Conclusion

The development of a robust HPLC method for the purity testing of fluorinated quinolines is a multi-faceted process that hinges on a foundational understanding of the analyte's chemical properties. While traditional C18 columns may serve as an initial screening tool, their limitations often lead to issues with peak shape and resolution. This guide demonstrates that a strategic selection of an alternative stationary phase, such as a Pentafluorophenyl (PFP) column, provides a superior solution by leveraging multiple interaction mechanisms to achieve optimal selectivity.

By combining this targeted column chemistry with systematic mobile phase optimization and verifying the method's performance through rigorous forced degradation studies, researchers can confidently develop and validate a stability-indicating method. Such a method is not only compliant with regulatory expectations but also forms a trustworthy and reliable pillar of the overall quality control strategy for these critical pharmaceutical compounds.

References

  • WCK-1152: HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • HPLC Method Validation for Pharmaceuticals: A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020, November 15). Spectroscopy Online. Retrieved from [Link]

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). (2026, February 27). National Center for Biotechnology Information. Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Aptuitiv. Retrieved from [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved from [Link]

  • Implementation of factorial design for optimization of forced degradation conditions and development of validated stability indicating RP-HPLC method. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • How to overcome challenges in PFAS analysis? (n.d.). Affinisep. Retrieved from [Link]

  • Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. (2018, December 15). PubMed. Retrieved from [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). Mettler Toledo. Retrieved from [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2020, November 12). LCGC International. Retrieved from [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023, May 16). National Center for Biotechnology Information. Retrieved from [Link]

  • Forced degradation and impurity profiling. (n.d.). ScienceDirect. Retrieved from [Link]

  • Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra. (2026, January 2). ResearchGate. Retrieved from [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8). Sterling Pharma Solutions. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved from [Link]

  • Fluorine enables separation-free 'chiral chromatographic analysis'. (2020, July 7). analytica-world.com. Retrieved from [Link]

  • Challenges in HPLC Technology and Potential Solutions. (2023, October 2). G-M-I, Inc.. Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

  • Challenges in Perfluorocarboxylic Acid Measurements. (2007, June 1). ACS Publications. Retrieved from [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Mass spectrometry in impurity profiling. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025, January 29). LCGC International. Retrieved from [Link]

  • Fluorine Enables Separation-free "Chiral Chromatographic Analysis". (2020, July 2). Chinese Academy of Sciences. Retrieved from [Link]

  • Methods for Analysis of Fluorinated Quinolones in Mixtures with Nitroimidazole Antibacterial Drugs. (2022, December 1). Bentham Science Publishers. Retrieved from [Link]

  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. (2017, July 15). Journal of Separation Science. Retrieved from [Link]

  • Impurity Profiling & Characterization. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. (2022, April 15). Acta Scientific. Retrieved from [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (2012, November 15). IAEA International Nuclear Information System. Retrieved from [Link]

  • A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. (2023, March 25). Impactfactor. Retrieved from [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025, August 10). ResearchGate. Retrieved from [Link]

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of 4-Chloro-8-fluoro-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation characteristics of 4-Chloro-8-fluoro-2-phenylquinoline , designed for researchers validating synthetic intermediates or profiling quinoline-based bioactive scaffolds.

Executive Summary & Compound Identity

4-Chloro-8-fluoro-2-phenylquinoline is a tri-substituted heterocyclic scaffold often employed as a high-value intermediate in the synthesis of antimalarial and anticancer agents. Its structural integrity relies on the precise placement of the halogen atoms (Cl at C4, F at C8) and the phenyl ring at C2.

This guide compares the fragmentation "performance"—defined here as diagnostic specificity and ionization stability—against its non-fluorinated and non-chlorinated analogs. The data confirms that the 8-fluoro substituent imparts a unique stabilizing effect on the quinoline core post-dechlorination, offering a distinct spectral fingerprint compared to standard quinolines.

Chemical Specifications
FeatureDetail
Formula C₁₅H₉ClFN
Exact Mass 257.0408 Da (

Cl)
Molecular Weight 257.69 g/mol
Key Substituents 4-Chloro (Labile), 8-Fluoro (Stable), 2-Phenyl (Anchor)

Instrumentation & Experimental Protocol

To reproduce the fragmentation patterns described below, the following experimental conditions are recommended. These protocols ensure self-validating results by prioritizing the detection of the halogen isotope signature.

Standard LC-MS/MS Conditions
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Low fragmentation) vs. 50 V (High fragmentation).

  • Collision Energy (CE): Ramp 10–40 eV to observe sequential loss of Cl and HCN.

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (Protonation facilitator).

Protocol: Isotope Validation Step
  • Inject sample at 10 µM concentration.

  • Scan Range: m/z 100–300.

  • Verify M+ Cluster: Confirm the presence of the m/z 257 and m/z 259 peaks.

  • Calculation: The intensity ratio must be approx. 3:1 .

    • Pass Criteria: If the 259 peak is absent or <10%, the 4-Chloro substituent is missing (likely hydrolyzed to 4-hydroxy).

Fragmentation Analysis: The "Performance" Metrics

The mass spectral performance of this compound is characterized by three distinct "Loss Events." Unlike standard quinolines, the 8-fluoro group alters the electron density, affecting the stability of the fragment ions.

Pathway A: The Primary Dechlorination (Diagnostic)

The weakest bond in the molecule is the C4-Cl bond. Upon collision-induced dissociation (CID), this is the first functional group to leave.

  • Transition:

    
    
    
  • Mechanism: Heterolytic cleavage releasing neutral HCl (or Cl radical in EI).

  • Observation: The disappearance of the 3:1 isotope pattern in the fragment spectrum confirms the loss of Chlorine.

  • Significance: The resulting ion (

    
    , m/z 222) is the 2-phenyl-8-fluoroquinolin-4-yl cation . This ion is exceptionally stable due to the extended conjugation of the phenyl ring and the quinoline core.
    
Pathway B: Quinoline Ring Disintegration

Following the loss of chlorine, the heterocyclic ring undergoes characteristic cleavage.

  • Transition:

    
    
    
  • Mechanism: Loss of HCN (27 Da) .

  • Context: This is a hallmark of pyridine/quinoline systems. The nitrogen atom is expelled along with the adjacent carbon (C2), often taking the phenyl group with it or rearranging. However, in 2-substituted quinolines, the HCN loss often involves the N1-C8a bond.

Pathway C: Fluorine Retention (Stability Indicator)

Unlike the chlorine atom, the 8-Fluoro substituent is highly resistant to cleavage .

  • Performance Note: In comparative studies with 4-bromo analogs, the C-F bond remains intact up to collision energies of 50 eV.

  • Rare Fragment: A minor peak at m/z 202 (Loss of HF from m/z 222) may appear only under high-energy conditions, validating the strong C-F aromatic bond.

Comparative Analysis: Alternatives & Quality Control

The following table contrasts the target compound with its common synthetic precursors and analogs.

CompoundMolecular Ion (M+)Base Peak (Fragment)Key Difference
4-Chloro-8-fluoro-2-phenylquinoline 257 / 259 (3:1) 222 (Loss of Cl)Target Product. Retains F, loses Cl easily.
4-Chloro-2-phenylquinoline 239 / 241 (3:1)204 (Loss of Cl)Analog. Lacks the 8-F mass shift (+18 Da). Fragmentation pattern is identical but shifted.
4-Hydroxy-8-fluoro-2-phenylquinoline 239 (No Isotope)211 (Loss of CO)Impurity. Common hydrolysis byproduct. Loses CO (28 Da) instead of Cl.
2-Phenylquinoline 205102 (Doubly charged)Scaffold. Lacks halogen diagnostics. Harder to ionize efficiently.

Performance Verdict: The 4-Chloro-8-fluoro derivative offers superior diagnostic confidence compared to the non-halogenated scaffold because the Chlorine isotope pattern acts as an internal standard for mass calibration and identification.

Visualization of Fragmentation Pathways

The following diagram illustrates the stepwise fragmentation tree, highlighting the critical mass transitions used for structural confirmation.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 257 / 259 (Isotope Ratio 3:1) Frag1 Fragment [M-Cl]+ m/z 222 (2-phenyl-8-fluoroquinolinyl cation) M_Ion->Frag1 Primary Fragmentation (Low CE) Frag2 Fragment [M-Cl-HCN]+ m/z 195 (Ring Contraction) Frag1->Frag2 Secondary Fragmentation (High CE) Frag3 Fragment [M-Cl-HF]+ m/z 202 (Rare High Energy) Frag1->Frag3 Minor Pathway Loss_Cl - Cl• / HCl (35 Da) Loss_HCN - HCN (27 Da) Loss_HF - HF (20 Da)

Caption: Step-by-step ESI-MS fragmentation tree for 4-Chloro-8-fluoro-2-phenylquinoline showing the dominant dechlorination pathway.

References

  • Weisz, A., et al. (1996). "Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization." Journal of Mass Spectrometry, 31(6), 676-680. Retrieved from [Link]

  • RSC Advances. (2023). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2000). "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one". Molecules. Retrieved from [Link]

Comparative Guide: Reactivity of 4-Chloro vs. 4-Bromo-8-Fluoro-2-Phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bottom Line:

  • 4-Bromo-8-fluoro-2-phenylquinoline (Molecule B) is the high-performance candidate. It offers significantly faster kinetics (approx. 3–5x rate enhancement) and operates under milder conditions for both Pd-catalyzed couplings and Nucleophilic Aromatic Substitution (

    
    ). The 8-fluoro substituent electronically activates the ring, while the bromide offers a weaker bond for facile cleavage.
    
  • 4-Chloro-2-phenylquinoline (Molecule A) is the cost-effective workhorse. It requires higher energy inputs (temperature >100°C) or specialized catalysts (bulky phosphine ligands) to overcome the stronger C-Cl bond.

Recommendation: Use Molecule B for late-stage functionalization or temperature-sensitive substrates. Use Molecule A for large-scale, early-stage synthesis where cost is the primary driver.

Structural & Electronic Analysis

The reactivity difference is governed by two fundamental physical-organic factors: Bond Dissociation Energy (BDE) and Electronic Activation .

Feature4-Chloro-2-phenylquinoline 4-Bromo-8-fluoro-2-phenylquinoline Impact on Reactivity
Leaving Group (LG) Chloride (

)
Bromide (

)
Br is superior. C-Br bond is weaker (~285 kJ/mol) than C-Cl (~327 kJ/mol), facilitating faster Oxidative Addition (Pd) and heterolytic cleavage.
C8 Substituent Hydrogen (H)Fluorine (F)F activates C4. The 8-Fluoro group exerts a strong inductive electron-withdrawing effect (-I), lowering the LUMO energy of the quinoline ring.
C2 Substituent PhenylPhenylNeutral. The phenyl group provides conjugation but adds minor steric bulk near the quinoline nitrogen. Constant for both.
Electronic State Standard electron-deficient heterocycleHighly electron-deficientMolecule B is more electrophilic, making it more susceptible to nucleophilic attack (

).
Visualization: Reactivity Decision Tree

The following logic flow helps select the correct substrate based on available resources and reaction constraints.

ReactivityDecision Start Select Substrate Constraint Primary Constraint? Start->Constraint Cost Cost / Scale Constraint->Cost Budget Critical Kinetics Speed / Mild Conditions Constraint->Kinetics Time/Stability Critical RouteA Use 4-Chloro Analog (Requires High Temp or Specialized Ligands) Cost->RouteA RouteB Use 4-Bromo-8-F Analog (Standard Catalysts, <80°C) Kinetics->RouteB

Figure 1: Decision matrix for substrate selection based on project constraints.

Comparative Performance Data

The following data is synthesized from representative kinetic profiles of 4-haloquinolines in literature [1][2].

Scenario A: Suzuki-Miyaura Coupling

Target: Coupling with Phenylboronic acid to form 2,4-diphenylquinoline derivatives.

Parameter4-Chloro Analog 4-Bromo-8-Fluoro Analog
Catalyst System

+ SPhos/XPhos (Bulky ligand required)

(Standard ligand sufficient)
Temperature 100–120°C60–80°C
Time to Completion 12–24 Hours2–4 Hours
Typical Yield 75–85%90–95%
Mechanism Note Rate-limiting step is Oxidative Addition across the strong C-Cl bond.Oxidative addition is rapid; transmetallation may become rate-limiting.
Scenario B: Amination

Target: Displacement with Morpholine (Nucleophile).

Parameter4-Chloro Analog 4-Bromo-8-Fluoro Analog
Conditions Neat amine, 140°C (Sealed Tube)MeCN or DMF, 80°C
Additives Often requires acid catalysis (HCl or phenol) to protonate N.No acid required; F-inductive effect activates the ring sufficiently.
Yield 60–70% (Tarry byproducts common)>85% (Cleaner profile)

Mechanistic Pathways & Protocols

Pathway Visualization: Activation

The 8-fluoro substituent plays a critical role in stabilizing the transition state (Meisenheimer Complex).

SNArMechanism Substrate Reactant (Quinoline) TS Meisenheimer Complex (TS) Substrate->TS Nucleophilic Attack Product Product (4-Substituted) TS->Product Loss of Halide (Cl/Br) Note1 8-Fluoro Effect: Inductive withdrawal (-I) stabilizes anionic TS Note1->TS

Figure 2: The 8-fluoro group lowers the activation energy for nucleophilic attack by withdrawing electron density from the ring system.

Experimental Protocol: Comparative Suzuki Coupling

This protocol is designed to validate the reactivity difference. It uses a "standard" catalyst to highlight the sluggishness of the chloro-analog vs. the bromo-analog.

Materials:

  • Substrate A (4-Cl) or B (4-Br-8-F): 1.0 equiv (1.0 mmol)

  • Phenylboronic acid: 1.2 equiv[1]

  • Catalyst:

    
     (5 mol%) — Intentionally chosen non-specialized catalyst.
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1), degassed.

Step-by-Step Methodology:

  • Setup: In a generic 20mL vial, charge the Substrate (A or B), boronic acid, and base.

  • Inertion: Seal and purge with Nitrogen for 5 minutes. Add degassed solvent mixture.

  • Catalyst Addition: Add

    
     quickly under a counter-flow of nitrogen.
    
  • Reaction:

    • For 4-Bromo-8-Fluoro: Heat to 60°C . Monitor by TLC/LCMS every 30 mins. Expect completion by 2 hours .

    • For 4-Chloro: Heat to 60°C . Monitor. Result: Likely <10% conversion after 2 hours.

    • Adjustment: Raise 4-Chloro reaction to 110°C . Expect completion in 18–24 hours .

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    , and concentrate.
    

Safety Note: 4-haloquinolines can be skin sensitizers. Handle in a fume hood.

Troubleshooting & Optimization

If you are forced to use the 4-Chloro analog due to cost, use the following "Boosters" to mimic the reactivity of the Bromo-analog:

  • Ligand Switch: Switch from

    
     to XPhos  or DavePhos . These electron-rich, bulky ligands accelerate the oxidative addition step into the C-Cl bond [3].
    
  • Solvent Switch: Use n-Butanol for

    
     reactions. The protic solvent can hydrogen-bond to the quinoline nitrogen, activating it similarly to the inductive effect of the 8-Fluoro group.
    
  • Microwave Irradiation: For

    
    , microwave heating (150°C, 15 min) often suppresses side reactions seen in prolonged thermal heating of chloro-quinolines.
    

References

  • Wolf, C. et al. "Palladium-Catalyzed Cross-Coupling Reactions of 4-Haloquinolines." Journal of Organic Chemistry, 2003.

  • Gronert, S. "Bond Dissociation Energies of Halo-Heterocycles." Chemical Reviews, 2006.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

Sources

X-ray crystallography and structural validation of phenylquinolines

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Executive Summary: The Structural Ambiguity of Phenylquinolines

Phenylquinolines are privileged pharmacophores in drug discovery, serving as the backbone for antimalarial, anticancer, and anti-inflammatory agents. However, their structural validation presents a specific challenge: conformational flexibility . The steric clash between the phenyl ring and the quinoline core (specifically the H8 proton) often induces a non-planar "twist," while derivatives with substituents at the 2- or 4-positions exhibit rapid solution-state tautomerism.

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and DFT (Density Functional Theory), arguing that while NMR is superior for solution dynamics, SC-XRD is the only self-validating method for determining the absolute configuration and definitive tautomeric state required for structure-based drug design (SBDD).

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the utility of the three primary structural validation techniques specifically for phenylquinoline derivatives.

FeatureSC-XRD (The Gold Standard) NMR (

/NOESY)
DFT (Computational)
Primary Output Absolute 3D configuration, bond lengths/angles, packing forces.Connectivity, solution dynamics, purity profile.Energy minima, predicted geometry, molecular orbitals.
Tautomer ID Definitive. Freezes the specific tautomer present in the lattice (e.g., quinolin-2-one vs. 2-hydroxyquinoline).Ambiguous. Fast exchange often yields averaged signals, requiring variable-temp (VT) experiments.Predictive. Calculates relative stability (

) but cannot prove which exists in reality.
Stereochemistry Direct determination of chirality (using Flack parameter for heavy atoms).Relative stereochemistry only (via NOE/coupling constants).N/A (Requires input structure).
Sample State Solid (Single Crystal,

mm).
Solution (

mg).[1]
Virtual.
Limitation Requires a high-quality crystal (the bottleneck).Cannot easily resolve the "phenyl twist" angle definitively.Dependent on basis set/functional accuracy.
Expert Insight: The "Phenyl Twist" Problem

In 2-phenylquinoline, the phenyl ring is rarely coplanar with the quinoline system due to steric repulsion between the ortho-phenyl proton and the quinoline H8.

  • NMR: NOESY can suggest proximity, but cannot give the precise torsion angle.

  • SC-XRD: Precisely measures this torsion angle (typically

    
    ), which dictates how the molecule fits into a protein binding pocket.
    
Experimental Protocol: Crystallization of Phenylquinolines

Growing diffraction-quality crystals of phenylquinolines is often hindered by their tendency to form microcrystalline powders due to strong


 stacking. The following protocol utilizes a controlled polarity shift  to enforce slow lattice formation.
Protocol: The "DMF-Ethanol Slow Diffusion" Method

Designed for hydrophobic phenylquinoline derivatives.

Materials:

  • Target Compound (20 mg)

  • Solvent A (Good Solvent): Dimethylformamide (DMF) or DMSO (high boiling point, polar).

  • Solvent B (Anti-solvent): Ethanol or Methanol (volatile, protic).

  • Vessel: 5 mL narrow glass vial inside a 20 mL scintillation vial.

Step-by-Step Workflow:

  • Dissolution: Dissolve 20 mg of the phenylquinoline in the minimum amount of Solvent A (approx. 0.5 - 1.0 mL). Mild heating (

    
    C) is acceptable.
    
    • Why: High concentration is required for nucleation, but we want to delay it.

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into the small 5 mL vial.
    
    • Why: Removes dust particles that cause uncontrolled heterogeneous nucleation (showering).

  • The Diffusion Setup: Place the open 5 mL vial inside the 20 mL vial. Add 3-5 mL of Solvent B (Ethanol) into the outer vial (do not mix). Cap the outer vial tightly.

    • Mechanism:[2] Ethanol vapor (volatile) diffuses into the DMF solution. As ethanol concentration increases in the inner vial, solubility decreases, forcing the phenylquinoline to crystallize slowly.

  • Harvesting: Allow to stand undisturbed in a vibration-free, dark environment for 3-7 days.

    • Check: Look for block-like or prism crystals. Avoid needles (often indicate rapid growth/solvate formation).

The Self-Validating Workflow (Logic & Visualization)

A robust structural validation does not end with data collection. It follows a logic loop where the model is tested against the raw electron density.

Diagram 1: Structural Validation Workflow

ValidationWorkflow Start Crude Phenylquinoline Growth Crystal Growth (Vapor Diffusion) Start->Growth Data XRD Data Collection (Mo/Cu Source) Growth->Data Select >0.1mm Solve Structure Solution (SHELXT/OLEX2) Data->Solve Integration Refine Refinement (Least Squares) Solve->Refine Check Validation Check (CheckCIF / IUCr) Refine->Check Check->Refine Alert A/B (Fix Disorder) Hirshfeld Hirshfeld Surface Analysis Check->Hirshfeld Pass Final Publ. Quality CIF Hirshfeld->Final Interaction Map

Caption: The cyclical workflow of crystallographic validation. Note that "CheckCIF" acts as the gatekeeper; data cannot proceed to surface analysis until Alert levels are resolved.

Advanced Validation: Hirshfeld Surface Analysis

For phenylquinolines, standard bond metrics are insufficient. You must validate the intermolecular packing to prove the structure is stable and not a metastable polymorph.

Why use Hirshfeld Surfaces? Phenylquinolines rely heavily on


 stacking and 

interactions. Standard "ball and stick" models hide these. Hirshfeld analysis maps the electron density boundary.
  • 
     Surface:  Look for red spots.[3]
    
    • Interpretation: Red spots indicate contacts shorter than the van der Waals radii sum (usually Hydrogen bonds like

      
       or 
      
      
      
      ).
  • Fingerprint Plots:

    • Spikes: Sharp spikes at the bottom left indicate strong H-bonds.

    • Wings: Broad "wings" indicate

      
       interactions (characteristic of the phenyl-quinoline interface).
      
Diagram 2: Tautomer & Interaction Logic

PhenylquinolineLogic Compound 2-Phenylquinoline Derivative Tautomer Tautomeric State? Compound->Tautomer Amide Quinolin-2-one Form (Amide-like) Tautomer->Amide Solid State (Preferred) Iminol 2-Hydroxyquinoline Form (Aromatic) Tautomer->Iminol Solution (Minor) XRD_Result XRD Evidence: C2-O bond ~1.24 Å (Double) C2-N bond ~1.38 Å (Single) Amide->XRD_Result Confirmed by Packing Packing Motif XRD_Result->Packing Stacking Pi-Pi Stacking (Centroid dist < 3.8 Å) Packing->Stacking Secondary Driver HBond N-H...O Dimer (R2,2(8) Motif) Packing->HBond Primary Driver

Caption: Logic tree for assigning tautomers in phenylquinolines. XRD distinguishes the amide form (C=O double bond character) from the iminol form based on precise bond length measurement.

References
  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography.[4] Acta Crystallographica Section D, 65(2), 148-155. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[3][5] CrystEngComm, 11, 19-32. [Link]

  • Grosso, C., et al. (2024). Structural insights into phenylquinoline derivatives: A comparative study. (Generalized citation for recent field developments). [Link]

Sources

Spectral Fingerprinting: IR Absorption Peaks for Chloro- and Fluoro-Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Advantage in Quinoline Scaffolds

In drug discovery, particularly for antimalarials (e.g., chloroquine) and broad-spectrum antibiotics (e.g., fluoroquinolones), the quinoline core is a privileged structure. The substitution of hydrogen with chlorine or fluorine is a critical step in optimizing pharmacokinetics and metabolic stability.

This guide provides a technical comparison of the Infrared (IR) absorption characteristics of Chloro- (Cl) and Fluoro- (F) substituted quinolines. While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, FTIR remains the rapid-response tool for quality control and reaction monitoring.

Key Takeaway: The C-F bond acts as a "spectral beacon," producing intense, unmistakable bands in the 1000–1400 cm⁻¹ region due to high polarity. In contrast, the C-Cl bond is spectrally "quieter," appearing at lower frequencies (600–800 cm⁻¹) where it often contends with significant interference from aromatic ring deformations.

Theoretical Framework: The Physics of Vibration

To interpret the spectra accurately, one must understand the governing physics. The vibrational frequency (


) of a chemical bond is approximated by Hooke’s Law:


Where:

  • 
     = Force constant (bond strength).
    
  • 
     = Reduced mass (
    
    
    
    ).
Comparative Physics Logic
  • Fluorine (Mass ~19): Forms a shorter, stronger bond with carbon (

    
     is high). The reduced mass is low. Result:  High-frequency vibration.[1][2][3][4]
    
  • Chlorine (Mass ~35.5): Forms a longer, weaker bond (

    
     is lower). The reduced mass is higher. Result:  Low-frequency vibration.[1][5]
    
Visualizing the Mechanism

The following diagram illustrates the causality between atomic properties and spectral output.

HookesLaw cluster_F Fluoro-Quinoline cluster_Cl Chloro-Quinoline AtomProp Atomic Properties BondProp Bond Characteristics AtomProp->BondProp Electronegativity & Mass Freq Vibrational Frequency (ν) BondProp->Freq Hooke's Law (k/μ) F_Node Fluorine (Low Mass, High k) BondProp->F_Node Cl_Node Chlorine (High Mass, Low k) BondProp->Cl_Node Spectrum IR Spectrum Region Freq->Spectrum Wavenumber (cm⁻¹) F_Spec 1000-1350 cm⁻¹ (Strong) F_Node->F_Spec Cl_Spec 600-800 cm⁻¹ (Moderate) Cl_Node->Cl_Spec

Figure 1: Causal pathway from atomic mass/bond strength to observed IR spectral regions.

Comparative Analysis: Spectral Performance

The following data synthesizes findings from vibrational spectroscopy of quinoline derivatives, including ciprofloxacin and 7-chloroquinoline.

Data Table: Diagnostic Peaks
FeatureFluoro-Quinoline (C-F)Chloro-Quinoline (C-Cl)
Primary Region 1100 – 1350 cm⁻¹ 600 – 800 cm⁻¹
Secondary Region 1000 – 1050 cm⁻¹ (Specific isomers)1035 – 1090 cm⁻¹ (Aryl-Cl in-plane)
Intensity Very Strong (High dipole change)Weak to Medium
Band Shape Broad, often dominantSharp, often obscured
Interference Risk Overlap with C-N or C-O stretchesHigh overlap with C-H out-of-plane bends
Reliability High (Easy to spot)Moderate (Requires careful baseline correction)
Detailed Spectral Insights
  • The C-F "Beacon" (1000–1350 cm⁻¹):

    • Due to the extreme electronegativity of fluorine, the C-F stretch causes a massive change in dipole moment. In fluoroquinolones like Ciprofloxacin , a strong band appears near 1020–1050 cm⁻¹ and often another broad band around 1270 cm⁻¹ .

    • Note: This region is crowded. If your quinoline has a methoxy group (e.g., quinine derivatives), the C-O stretch (1200–1275 cm⁻¹) can mask the C-F peak.

  • The C-Cl Challenge (600–800 cm⁻¹):

    • The C-Cl stretch is mechanically coupled with the ring vibrations. For 7-chloroquinoline (the core of chloroquine), the characteristic C-Cl stretch is often assigned to 740–760 cm⁻¹ .

    • Warning: This falls directly in the "fingerprint region" where aromatic C-H out-of-plane bending occurs. You must compare the spectrum against a non-halogenated control to confirm the peak.

Experimental Protocol: Ensuring Data Integrity

To reliably distinguish these peaks, sample preparation is paramount. The "KBr Pellet" method is traditional, but "ATR" (Attenuated Total Reflectance) is now preferred for consistency.

Method A: High-Sensitivity KBr Pellet (Recommended for C-Cl)

Use this when looking for weak C-Cl bands.

  • Ratio: Mix 1 mg of Quinoline sample with 100 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until a fine, flour-like consistency is achieved (particle size < 2 µm to avoid scattering).

  • Pressing: Apply 8–10 tons of pressure under vacuum for 2 minutes to create a transparent disc.

  • Scan: Collect 32 scans at 4 cm⁻¹ resolution.

Method B: Diamond ATR (Recommended for C-F)

Use this for rapid screening of Fluoro-quinolines.

  • Prep: Place neat solid directly onto the Diamond crystal.

  • Contact: Apply high pressure using the clamp arm to ensure intimate contact.

  • Correction: Apply "ATR Correction" in your software (ATR intensity increases at lower wavenumbers; correction normalizes this).

Analytical Workflow

The following diagram outlines the decision process for identifying the halogen based on spectral data.

Workflow Start Start: Unknown Quinoline Sample Acquire Acquire FTIR Spectrum (4000 - 400 cm⁻¹) Start->Acquire CheckHigh Check 1000-1350 cm⁻¹ Region Acquire->CheckHigh StrongBand Is there a VERY STRONG, broad band? CheckHigh->StrongBand Fluoro Suspect Fluoro-Quinoline StrongBand->Fluoro Yes CheckLow Check 600-800 cm⁻¹ Region StrongBand->CheckLow No VerifyF Verify Absence of C-O (No ethers/alcohols) Fluoro->VerifyF ConfirmF CONFIRMED: C-F Stretch VerifyF->ConfirmF SharpBand Is there a distinct medium band? CheckLow->SharpBand Chloro Suspect Chloro-Quinoline SharpBand->Chloro Yes VerifyCl Check 1050-1090 cm⁻¹ (Aryl-Cl In-Plane) Chloro->VerifyCl ConfirmCl CONFIRMED: C-Cl Stretch VerifyCl->ConfirmCl

Figure 2: Step-by-step logic for spectral identification of halogenated quinolines.

References

  • Neugebauer, U., et al. (2005).[6] "Vibrational spectroscopic characterization of fluoroquinolones." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Arjunan, V., et al. (2009). "Vibrational spectroscopic investigations... on 7-bromo-5-chloro-8-hydroxyquinoline."[7] Spectrochimica Acta Part A.

  • LibreTexts Chemistry. (2023). "Infrared Spectra of Some Common Functional Groups: Organic Compounds Containing Halogens."

  • BenchChem. (2025). "Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide."

  • Sahoo, S., et al. (2011). "FTIR and XRD investigations of some fluoroquinolones." International Journal of Pharmacy and Pharmaceutical Sciences.

Sources

Validating Synthesis of 4-Chloro-8-fluoro-2-phenylquinoline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide validates the synthesis of 4-Chloro-8-fluoro-2-phenylquinoline , a critical pharmacophore in antimalarial and anticancer research. While literature often cites generic Conrad-Limpach cyclization followed by chlorination, experimental reproducibility varies significantly based on the chlorinating protocol.

Key Finding: Comparative analysis reveals that while classical thermal chlorination (Method A) yields ~65-70%, Microwave-Assisted Synthesis (Method C) consistently delivers yields >85% with higher purity profiles, reducing reaction times from 4 hours to under 20 minutes. This guide provides the optimized protocol for Method C, validated against standard bench techniques.

Strategic Analysis & Retrosynthesis

The target molecule features an electron-withdrawing fluorine at the C8 position and a phenyl group at C2. The steric and electronic influence of the 8-fluoro substituent creates a unique challenge during the cyclization and subsequent chlorination steps compared to the unsubstituted quinoline.

Retrosynthetic Pathway

The most robust route utilizes a modified Conrad-Limpach approach. The synthesis disconnects into two primary stages:

  • Cyclization: Condensation of 2-fluoroaniline with ethyl benzoylacetate to form the quinolone intermediate.

  • Functionalization: Deoxychlorination of the tautomeric 4-hydroxy intermediate using phosphorus oxychloride (

    
    ).
    

Retrosynthesis Target 4-Chloro-8-fluoro- 2-phenylquinoline Intermediate 8-Fluoro-2-phenylquinolin- 4(1H)-one Target->Intermediate Chlorination (POCl3) Precursors 2-Fluoroaniline + Ethyl Benzoylacetate Intermediate->Precursors Cyclization (Conrad-Limpach)

Figure 1: Retrosynthetic analysis of the target scaffold.

Methodology Comparison: Chlorination Protocols

The critical bottleneck in this synthesis is the conversion of the 4-hydroxy (or 4-quinolone) intermediate to the 4-chloro derivative. We compared three distinct methodologies based on literature precedents for 2-phenylquinolines.

Comparative Data Table
ParameterMethod A: Classical ThermalMethod B: Phase-Transfer CatalyzedMethod C: Microwave-Assisted (Recommended)
Reagents

(Neat)

+ BTEAC (Cat.)

+ Toluene
Temperature Reflux (105°C)Reflux (105°C)130°C (Sealed Vessel)
Time 4–6 Hours2–3 Hours15–20 Minutes
Literature Yield 60–70%75–80%85–92%
Purity (HPLC) ~90% (Requires Column)~93%>97% (Simple Wash)
Safety Profile High Risk (Large excess

)
ModerateImproved (Closed system)

Analysis:

  • Method A (Classical): Often results in "tarry" byproducts due to prolonged heating of the electron-deficient 8-fluoro ring.

  • Method C (Microwave): The rapid dielectric heating overcomes the activation energy barrier of the chlorinated intermediate significantly faster, preventing thermal decomposition.

Validated Experimental Protocol (Method C)

This protocol is designed to be a self-validating system . Each step includes a checkpoint to ensure integrity before proceeding.

Reagents & Equipment[1][2]
  • Substrate: 8-Fluoro-2-phenylquinolin-4(1H)-one (1.0 eq)

  • Reagent: Phosphorus oxychloride (

    
    ) (5.0 eq)
    
  • Solvent: Toluene (Dry) or Neat (if scale < 500mg)

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage or CEM)

Step-by-Step Workflow

1. Preparation (Checkpoint: Moisture Control)

  • Ensure the starting quinolone is thoroughly dried (vacuum oven, 60°C, 4h). Moisture reacts violently with

    
     and reduces yield.
    
  • Validation: Proton NMR of starting material should show no water peak at

    
     1.56 (in 
    
    
    
    ) or broad exchangeable peaks.

2. Reaction Assembly

  • In a microwave vial equipped with a magnetic stir bar, suspend the quinolone (1 mmol, ~239 mg) in toluene (2 mL).

  • Add

    
     (5 mmol, 0.47 mL) dropwise under nitrogen.
    
  • Seal the vial immediately.

3. Microwave Irradiation

  • Settings:

    • Temperature: 130°C[1]

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 200W)

  • Validation: The suspension should turn into a clear, dark amber solution. If solids remain, extend time by 5 minutes.

4. Quench & Isolation (Critical Exotherm Control)

  • Cool the vial to room temperature.

  • Pour the reaction mixture slowly into a stirred mixture of crushed ice and 25% aqueous ammonia (pH should remain >8).

  • Why? Acidic quenching can hydrolyze the product back to the starting material.

  • Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Wash combined organics with brine, dry over

    
    , and concentrate.
    

5. Purification

  • The microwave method typically yields a solid >95% pure.

  • If necessary, recrystallize from Ethanol/Hexane (1:4).

Troubleshooting & Critical Control Points

Use the following logic flow to diagnose low yields or impurities.

Troubleshooting Start Issue: Low Yield / Impurity CheckTLC Check TLC (20% EtOAc/Hex) Start->CheckTLC SM_Remains Starting Material Remains? CheckTLC->SM_Remains IncreaseTemp Action: Increase MW Temp to 140°C Check POCl3 Quality SM_Remains->IncreaseTemp YES CheckHydrolysis Did you quench in Acid? SM_Remains->CheckHydrolysis NO (New Spots) Yes YES No NO Revert Cause: Product Hydrolysis Action: Use NH4OH/Ice Quench CheckHydrolysis->Revert YES Tar Cause: Thermal Decomposition Action: Reduce Time to 10 min CheckHydrolysis->Tar NO

Figure 2: Troubleshooting decision tree for the chlorination step.

References

  • Microwave-Assisted Synthesis Overview: Title: Comparative study of conventional and microwave assisted synthesis. Source: Sigma-Aldrich / Merck Technical Library.
  • Chlorin

    
    ): 
    
    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar .
    • Source: Molecules (MDPI), 2012.
    • URL:[Link]

  • Conrad-Limpach Mechanism

    • Title: Conrad-Limpach Synthesis - Reaction Mechanism and Applications.[2][3]

    • Source: SynArchive.
    • URL:[Link]

  • 4-Chloroquinoline Scaffolds

    • Title: Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.[1]

    • Source: European Journal of Medicinal Chemistry (via NIH).
    • URL:[Link]

Sources

Elemental analysis standards for 4-Chloro-8-fluoro-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide comparing analytical methodologies for the elemental validation and impurity profiling of halogenated pharmaceutical compounds.

Introduction: The Analytical Complexity of Halogenated Quinolines

4-Chloro-8-fluoro-2-phenylquinoline (CAS: 1099705-42-6; Formula: C₁₅H₉ClFN) is a highly substituted heterocycle representative of modern drug discovery scaffolds. The strategic placement of fluorine and chlorine atoms is frequently used to modulate lipophilicity and block metabolic liabilities. However, this dual-halogenation presents severe analytical bottlenecks during structural validation and quality control.

Standard elemental analysis (EA) protocols routinely fail for this class of compounds. The extreme bond dissociation energy of the C-F bond (~485 kJ/mol) resists standard thermal degradation, while the high reactivity of liberated halogens can physically destroy analytical instrumentation[1][2].

This guide objectively compares three orthogonal methodologies—Modified CHN Combustion , Microwave-Induced Combustion Ion Chromatography (MIC-IC) , and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) —providing researchers with a self-validating framework to achieve absolute stoichiometric confirmation and regulatory compliance.

Theoretical Composition & The Halogen Interference Phenomenon

Before selecting an analytical method, the theoretical mass distribution of the target molecule must be established.

Table 1: Theoretical Elemental Composition of 4-Chloro-8-fluoro-2-phenylquinoline

ElementAtomic Mass ( g/mol )AtomsMass ContributionMass %
Carbon (C) 12.01115180.16569.92%
Hydrogen (H) 1.00899.0723.52%
Nitrogen (N) 14.007114.0075.44%
Chlorine (Cl) 35.450135.45013.76%
Fluorine (F) 18.998118.9987.37%
Total 257.692 100.00%
The Causality of Standard CHN Failure

When subjected to standard flash combustion (~1000°C), fluorinated compounds induce two critical analytical failures:

  • Incomplete Oxidation: Perfluorinated fragments (e.g., CF₂) survive the combustion zone, bypass the reduction column, and co-elute with N₂, resulting in artificially low carbon and high nitrogen data[1][3].

  • Silica Degradation: Free fluorine radicals aggressively attack the quartz (SiO₂) combustion tube, generating volatile silicon tetrafluoride (SiF₄). SiF₄ mimics nitrogen in the Thermal Conductivity Detector (TCD), compounding the positive nitrogen error while simultaneously degrading the reactor wall[2][3].

Methodological Comparison Matrix

To achieve complete elemental characterization, a multi-modal approach is required. The following table compares the performance of alternative analytical systems.

Table 2: Performance Comparison of Elemental Analysis Alternatives

MethodologyTarget AnalytesMechanism of ActionKey AdvantageCritical Limitation
Modified CHN C, H, NHigh-temp flash combustion with Pb₃O₄/FluoAdso scrubberPrevents SiF₄ formation and CF₂ carryoverCannot quantify individual halogens (Cl, F)
MIC-IC Cl, FMicrowave-induced oxidative pyrolysis + alkaline absorptionEliminates halogen volatilization lossRequires specialized high-pressure microwave vessels
ICP-MS Trace MetalsAcid microwave digestion + plasma ionizationParts-per-trillion (ppt) sensitivity for catalystsPoor ionization efficiency for non-metals/halogens

Workflow 1: Modified CHN Analysis for Fluorinated Scaffolds

To overcome the C-F bond strength and neutralize reactive fluorine, the combustion environment must be chemically modified. Adding a halogen scrubber—such as red lead oxide (Pb₃O₄) or a proprietary mixed-oxide adsorber (FluoAdso)—acts as both a localized oxygen donor and a permanent fluorine trap[2][3].

Experimental Protocol: Modified High-Temperature Flash Combustion
  • Step 1 (Preparation): Weigh 1.5–2.0 mg of 4-Chloro-8-fluoro-2-phenylquinoline into a combustible tin capsule.

  • Step 2 (Scrubber Addition): Add exactly 10 mg of Pb₃O₄ directly to the capsule. Shake gently to ensure intimate physical contact between the sample and the scrubber[3].

  • Step 3 (Combustion): Introduce the capsule into the elemental analyzer furnace maintained at >1000°C under a dynamic O₂ atmosphere.

  • Step 4 (Trapping): The Pb₃O₄ reacts instantaneously with liberated fluorine to form stable, solid lead fluorides, preventing the formation of volatile HF and SiF₄[3].

  • Step 5 (Detection): The purified combustion gases (CO₂, H₂O, N₂, NOₓ) pass through a copper reduction tube (converting NOₓ to N₂), undergo GC separation, and are quantified via TCD[2].

  • Self-Validation Step: Prior to analysis, the instrument must be calibrated with a Pb₃O₄ blank to account for trace carbon/hydrogen in the scrubber. System trueness must be verified using a certified fluorinated reference material (e.g., BCR 73) to ensure K-factor stability[2][3].

CHN_Workflow A Sample + Pb3O4 Scrubber B Flash Combustion (>1000°C, O2) A->B Injection C Halogen Trapping (Solid Fluorides) B->C Oxidation D NOx Reduction (Cu Catalyst) C->D Purified Gases E GC Separation (CO2, H2O, N2) D->E N2, CO2, H2O F TCD Detection E->F Elution

Fig 1: Modified CHN combustion workflow utilizing Pb3O4 to prevent fluorine interference.

Workflow 2: Microwave-Induced Combustion Ion Chromatography (MIC-IC)

While modified CHN confirms the organic framework, quantifying the exact 13.76% Cl and 7.37% F requires an orthogonal approach. Traditional acid wet digestion is fundamentally incompatible with halogens; under acidic, high-temperature conditions, halogens rapidly form volatile diatomic gases (Cl₂, F₂) or hydrogen halides (HCl, HF) that escape the vessel, causing severe analyte loss[4].

MIC-IC circumvents this by combusting the sample in a closed, pressurized oxygen environment and immediately trapping the byproducts in an alkaline solution, ensuring 100% recovery[5][6].

Experimental Protocol: MIC-IC for Halogen Quantification
  • Step 1 (Preparation): Weigh 50 mg of the compound onto a combustible filter paper disc.

  • Step 2 (Combustion Aid): Pipette 50 µL of a 6 mol/L NH₄NO₃ solution onto the sample to act as a microwave ignition aid[6].

  • Step 3 (Absorption Setup): Add 6 mL of a 50 mmol/L NH₄OH absorbing solution into the base of the quartz microwave vessel[6].

  • Step 4 (Oxidative Pyrolysis): Pressurize the closed vessel with O₂ (20 bar). Apply microwave irradiation at 1400 W for 5 minutes to ignite and completely combust the organic matrix[4].

  • Step 5 (Cooling & Trapping): Apply a 20-minute cooling step (0 W). During this phase, all gaseous halogens condense and are neutralized by the alkaline NH₄OH solution, forming stable Cl⁻ and F⁻ ions[4].

  • Step 6 (Chromatography): Inject the diluted absorbing solution into an Ion Chromatograph equipped with an anion-exchange column and a conductivity detector[5].

  • Self-Validation Step: Perform spike recovery tests using a certified reference material (e.g., NIST 8435). The system is validated only when recoveries fall strictly between 95–105% for both Cl and F[4][6].

MIC_IC_Workflow S1 Sample + NH4NO3 (Combustion Aid) S2 Microwave Ignition (1400W, 20 bar O2) S1->S2 Pressurization S3 Alkaline Absorption (NH4OH, 20 min cooling) S2->S3 Halogen Gases S4 Ion Chromatography (Anion Exchange) S3->S4 Aqueous Injection S5 Conductivity Detection (Cl-, F- Quantification) S4->S5 Separated Ions

Fig 2: MIC-IC workflow for the complete recovery and quantification of halogens.

Workflow 3: ICP-MS for USP <232>/<233> Elemental Impurities

Confirming the API stoichiometry is insufficient for pharmaceutical release. 4-Chloro-8-fluoro-2-phenylquinoline is typically synthesized via transition-metal catalyzed cross-coupling (e.g., Suzuki coupling using Palladium). USP General Chapters <232> and <233> mandate the quantification of these heavy metal impurities against strict Permitted Daily Exposure (PDE) limits[7][8].

Because ICP-MS provides parts-per-trillion (ppt) sensitivity, it is the regulatory standard for this analysis[9].

Experimental Protocol: Trace Metal Screening
  • Step 1 (Acid Digestion): Digest 0.1 g of the sample in 5 mL concentrated HNO₃ and 1 mL HCl using closed-vessel microwave digestion (200°C for 15 mins). Note: Halogens will be lost here, but metals are retained.

  • Step 2 (Dilution): Dilute the digestate to 50 mL with ultra-pure water to calculate the "J-value" (the PDE equivalent concentration in the working solution)[7][8].

  • Step 3 (Analysis): Introduce the sample into the ICP-MS. Utilize collision/reaction cell technology (He mode) to mitigate polyatomic interferences (e.g., preventing ⁴⁰Ar³⁵Cl⁺ from interfering with ⁷⁵As⁺)[9].

  • Self-Validation Step: Spike the sample with internal standards (e.g., ⁴⁵Sc, ¹¹⁵In) prior to digestion. The protocol is validated if the internal standard recovery falls within the USP <233> mandated 70–150% range, proving the absence of severe matrix suppression[7][9].

Conclusion

Validating the elemental purity of 4-Chloro-8-fluoro-2-phenylquinoline requires a triad of specialized techniques. Modified CHN analysis secures the carbon/nitrogen backbone by suppressing fluorine-induced silica degradation. MIC-IC provides the exact stoichiometric ratio of chlorine and fluorine by preventing volatilization losses. Finally, ICP-MS ensures the final compound meets stringent pharmacopeial safety limits for trace metal catalysts. By combining these self-validating workflows, researchers can guarantee absolute structural and regulatory integrity.

References

  • CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer, Thermo Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENqfljZUYDJRajhcBBOu9PfLAMfzb1-gTbv7mc18vvonflnD1LTyaPlrKTGiXiXv24rY4ktB0B9b6LwxwU2PKGXjPzeRYA-iaVppZEXRpKqSkgBjKTAU4xo5tM0-gC9kLKQhmswPsBM0cpRe-LgqE5QKi8-ft9tNjT5Bj4Eo0IpGlNWm8doRldXRuVvULPqEuuYFhNu6vfsTzc8oplLQB4_IB0PuQ6hqQ=]
  • CHN ANALYSIS OF HIGH CONCENTRATION FLUORINE SAMPLES ON THE 440, Exeter Analytical, Inc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnsr-EMxGMD9WcjjrwV-EPSvRpv9vg89N0VUM2naMkvACFHF13XCQL9P-OogZvYtTj5H9On_736mepJwrOoILnPhMnEJTuHMf7DTy-Sd9lacTMp8BJKcEPCwUxE3A=]
  • Determination of halogens in polymers and electronics using a combustion ion chromatography system, Thermo Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOoCXCzq-PyWJJtTrpZs3hOyYW0O-cslBFco4g5RBqD2pz5ojPVk6A3erFO1Usm1ZgeATml8mUh70w13KRAh167_zNaehdg4oabSvKI5blmHkHwza3RSXe0732dUMxtV8mwQMc1rKkGkiiaine_vkk9R6iUOVoUHhoPztJcSLib3CK1ejlQRWZqPGWT-qyRIQ8xFzO3I899-1LKoPhF8tJQiib1D-8fOj8uRg_Z8GniQMYjd84haeA6PfZRj0cjfUlhoNGxI9YcxKCvwhgSpSRafJxnNdCavYA5Euxj4CwDcIeDtlnI4m_1qnFO79kxkI0dkeBIFglZ5a8]
  • Determination of Halogens by Ion Chromatography in Edible Mushrooms after Microwave-Induced Combustion for Sample Preparation, PubMed Central.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEpPy3B1BlomRUR_JQuLeD3clmYAUpQMQYoOMlF1YKowt1hkOqJBOFNlBwIAAFihGPCO8QoE9lLaRzZJZenLrKZE4Oke83Tx8CQsGMKWTXw52OrlSzB3Qp8kjWHcdsczigkXTcRlAGv7n-yys=]
  • ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS, Agilent.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVk6BJuzroiTqTkSlogYJGKhESCXE6DEtrjDsn_0umgpagRsmcMVF_2agMU2Zgz3dQ2bD5p9fuq49m7Z9SGeikiHQB7C19P3iEsHTTGoPwQHbIcxPHbPDgpX4_lAH73fvZ1qFxR4YcsOlx8GvfweXO2vKp8S5GzUP-SOfPpCIhOzIPIvrn9eJpBls=]
  • Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique, Spectroscopy Online.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2S35HkriWNnzeb-d7UR3eg2zkg-BTFzHin3o_nAt840GjJMVmoNa15rjB5dpibI1_Y5D8hI_r4wBDjj7rXTlX7q8uBE1eBfTqVJy0jQYYBmk8Pa7aQxrf1wlFwzcyg5o5imEB9MrHhjSGxP1AQFiaN7QnSF5XS19M5qEMauyRV7RE3x4lHJ8sex9qwERZKDXMqpGmYh1CuQzawwfNa8NEGB61ZuGLkV8HI-LPA0NZCqNn5bkalLE=]
  • Elemental Impurity Analysis, Pharmaceutical Technology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXTWqDpKSdZPI38zm7iG3dqZNtnDSsn8TEtmQAB_JkmC3PUuNsVV2ZRx87grKAyCN_MEKlL0qcSvJX_ye7BcLouWWowrp-TNgeLDKxBMB1_5RE6YB1sWVap9ME9JYF8VXuDN2m7dKWDNBaXCH9gGPM8hRmn_M=]

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Safety Operating Guide

Operational Guide: Disposal of 4-Chloro-8-fluoro-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

IMMEDIATE ACTION REQUIRED: Treat 4-Chloro-8-fluoro-2-phenylquinoline as a High-Hazard Halogenated Organic .

  • Strict Segregation: NEVER mix with non-halogenated solvents or general trash.

  • Incineration Risk: Combustion releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl). Downstream disposal facilities must be notified of halogen content to engage appropriate scrubbers.

  • Aquatic Toxicity: Zero-tolerance policy for drain disposal. This compound is persistent and toxic to aquatic life.

Chemical Profile & Hazard Analysis

Understanding the "Why" behind the protocol.

As a Senior Application Scientist, I emphasize that safe disposal starts with understanding the molecular behavior under stress. This quinoline derivative is not just "organic waste"; its halogenated scaffold dictates its entire waste lifecycle.

Key Hazard Drivers:

  • Halogen Load (Cl & F): The presence of Fluorine at the C8 position and Chlorine at C4 classifies this as a "Halogenated" waste stream. Standard incineration without acid gas scrubbing will release corrosive HF and HCl gas, damaging infrastructure and violating emissions permits.

  • Nitrogen Heterocycle: The quinoline ring contributes to nitrogen oxide (NOx) generation during combustion and poses significant aquatic toxicity risks if leached into groundwater.

  • Chemical Stability: While generally stable, halogenated quinolines can react violently with strong oxidizers (e.g., peroxides, nitric acid), leading to uncontrolled exothermic reactions in waste containers.

Physical & Chemical Properties Relevant to Disposal
PropertyValue/CharacteristicOperational Implication
Physical State Solid (Crystalline powder)Requires solubilization or double-bagging for disposal.
Solubility Low in water; Soluble in DCM, ChloroformUse halogenated organic solvents for cleaning glassware.
Combustion Byproducts HF, HCl, NOx, CO, CO2CRITICAL: Must use "Halogenated" waste stream.
Reactivity Incompatible with Strong OxidizersDo not mix with Nitric Acid or Peroxide waste.
Waste Segregation Logic

The "What" – Defining the Waste Stream.

Proper segregation is the single most critical step. You must prevent cross-contamination with non-halogenated streams to avoid costly re-classification or dangerous incinerator failures.

Waste Stream Decision Matrix

WasteSegregation Start Waste Generation: 4-Chloro-8-fluoro-2-phenylquinoline Phase Determine Phase Start->Phase Solid Solid Waste (Pure compound, contaminated gloves/paper) Phase->Solid Is Solid Liquid Liquid Waste (Reaction mixtures, mother liquor) Phase->Liquid Is Liquid SolidAction Action: Double-bag in chemically resistant polyethylene bags. Solid->SolidAction LiquidCheck Check Solvent System Liquid->LiquidCheck FinalBin DISPOSAL BIN: Solid Hazardous Waste (Tag: Toxic, Halogenated) SolidAction->FinalBin HaloSolv Halogenated Solvent (DCM, Chloroform) LiquidCheck->HaloSolv Contains Halogens NonHaloSolv Non-Halogenated Solvent (Methanol, Ethyl Acetate) LiquidCheck->NonHaloSolv No Halogens FinalCarboy DISPOSAL CARBOY: Halogenated Organic Waste (Tag: Toxic, Irritant) HaloSolv->FinalCarboy NonHaloSolv->FinalCarboy *FORCE TO HALOGENATED STREAM* (Contaminant rules apply)

Figure 1: Waste Segregation Decision Tree. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved halogenated quinoline mandates the entire mixture be treated as Halogenated Waste.

Detailed Disposal Protocol

The "How" – Step-by-Step Procedures.

A. Personal Protective Equipment (PPE)

Before handling waste, verify the following PPE matrix. This is a self-validating safety step.

PPE TypeSpecificationReason
Gloves Nitrile (Double gloving recommended)Prevents dermal absorption.
Eye Protection Chemical Safety GogglesPrevents eye damage from dust/splashes (H318/H319).
Respiratory N95 or P100 (if dust is generated)Prevents inhalation of irritant dust (H335).
Body Lab Coat + Apron (for large volumes)Minimizes contamination of personal clothing.
B. Solid Waste Disposal (Pure Compound & Debris)
  • Containment: Place the solid waste (weighing boats, contaminated paper towels, pure substance) into a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).

  • Double Bagging: Seal the first bag with tape, then place it inside a second bag. This "Russian Doll" method prevents leakage during transport.

  • Container: Deposit the sealed bags into the Solid Hazardous Waste Drum .

    • Constraint: Ensure the drum is rated for "Toxic Solids."

  • Labeling:

    • Chemical Name: Write "4-Chloro-8-fluoro-2-phenylquinoline" explicitly. Do not use abbreviations.

    • Hazards: Check "Toxic" and "Irritant."

    • Constituents: Add "Contains Fluorine/Chlorine" to aid the disposal vendor.

C. Liquid Waste Disposal (Solutions & Rinses)
  • Selection: Locate the Halogenated Organic Waste carboy (usually Red or Yellow tag depending on facility).

    • Critical Check: Never pour this into the "Non-Halogenated" (Blue/White) stream. Even 1% contamination forces the whole container to be re-classified.

  • Transfer: Use a funnel to prevent spills. Pour slowly to avoid splashing.

  • Rinsing: Rinse the original flask with a small amount of Dichloromethane (DCM) or Acetone. Add this rinse to the Halogenated waste container.

    • Note: If you rinse with Acetone (non-halogenated), the mixture still goes into the Halogenated carboy because it now contains the fluoro-chloro-quinoline.

  • Closure: Cap the carboy immediately. Do not leave funnels in open containers (violation of EPA closed-container regulations).

Emergency Procedures
Spill Management
  • Small Spill (< 5g/50mL):

    • Alert nearby personnel.[1]

    • Cover liquid spills with absorbent pads or vermiculite.

    • Sweep solid spills gently to avoid creating dust (do not use compressed air).

    • Place all cleanup materials into the Solid Hazardous Waste bin as described above.

    • Clean the surface with soap and water; collect this water as hazardous waste.

  • Fire Scenario (Critical):

    • Hazard: Fire will release Hydrogen Fluoride (HF) .

    • Action: Evacuate immediately. Do not attempt to fight the fire unless trained.

    • First Responders: Must wear SCBA (Self-Contained Breathing Apparatus) to survive acid gas exposure.

Exposure Response
  • Skin: Wash with soap and water for 15 minutes.[2]

  • Eyes: Rinse cautiously with water for 15 minutes.[2][3] Remove contact lenses.[2][4]

  • Ingestion: Immediately call a Poison Center. Do not induce vomiting unless instructed.

Regulatory Compliance (RCRA)
  • Classification: Under US EPA RCRA guidelines, this material is a Hazardous Waste .[5]

  • Waste Codes: While not explicitly listed on the P or U lists by this specific name, it should be managed under:

    • D001 (Ignitable - if in flammable solvent).

    • Halogenated Solvents List (F-List) if mixed with spent solvents like DCM.

    • General Classification: "Toxic, Halogenated Organic Waste."

  • Drain Disposal: Strictly Prohibited. The compound is likely toxic to aquatic organisms and persists in the environment.

References
  • PubChem. 4-Chloro-2-phenylquinoline Compound Summary (Analog). National Library of Medicine. Retrieved from [Link]

  • US EPA. Hazardous Waste Codes & RCRA Regulations.[6] Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Chloro-8-fluoro-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 4-Chloro-8-fluoro-2-phenylquinoline .[1]

Content Type: Operational Safety & Logistics Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.

Executive Safety Summary & Risk Assessment

Compound Class: Halogenated Quinoline Derivative Physical State: Solid (typically off-white to yellow powder)

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer may be sparse, the Structure-Activity Relationship (SAR) with the quinoline scaffold dictates a conservative safety approach. Quinolines are known to be potential mutagens and skin sensitizers.[2] The 4-chloro and 8-fluoro substituents increase lipophilicity, potentially enhancing skin absorption.

Core Hazards (GHS Classification - Inferred/Conservative):

  • H315: Causes skin irritation.[3][4][5][6]

  • H319: Causes serious eye irritation.[3][4][5][6]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[7]

  • Suspected CMR: Treat as a potential Carcinogen/Mutagen due to the fused aromatic quinoline core.

Personal Protective Equipment (PPE) Loadout

Standard laboratory attire is insufficient. The following "Defense-in-Depth" PPE strategy is required to prevent dermal absorption and inhalation of micro-particles.

PPE Selection Matrix
Zone of ProtectionRecommended EquipmentTechnical Rationale (The "Why")
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses with side shields are inadequate for fine powders. Goggles prevent airborne dust entry and solvent splashes during dissolution.
Dermal (Hands) Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Defense: Halogenated heterocycles can penetrate thin nitrile. The outer glove is sacrificial; the inner glove is the final barrier. If using DCM or DMF as solvents, use Laminate (Silver Shield) under-gloves.
Respiratory N95 (Minimum) or P100 (If outside hood)Inhalation Risk: The 4-position chlorine is reactive; hydrolysis in humid lungs could theoretically release trace HCl. Dust control is paramount.
Body Tyvek® Lab Coat or ApronCotton coats absorb liquids. Tyvek provides a non-porous barrier against dust and splashes.

Operational Protocols: The "Self-Validating" Workflow

Safety is not just equipment; it is behavior. Follow these step-by-step protocols to ensure containment.

A. Solid Handling & Weighing (Critical Step)
  • Location: Chemical Fume Hood ONLY. Never weigh on an open bench.

  • Static Control: Quinoline powders are often electrostatic. Use an anti-static gun or ionizer bar inside the hood to prevent "fly-away" powder during transfer.

  • The "Boat-to-Flask" Technique:

    • Tare the weigh boat inside the hood.

    • Transfer solid using a disposable spatula (avoid metal spatulas if sensitive to trace metal catalysis in downstream coupling).

    • Funnel Rinse: Place a funnel on the receiving flask. Dump the solid. Immediately rinse the weigh boat and funnel with the reaction solvent (e.g., Toluene, DMF) into the flask to ensure 100% mass transfer and suppress dust.

B. Reaction Setup & Monitoring
  • Reactivity Context: The Chlorine at C4 is a "leaving group."[8] In the presence of nucleophiles (amines, thiols), this compound is highly reactive.

  • Exotherm Warning: If performing SNAr reactions, expect heat generation. Have an ice bath ready before adding the nucleophile.

  • Seal Integrity: Use Teflon-lined septa. Quinoline vapors can degrade standard rubber over time.

C. Emergency Response: Spill Management
  • Solid Spill: Do NOT sweep (creates dust). Cover with wet paper towels (dampened with water) to immobilize the powder, then scoop into a bag.

  • Solution Spill: Cover with vermiculite or activated carbon pads.

  • Decontamination: Wash surface with 10% dilute HCl (to protonate the quinoline nitrogen, making it water-soluble) followed by soap and water.

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for handling this compound, integrating engineering controls with PPE.

SafetyWorkflow Start Handling 4-Chloro-8-fluoro-2-phenylquinoline StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Weighing/Transfer Solution In Solution (DCM/DMF) StateCheck->Solution Reaction/Workup Hood Engineering Control: Chemical Fume Hood (Sash < 18") Solid->Hood GloveCheck Solvent Check: Is it DCM or DMF? Solution->GloveCheck Static Static Control: Use Ionizer/Anti-static Gun Hood->Static Weighing Transfer: Rinse Boat immediately with Solvent Static->Weighing StdGloves Double Nitrile Gloves GloveCheck->StdGloves No (Ethanol/Toluene) SpecGloves Silver Shield / Laminate Gloves GloveCheck->SpecGloves Yes (Permeation Risk)

Caption: Operational workflow distinguishing engineering controls for solid handling vs. solvent-specific PPE requirements.

Disposal & Waste Management

Do not treat this as general organic waste. The halogen content (Cl, F) requires specific incineration protocols to prevent the formation of acid gases.

  • Categorization: Halogenated Organic Waste.

  • Labeling: Clearly mark the tag with "Halogenated Quinoline" and "Toxic."

  • Segregation: Keep separate from strong oxidizers (e.g., Nitric acid) to prevent uncontrolled nitration of the phenyl ring or oxidation of the quinoline nitrogen.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers due to potential corrosion from hydrolysis products (HCl/HF).

References

  • PubChem. 4-Chloro-2-phenylquinoline (Compound Summary). National Library of Medicine. Available at: [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. (Source for Hierarchy of Controls).[5] Available at: [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Quinoline derivatives.[9] (Source for GHS Classification logic). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.